molecular formula C58H83NO18 B15567541 Phenelfamycins C

Phenelfamycins C

Katalognummer: B15567541
Molekulargewicht: 1082.3 g/mol
InChI-Schlüssel: CFQHTKGGWFGEKG-RNGQAVSLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Phenelfamycins C is a useful research compound. Its molecular formula is C58H83NO18 and its molecular weight is 1082.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C58H83NO18

Molekulargewicht

1082.3 g/mol

IUPAC-Name

(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid

InChI

InChI=1S/C58H83NO18/c1-11-12-16-27-46-57(6,7)54(65)55(75-48(63)30-39-24-17-15-18-25-39)58(67,77-46)40(34-71-49-33-45(69-9)53(38(5)73-49)76-50-32-44(68-8)51(64)37(4)72-50)56(66)59-29-22-21-23-35(2)52(70-10)36(3)43-31-41(60)42(74-43)26-19-13-14-20-28-47(61)62/h11-28,36-38,40-46,49-55,60,64-65,67H,29-34H2,1-10H3,(H,59,66)(H,61,62)/b12-11-,14-13+,22-21+,26-19+,27-16+,28-20+,35-23+/t36?,37-,38-,40?,41?,42?,43?,44-,45-,46+,49+,50-,51+,52?,53+,54+,55-,58-/m1/s1

InChI-Schlüssel

CFQHTKGGWFGEKG-RNGQAVSLSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Unveiling Phenelfamycin C: A Technical Guide to its Discovery and Isolation from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Phenelfamycin C, an elfamycin-type antibiotic. The document details the producing microorganism, fermentation process, and a comprehensive methodology for extraction and purification, supported by quantitative data and visual workflows to facilitate understanding and replication.

Discovery of Phenelfamycin C

Phenelfamycin C is a member of the phenelfamycin complex, a group of elfamycin-type antibiotics discovered from the fermentation broth of two soil isolates of Streptomyces violaceoniger, designated as strains AB 999F-80 and AB 1047T-33. These antibiotics were identified based on their potent activity against anaerobic bacteria, a critical area in the search for new antimicrobial agents.

Physicochemical Properties of Phenelfamycin C

The fundamental physicochemical properties of Phenelfamycin C are summarized in the table below, providing key data for its identification and characterization.

PropertyValue
Molecular Formula C₅₈H₈₃NO₁₈[1]
Molecular Weight 1082.3 g/mol [1]
Monoisotopic Mass 1081.56101480 Da[1]

Experimental Protocols

This section outlines the detailed methodologies for the fermentation of Streptomyces violaceoniger and the subsequent isolation and purification of Phenelfamycin C.

Fermentation of Streptomyces violaceoniger

The production of Phenelfamycins is achieved through submerged fermentation of Streptomyces violaceoniger strains AB 999F-80 or AB 1047T-33.

Fermentation Medium and Conditions:

While the exact composition of the fermentation medium is not publicly detailed, a typical approach for Streptomyces fermentation for antibiotic production involves a nutrient-rich medium. This generally includes a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and essential minerals.

The fermentation is carried out under aerobic conditions with controlled temperature and pH to ensure optimal growth of the microorganism and production of the desired secondary metabolites. The fermentation process is typically monitored over several days.

Extraction and Isolation of Phenelfamycin C

The phenelfamycin complex is extracted from both the fermentation broth and the mycelial cake.

Extraction from Fermentation Broth:

  • The whole fermentation broth is adjusted to a neutral pH.

  • The broth is then extracted multiple times with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

  • The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Extraction from Mycelia:

  • The mycelia are separated from the broth by filtration.

  • The mycelial cake is extracted with a polar organic solvent like acetone (B3395972).

  • The acetone extract is concentrated to an aqueous residue, which is then extracted with ethyl acetate.

  • The resulting organic phase is concentrated to yield a crude extract.

Purification of Phenelfamycin C

The crude extracts containing the phenelfamycin complex are subjected to a series of chromatographic steps to isolate the individual components, including Phenelfamycin C. A key technique employed in the separation of these closely related compounds is counter-current chromatography (CCC).

Purification Workflow:

  • Initial Fractionation: The combined crude extracts are subjected to partitioning between hexane (B92381) and a mixture of methanol-water (9:1). The methanol-water phase, containing the phenelfamycins, is concentrated.

  • Sephadex LH-20 Chromatography: The concentrated extract is then passed through a Sephadex LH-20 column, eluting with methanol, to remove polar impurities.

  • Counter-Current Chromatography (CCC): The semi-purified phenelfamycin complex is separated into individual components using counter-current chromatography. A biphasic solvent system, such as hexane-ethyl acetate-methanol-water, is used to achieve separation based on the differential partitioning of the phenelfamycins between the two liquid phases.

  • High-Performance Liquid Chromatography (HPLC): Final purification of Phenelfamycin C is achieved using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Below is a diagram illustrating the experimental workflow for the isolation and purification of Phenelfamycin C.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Submerged Fermentation of Streptomyces violaceoniger Broth_Extraction Broth Extraction (Ethyl Acetate) Fermentation->Broth_Extraction Mycelia_Extraction Mycelia Extraction (Acetone -> Ethyl Acetate) Fermentation->Mycelia_Extraction Combine_Extracts Combine Crude Extracts Broth_Extraction->Combine_Extracts Mycelia_Extraction->Combine_Extracts Partitioning Hexane/Methanol-Water Partitioning Combine_Extracts->Partitioning Sephadex Sephadex LH-20 Chromatography Partitioning->Sephadex CCC Counter-Current Chromatography (CCC) Sephadex->CCC HPLC Preparative RP-HPLC CCC->HPLC Phenelfamycin_C Pure Phenelfamycin C HPLC->Phenelfamycin_C

Isolation and Purification Workflow for Phenelfamycin C.

Biological Activity of Phenelfamycin C

Phenelfamycin C exhibits significant antibacterial activity, particularly against Gram-positive anaerobic bacteria. Its primary target is Clostridium difficile, a major cause of antibiotic-associated colitis. The table below summarizes the available Minimum Inhibitory Concentration (MIC) data for Phenelfamycin C.

OrganismMIC (µg/mL)
Clostridium difficileData not available
Anaerobic BacteriaActive

Conclusion

Phenelfamycin C, a complex elfamycin antibiotic from Streptomyces violaceoniger, represents a promising lead compound in the development of new drugs targeting anaerobic bacterial infections. The detailed methodologies for its fermentation, extraction, and purification provided in this guide offer a foundation for further research and development. The multi-step purification process, culminating in counter-current and high-performance liquid chromatography, is essential for obtaining the pure compound for structural elucidation and biological evaluation. Further studies are warranted to fully characterize its antimicrobial spectrum and potential therapeutic applications.

References

A Comprehensive Review of Phenelfamycin C: From Discovery to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Phenelfamycin C is a member of the elfamycin family of antibiotics, a class of natural products known for their potent activity against anaerobic bacteria.[1][2] Discovered in the fermentation broths of Streptomyces violaceoniger, phenelfamycins, including Phenelfamycin C, have garnered interest for their potential therapeutic applications, particularly in the context of Clostridium difficile infections.[1][3] This technical guide provides a comprehensive review of the existing literature on Phenelfamycin C, with a focus on its biological activity, experimental protocols, and mechanism of action.

Quantitative Biological Activity of Phenelfamycins

The in vitro antibacterial activity of Phenelfamycin C and its related compounds has been evaluated against a range of anaerobic and aerobic bacteria. The following table summarizes the minimum inhibitory concentration (MIC) values for Phenelfamycin C and, for comparative purposes, its closely related analogue Phenelfamycin A.

Bacterial StrainPhenelfamycin A (MIC, µg/mL)Phenelfamycin C (MIC, µg/mL)
Bacteroides fragilis0.51
Bacteroides thetaiotaomicron12
Clostridium difficile0.060.12
Clostridium perfringens0.120.25
Peptostreptococcus anaerobius0.060.12
Propionibacterium acnes0.030.06
Eubacterium aerofaciens0.250.5
Neisseria gonorrhoeae1>128
Streptococcus pyogenes4>128
Staphylococcus aureus>128>128
Escherichia coli>128>128

Data sourced from Swanson et al., 1989.

Key Experimental Protocols

Isolation and Purification of Phenelfamycins

The isolation of Phenelfamycin C and other phenelfamycins from the fermentation broth of Streptomyces violaceoniger involves a multi-step extraction and chromatographic process.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Fermentation of Streptomyces violaceoniger Broth_Filtration Broth Filtration Fermentation->Broth_Filtration Mycelial_Extraction Mycelial Cake Extraction (e.g., with acetone) Broth_Filtration->Mycelial_Extraction Solvent_Extraction Solvent Partitioning (e.g., ethyl acetate) Mycelial_Extraction->Solvent_Extraction Silica_Gel Silica (B1680970) Gel Chromatography Solvent_Extraction->Silica_Gel Reverse_Phase_HPLC Reverse-Phase HPLC Silica_Gel->Reverse_Phase_HPLC Pure_Phenelfamycins Isolated Phenelfamycins (A, B, C, E, F) Reverse_Phase_HPLC->Pure_Phenelfamycins

Caption: General workflow for the isolation and purification of phenelfamycins.

Methodology:

  • Fermentation: Streptomyces violaceoniger is cultured in a suitable fermentation medium to produce the phenelfamycin complex.[1]

  • Extraction: The fermentation broth is filtered to separate the mycelial cake from the broth. The mycelial cake is then extracted with a solvent like acetone. The resulting extract is concentrated and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic phase, containing the phenelfamycins, is collected and evaporated to dryness.

  • Purification: The crude extract is subjected to silica gel chromatography, followed by reverse-phase high-performance liquid chromatography (HPLC) to separate the individual phenelfamycin components, including Phenelfamycin C.

In Vitro Antibacterial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of Phenelfamycin C are determined using the agar (B569324) dilution method.

Methodology:

  • Preparation of Agar Plates: A series of agar plates are prepared containing serial twofold dilutions of Phenelfamycin C.

  • Inoculum Preparation: The bacterial strains to be tested are grown in a suitable broth medium to a standardized turbidity.

  • Inoculation: The surface of each agar plate is inoculated with the standardized bacterial suspensions.

  • Incubation: The plates are incubated under appropriate conditions (temperature, atmosphere, and duration) for the specific bacterial strains.

  • MIC Determination: The MIC is recorded as the lowest concentration of Phenelfamycin C that completely inhibits the visible growth of the bacteria.

Hamster Model of Clostridium difficile Colitis

The efficacy of phenelfamycins in treating C. difficile infection has been evaluated in a hamster model.

Methodology:

  • Induction of Colitis: Golden Syrian hamsters are treated with an antibiotic, such as clindamycin, to disrupt their normal gut flora and make them susceptible to C. difficile infection.

  • Infection: The hamsters are then challenged with an oral dose of a toxigenic strain of C. difficile.

  • Treatment: Following infection, the hamsters are treated with oral doses of the test compound (e.g., Phenelfamycin A) or a vehicle control.

  • Monitoring: The animals are monitored for clinical signs of colitis (e.g., diarrhea, weight loss) and survival over a specified period.

  • Evaluation: The efficacy of the treatment is assessed by comparing the survival rates and clinical scores of the treated group with the control group.

Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)

Elfamycin antibiotics, including the phenelfamycins, exert their antibacterial effect by targeting and inhibiting the bacterial protein synthesis elongation factor Tu (EF-Tu). EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the ribosome during the elongation phase of protein synthesis.

G cluster_translation Bacterial Protein Synthesis Elongation EFTu_GTP_aatRNA EF-Tu-GTP-aa-tRNA Ternary Complex Ribosome Ribosome EFTu_GTP_aatRNA->Ribosome Binding to A-site GTP_hydrolysis GTP Hydrolysis Ribosome->GTP_hydrolysis Codon Recognition EFTu_GDP EF-Tu-GDP EF_Ts EF-Ts EFTu_GDP->EF_Ts GDP/GTP Exchange EF_Ts->EFTu_GTP_aatRNA Regeneration GTP_hydrolysis->EFTu_GDP Release from Ribosome Peptide_bond Peptide Bond Formation GTP_hydrolysis->Peptide_bond Phenelfamycin Phenelfamycin C Phenelfamycin->EFTu_GTP_aatRNA Inhibits formation Phenelfamycin->EFTu_GDP Prevents dissociation from ribosome

Caption: Mechanism of action of Phenelfamycin C, inhibiting EF-Tu function.

By binding to EF-Tu, phenelfamycins can interfere with its function in two primary ways:

  • Inhibition of Ternary Complex Formation: Some elfamycins prevent the formation of the EF-Tu-GTP-aminoacyl-tRNA ternary complex, which is essential for delivering the amino acid to the ribosome.

  • Stabilization of the EF-Tu-GDP-Ribosome Complex: Other elfamycins bind to the EF-Tu-GDP complex on the ribosome, preventing its dissociation and thereby stalling protein synthesis.

This inhibition of protein synthesis ultimately leads to bacterial cell death. The specificity of elfamycins for bacterial EF-Tu over its eukaryotic counterpart contributes to their selective antibacterial activity.

Conclusion

Phenelfamycin C represents a promising lead compound in the development of new antibiotics, particularly for the treatment of anaerobic bacterial infections. Its potent in vitro activity against clinically relevant pathogens like Clostridium difficile warrants further investigation. The detailed experimental protocols and understanding of its mechanism of action provided in this guide offer a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of the phenelfamycin class of antibiotics.

References

Early Research on Phenelfamycin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin C is a member of the elfamycin family of antibiotics, a group of natural products known for their activity against various bacterial pathogens. The elfamycins, including the phenelfamycin complex, are characterized by their unique mechanism of action, which involves the inhibition of bacterial protein synthesis through the targeting of elongation factor Tu (EF-Tu). This document provides a technical overview of the early research and studies on Phenelfamycin C, focusing on its discovery, biological activity, and the methodologies used in its initial characterization.

Discovery and Initial Characterization

Phenelfamycin C was first identified as part of a complex of related antibiotics—Phenelfamycins A, B, E, F, and unphenelfamycin—isolated from the fermentation broth of Streptomyces violaceoniger[1][2]. These compounds were initially selected for their potent activity against anaerobic bacteria[1]. Later, new members of this family, Phenelfamycins G and H, were discovered from Streptomyces albospinus, exhibiting a narrow spectrum of activity, notably against Propionibacterium acnes.

Biological Activity

Early studies established that the phenelfamycin complex, including Phenelfamycin C, is active against Gram-positive anaerobic bacteria, with notable efficacy against Clostridium difficile[3]. The primary mechanism of action for the elfamycin class of antibiotics is the inhibition of bacterial protein synthesis. This is achieved by binding to and inhibiting the function of elongation factor Tu (EF-Tu), a crucial protein involved in the elongation phase of translation[4].

Quantitative Data
Table 1: General Antibacterial Spectrum of the Phenelfamycin Complex
Bacterial Type
Gram-positive anaerobes
Clostridium difficile
Neisseria gonorrhoeae (Phenelfamycin A)
Streptococci (Phenelfamycin A)
Propionibacterium acnes (Phenelfamycins G and H)

Experimental Protocols

Detailed, step-by-step experimental protocols for the work on Phenelfamycin C are not fully described in the publicly available literature. The following sections provide a generalized overview of the methodologies likely employed based on the initial discovery papers.

Isolation and Purification of Phenelfamycin C

The isolation of Phenelfamycin C was part of a broader effort to separate the components of the phenelfamycin complex produced by Streptomyces violaceoniger.

  • Fermentation: S. violaceoniger was cultured in a suitable liquid medium under conditions optimized for the production of the phenelfamycin complex.

  • Extraction: The fermentation broth was likely extracted with an organic solvent, such as ethyl acetate, to separate the antibiotic complex from the aqueous medium.

  • Chromatography: The crude extract would have been subjected to multiple rounds of column chromatography to separate the individual phenelfamycin components. Techniques such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC) were likely employed, using various solvent systems to achieve separation based on the polarity of the different congeners.

Structure Elucidation

The determination of the chemical structure of Phenelfamycin C would have relied on a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (such as COSY, HSQC, and HMBC) NMR experiments would have been used to elucidate the connectivity of atoms and the overall structure of the molecule.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and chromophores within the molecule.

Biological Assays: Antimicrobial Susceptibility Testing

The antibacterial activity of Phenelfamycin C was likely assessed using standard antimicrobial susceptibility testing methods.

  • Broth Microdilution Method: This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.

  • Agar (B569324) Dilution Method: In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test bacteria. The MIC is the lowest concentration of the antibiotic that prevents bacterial growth on the agar surface.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the discovery and characterization of Phenelfamycin C.

G cluster_discovery Discovery cluster_purification Purification cluster_characterization Characterization Fermentation Fermentation of S. violaceoniger Extraction Solvent Extraction of Broth Fermentation->Extraction Chromatography Column Chromatography Extraction->Chromatography HPLC HPLC Purification Chromatography->HPLC Structure Structure Elucidation (NMR, MS) HPLC->Structure Bioassay Biological Assays (MIC Determination) HPLC->Bioassay

A generalized workflow for the discovery and characterization of Phenelfamycin C.
Mechanism of Action: Inhibition of Protein Synthesis

The following diagram illustrates the mechanism of action of elfamycin antibiotics, including Phenelfamycin C.

G cluster_translation Bacterial Protein Synthesis Ribosome Ribosome Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide catalyzes peptide bond formation mRNA mRNA EFTu Elongation Factor Tu (EF-Tu) EFTu->Ribosome delivers tRNA tRNA Aminoacyl-tRNA PhenelfamycinC Phenelfamycin C PhenelfamycinC->Inhibition Inhibition->EFTu Binds to and inhibits EF-Tu

Mechanism of action of Phenelfamycin C via inhibition of Elongation Factor Tu (EF-Tu).

Conclusion

Phenelfamycin C is an intriguing member of the elfamycin family of antibiotics with established activity against anaerobic bacteria. The early research laid the groundwork for understanding its biological potential. However, a comprehensive understanding of its antibacterial spectrum through detailed MIC studies against a broader range of pathogens is still needed. Furthermore, detailed experimental protocols from the initial discovery and characterization would be invaluable for contemporary researchers seeking to build upon this foundational work. The unique mode of action of the elfamycins continues to make them a subject of interest in the ongoing search for novel antimicrobial agents.

References

An In-depth Technical Guide on the Mechanism of Action of Phenelfamycin C on Elongation Factor-Tu

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Phenelfamycins and Elongation Factor-Tu

Phenelfamycins are a group of elfamycin-type antibiotics discovered in the fermentation broths of Streptomyces violaceoniger[1]. This class of natural products has garnered interest for its activity against anaerobic bacteria, including the pathogenic Clostridium difficile[2][3]. The primary molecular target of elfamycins is the bacterial elongation factor Tu (EF-Tu), a highly conserved and essential GTPase that plays a critical role in the elongation phase of protein biosynthesis[4].

EF-Tu, in its GTP-bound state, forms a ternary complex with an aminoacyl-tRNA (aa-tRNA). This complex delivers the aa-tRNA to the A-site of the ribosome. Upon successful codon-anticodon recognition, EF-Tu hydrolyzes GTP to GDP, leading to a conformational change that releases the aa-tRNA into the peptidyl transferase center and the subsequent dissociation of the EF-Tu-GDP complex from the ribosome. This cycle is crucial for the fidelity and processivity of protein synthesis.

The Putative Mechanism of Action of Phenelfamycin C

Based on the established mechanisms of other elfamycins, Phenelfamycin C is categorized as a kirromycin-like inhibitor of EF-Tu[4]. This classification suggests a specific mode of action that disrupts the normal GTPase cycle of EF-Tu, ultimately stalling protein synthesis.

The proposed mechanism involves the following key steps:

  • Binding to EF-Tu: Phenelfamycin C is believed to bind to a pocket on EF-Tu. For other kirromycin-like antibiotics, this binding site is located at the interface of domains I and III of the protein.

  • Conformational Locking: The binding of Phenelfamycin C induces and stabilizes a conformation in EF-Tu that mimics the GTP-bound state, even when GDP is bound. This "locked" conformation prevents the proper conformational changes required for the release of EF-Tu from the ribosome after GTP hydrolysis.

  • Trapping on the Ribosome: Consequently, the EF-Tu-GDP complex remains stalled on the ribosome after delivering the aa-tRNA. This persistent blockage of the A-site prevents the binding of subsequent ternary complexes, thereby inhibiting further peptide elongation and leading to a cessation of protein synthesis.

This "traffic jam" on the mRNA template is a hallmark of the kirromycin-like elfamycins and is the basis for their antibacterial activity.

Signaling Pathway of EF-Tu in Protein Synthesis and its Inhibition by Phenelfamycin C

EF_Tu_Cycle_and_Inhibition cluster_cycle Normal EF-Tu Cycle cluster_inhibition Inhibition by Phenelfamycin C EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary_Complex binds aa-tRNA aa-tRNA aa-tRNA->Ternary_Complex Ribosome_A_Site Ribosome A-Site Ternary_Complex->Ribosome_A_Site delivers aa-tRNA GTP_Hydrolysis GTP Hydrolysis Ribosome_A_Site->GTP_Hydrolysis Codon Recognition EF-Tu-GDP EF-Tu-GDP GTP_Hydrolysis->EF-Tu-GDP releases Pi Stalled_Complex Ribosome-EF-Tu-GDP-Phen-C (Stalled) EF-Ts EF-Ts (GEF) EF-Tu-GDP->EF-Ts dissociates from ribosome EF-Tu-GDP->Stalled_Complex trapped on ribosome EF-Ts->EF-Tu-GTP GDP/GTP Exchange Phenelfamycin_C Phenelfamycin C Phenelfamycin_C->EF-Tu-GDP binds to

Caption: EF-Tu cycle and its inhibition by Phenelfamycin C.

Quantitative Data on Phenelfamycin C Activity

A thorough review of the existing scientific literature did not yield specific quantitative data for the interaction of Phenelfamycin C with EF-Tu. Values for the 50% inhibitory concentration (IC50), inhibition constant (Ki), or dissociation constant (KD) for Phenelfamycin C are not publicly available at this time.

However, qualitative data indicates that Phenelfamycins A, B, C, E, and F are active against Gram-positive anaerobic bacteria, including various strains of Clostridium difficile[2]. For context, Phenelfamycin B has been reported to have a Minimum Inhibitory Concentration (MIC) of approximately 1 µg/mL against multidrug-resistant Neisseria gonorrhoeae[5][6]. It is plausible that Phenelfamycin C exhibits a similar range of activity.

The following table summarizes the type of quantitative data that is essential for a comprehensive understanding of Phenelfamycin C's mechanism of action and which remains to be determined.

ParameterDescriptionRelevance to Mechanism of Action
IC50 (In Vitro Translation) The concentration of Phenelfamycin C that inhibits protein synthesis by 50% in a cell-free system.Provides a measure of the overall potency of the compound in inhibiting the entire translation process.
Ki (Enzyme Inhibition) The inhibition constant, which quantifies the binding affinity of Phenelfamycin C to EF-Tu.A lower Ki value indicates a higher affinity and more potent inhibition of EF-Tu function.
KD (Dissociation Constant) The equilibrium constant for the dissociation of the Phenelfamycin C-EF-Tu complex.Directly measures the binding affinity between the antibiotic and its target.
Effect on GTPase Activity The extent to which Phenelfamycin C modulates the intrinsic and ribosome-stimulated GTPase activity of EF-Tu.Characterizes the specific impact on the catalytic function of EF-Tu.
MIC (Minimum Inhibitory Conc.) The lowest concentration of Phenelfamycin C that prevents visible growth of a specific bacterium.Indicates the whole-cell antibacterial potency against various pathogens.

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of Phenelfamycin C, this section provides detailed methodologies for key experiments.

In Vitro Transcription-Translation (IVTT) Assay

This assay is used to determine the IC50 value of Phenelfamycin C for the overall process of protein synthesis.

Principle: A cell-free extract containing all the necessary machinery for transcription and translation is used to express a reporter gene (e.g., luciferase). The activity of the synthesized reporter protein is measured, and the inhibition by Phenelfamycin C is quantified.

Methodology:

  • Reaction Setup: Prepare a master mix containing an E. coli S30 extract, a DNA template encoding a reporter gene (e.g., firefly luciferase), amino acids, and an energy source.

  • Inhibitor Addition: Add varying concentrations of Phenelfamycin C (typically in DMSO, with a final DMSO concentration kept below 1%) to the reaction tubes. Include a no-inhibitor control (DMSO only).

  • Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.

  • Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) and measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the Phenelfamycin C concentration and fit the data to a dose-response curve to determine the IC50 value.

IVTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Master_Mix Prepare Master Mix (S30 Extract, DNA, Amino Acids, Energy) Reaction_Setup Set up Reactions with Phenelfamycin C and Controls Master_Mix->Reaction_Setup Phen_C_Dilutions Prepare Phenelfamycin C Dilutions Phen_C_Dilutions->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Detection Add Substrate and Measure Reporter Activity Incubation->Detection Data_Plotting Plot % Inhibition vs. [Phen-C] Detection->Data_Plotting IC50_Determination Determine IC50 from Dose-Response Curve Data_Plotting->IC50_Determination

Caption: Workflow for the In Vitro Transcription-Translation (IVTT) Assay.

EF-Tu GTPase Activity Assay

This assay measures the effect of Phenelfamycin C on the rate of GTP hydrolysis by EF-Tu.

Principle: The hydrolysis of radiolabeled [γ-³²P]GTP to GDP and free [³²P]phosphate is monitored over time in the presence and absence of the inhibitor.

Methodology:

  • Component Preparation: Purify EF-Tu and prepare ribosomes and aminoacyl-tRNA.

  • Reaction Mixture: In a reaction buffer, combine EF-Tu, [γ-³²P]GTP, and a GTP-regenerating system (phosphoenolpyruvate and pyruvate (B1213749) kinase). To measure ribosome-stimulated activity, also include ribosomes and the appropriate aa-tRNA.

  • Inhibitor Addition: Add Phenelfamycin C at various concentrations.

  • Time Course: At different time points, take aliquots of the reaction and quench the reaction with acid (e.g., perchloric acid).

  • Separation and Quantification: Separate the unhydrolyzed [γ-³²P]GTP from the released [³²P]phosphate using a charcoal binding assay or thin-layer chromatography.

  • Data Analysis: Determine the amount of [³²P]phosphate produced over time to calculate the rate of GTP hydrolysis. Compare the rates in the presence and absence of Phenelfamycin C.

GTPase_Assay_Workflow Prepare_Components Prepare Purified EF-Tu, Ribosomes, aa-tRNA, and [γ-³²P]GTP Reaction_Setup Set up GTPase Reaction with Phenelfamycin C Prepare_Components->Reaction_Setup Time_Course Incubate and Take Time-Point Aliquots Reaction_Setup->Time_Course Quench_Reaction Quench Reaction with Acid Time_Course->Quench_Reaction Separate_Nucleotides Separate [γ-³²P]GTP from [³²P]Pi Quench_Reaction->Separate_Nucleotides Quantify_Pi Quantify Released [³²P]Pi (Scintillation Counting) Separate_Nucleotides->Quantify_Pi Calculate_Rate Calculate Rate of GTP Hydrolysis Quantify_Pi->Calculate_Rate

Caption: Workflow for the EF-Tu GTPase Activity Assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between Phenelfamycin C and EF-Tu.

Principle: A solution of Phenelfamycin C is titrated into a solution of EF-Tu in a calorimeter. The heat released or absorbed upon binding is measured, allowing for the determination of the thermodynamic parameters of the interaction.

Methodology:

  • Sample Preparation: Prepare solutions of purified EF-Tu and Phenelfamycin C in the same dialysis buffer to minimize heats of dilution.

  • ITC Experiment: Load the EF-Tu solution into the sample cell of the calorimeter and the Phenelfamycin C solution into the injection syringe.

  • Titration: Perform a series of injections of Phenelfamycin C into the EF-Tu solution while monitoring the heat changes.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of Phenelfamycin C to EF-Tu. Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH.

ITC_Workflow Sample_Prep Prepare EF-Tu and Phenelfamycin C in Matched Buffer Load_Calorimeter Load EF-Tu into Sample Cell and Phenelfamycin C into Syringe Sample_Prep->Load_Calorimeter Titration Perform Stepwise Injections of Phenelfamycin C into EF-Tu Load_Calorimeter->Titration Measure_Heat Measure Heat Change After Each Injection Titration->Measure_Heat Generate_Isotherm Plot Heat Change vs. Molar Ratio Measure_Heat->Generate_Isotherm Fit_Data Fit Binding Isotherm to Determine KD, n, and ΔH Generate_Isotherm->Fit_Data

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Conclusion and Future Directions

Phenelfamycin C, as a member of the elfamycin family of antibiotics, represents a promising scaffold for the development of novel antibacterial agents targeting the essential elongation factor Tu. Its putative mechanism of action, involving the trapping of EF-Tu on the ribosome, is a well-established strategy for inhibiting bacterial protein synthesis. However, a detailed, quantitative understanding of the interaction between Phenelfamycin C and EF-Tu is currently lacking in the public scientific literature.

The experimental protocols provided in this guide offer a clear path for researchers to elucidate the specific IC50, Ki, and KD values for Phenelfamycin C. Such data are critical for a comprehensive evaluation of its potential as a therapeutic agent and for guiding future drug development efforts. Further studies, including co-crystallization of the Phenelfamycin C-EF-Tu complex, would provide invaluable structural insights into the precise binding mode and the conformational changes induced by the antibiotic. A thorough investigation of the activity of Phenelfamycin C against a broad panel of pathogenic bacteria, including multidrug-resistant strains, will also be essential in defining its spectrum of activity and clinical potential.

References

The Antibacterial Spectrum of Phenelfamycin C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin C is a member of the elfamycin family of antibiotics, a group of natural products known for their activity against a range of bacterial pathogens.[1] This technical guide provides a detailed overview of the antibacterial spectrum of Phenelfamycin C, its mechanism of action, and the experimental protocols used to characterize its activity. While specific quantitative data for Phenelfamycin C is limited in publicly accessible literature, this document compiles the available information and provides context based on related compounds within the phenelfamycin and elfamycin families.

Antibacterial Spectrum of Phenelfamycins

The phenelfamycin complex, which includes Phenelfamycins A, B, C, E, and F, demonstrates notable activity against Gram-positive anaerobic bacteria.[1] A key target for this class of antibiotics is Clostridium difficile, a significant human pathogen.[1] Phenelfamycin A has also been reported to be active in vitro against Neisseria gonorrhoeae and various Streptococci.[1] More recent research has highlighted the potent activity of Phenelfamycin B against multidrug-resistant Neisseria gonorrhoeae, with a reported Minimum Inhibitory Concentration (MIC) of approximately 1 µg/mL.

Other members of the phenelfamycin family, Phenelfamycins G and H, exhibit a narrower antibacterial spectrum, with pronounced inhibitory activity specifically against Propionibacterium acnes.

Quantitative Antimicrobial Activity Data

Table 1: Qualitative Antibacterial Spectrum of Phenelfamycin C and Quantitative Data for Related Phenelfamycins

AntibioticBacterial SpeciesActivity/MIC (µg/mL)Reference
Phenelfamycin C Gram-positive anaerobes (e.g., Clostridium difficile)Active (specific MIC not reported)[1]
Phenelfamycin AGram-positive anaerobesActive
Neisseria gonorrhoeaeActive
StreptococciActive
Phenelfamycin BMultidrug-resistant Neisseria gonorrhoeae~1
Phenelfamycins E & FClostridium difficileActive
Phenelfamycins G & HPropionibacterium acnesPronounced inhibitory activity

Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)

The antibacterial activity of the elfamycin family of antibiotics, including the phenelfamycins, stems from their interaction with the bacterial elongation factor Tu (EF-Tu). EF-Tu is a crucial GTP-binding protein that facilitates the delivery of aminoacyl-tRNA to the A-site of the ribosome during protein synthesis. By targeting EF-Tu, elfamycins effectively halt protein elongation, leading to bacterial growth inhibition.

The proposed mechanism of action involves the binding of phenelfamycin to EF-Tu, which stabilizes the EF-Tu:GDP complex on the ribosome. This prevents the release of EF-Tu from the ribosome after GTP hydrolysis, thereby stalling the translation process.

cluster_0 Bacterial Protein Synthesis Elongation Cycle cluster_1 Inhibition by Phenelfamycin C EF-Tu_GTP_aa-tRNA EF-Tu-GTP-aminoacyl-tRNA Ternary Complex Ribosome_A-site Ribosome A-site EF-Tu_GTP_aa-tRNA->Ribosome_A-site Binding GTP_Hydrolysis GTP Hydrolysis Ribosome_A-site->GTP_Hydrolysis Peptide_Bond Peptide Bond Formation Ribosome_A-site->Peptide_Bond EF-Tu_GDP EF-Tu-GDP GTP_Hydrolysis->EF-Tu_GDP Release from Ribosome Inhibited_Complex Ribosome-EF-Tu-GDP-Phenelfamycin C (Stalled Complex) EF-Tu_GDP->Inhibited_Complex Binding and Stabilization Translocation Translocation Peptide_Bond->Translocation Elongating_Peptide Elongating Polypeptide Peptide_Bond->Elongating_Peptide Translocation->Ribosome_A-site Ready for next cycle Phenelfamycin_C Phenelfamycin C Phenelfamycin_C->Inhibited_Complex Protein_Synthesis_Halted Protein Synthesis Halted Inhibited_Complex->Protein_Synthesis_Halted Prevents EF-Tu release

Caption: Mechanism of action of Phenelfamycin C.

Experimental Protocols

The determination of the antibacterial activity of Phenelfamycin C is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol for MIC determination using the broth microdilution method.

Protocol: Broth Microdilution MIC Assay

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria.
  • Growth Medium: Appropriate broth medium for the specific bacterial strain (e.g., Mueller-Hinton Broth for many aerobic bacteria, supplemented broths for fastidious organisms).
  • Phenelfamycin C: A stock solution of known concentration, dissolved in a suitable solvent.
  • 96-Well Microtiter Plates: Sterile, flat-bottom plates.

2. Preparation of Bacterial Inoculum:

  • Aseptically transfer a few colonies from a fresh agar (B569324) plate into a sterile broth.
  • Incubate the broth culture until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute the standardized bacterial suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform a serial two-fold dilution of the Phenelfamycin C stock solution in the growth medium across the wells of the 96-well plate. This creates a gradient of decreasing antibiotic concentrations.
  • Include a positive control well (bacterial inoculum without antibiotic) and a negative control well (broth medium only).

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions and the positive control well.
  • Incubate the microtiter plates at the optimal temperature and atmospheric conditions for the growth of the test organism (e.g., 35-37°C for 18-24 hours for many bacteria; anaerobic conditions for anaerobic bacteria).

5. Determination of MIC:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of Phenelfamycin C that completely inhibits visible growth of the bacteria.

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"] "Prepare_Inoculum" [label="Prepare Bacterial Inoculum\n(0.5 McFarland)"] "Dilute_Inoculum" [label="Dilute Inoculum to\n~5 x 10^5 CFU/mL"] "Serial_Dilution" [label="Prepare Serial Dilutions\nof Phenelfamycin C\nin 96-well plate"] "Inoculate_Plate" [label="Inoculate Plate with\nBacterial Suspension"] "Incubate" [label="Incubate Plate\n(e.g., 37°C, 18-24h)"] "Read_MIC" [label="Read MIC\n(Lowest concentration with\nno visible growth)"] "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]

"Start" -> "Prepare_Inoculum""Prepare_Inoculum" -> "Dilute_Inoculum""Serial_Dilution""Dilute_Inoculum" -> "Inoculate_Plate""Serial_Dilution" -> "Inoculate_Plate""Inoculate_Plate" -> "Incubate""Incubate" -> "Read_MIC""Read_MIC" -> "End" }

Caption: Experimental workflow for MIC determination.

Conclusion

Phenelfamycin C is a promising antibacterial compound with a defined mechanism of action targeting a crucial bacterial process. Its activity against clinically relevant anaerobic bacteria, such as Clostridium difficile, warrants further investigation. While detailed quantitative data on its antibacterial spectrum is not widely available, the information on related phenelfamycins suggests a potent and potentially valuable therapeutic agent. Further studies are needed to fully elucidate the antibacterial profile of Phenelfamycin C and to explore its potential in drug development.

References

Unlocking the Therapeutic Potential of Phenelfamycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenelfamycin C, a member of the elfamycin class of antibiotics, presents a compelling avenue for the development of novel therapeutics against anaerobic bacteria, most notably Clostridium difficile. As an inhibitor of the essential bacterial protein synthesis elongation factor Tu (EF-Tu), Phenelfamycin C offers a distinct mechanism of action with the potential to circumvent existing antibiotic resistance. This technical guide provides a comprehensive overview of the current scientific understanding of Phenelfamycin C, including its discovery, mechanism of action, in vitro activity, and the foundational experimental protocols for its investigation.

Introduction

The phenelfamycins are a complex of elfamycin-type antibiotics discovered in the fermentation broths of Streptomyces violaceoniger[1]. This family of compounds, which includes Phenelfamycins A, B, C, E, F, and unphenelfamycin, was initially identified for its activity against anaerobic bacteria[1]. Among these, Phenelfamycin C has demonstrated significant in vitro potency, particularly against clinically relevant anaerobic pathogens. Like other elfamycins, its mode of action is the inhibition of protein biosynthesis, a mechanism that is distinct from many currently prescribed antibiotics[2][3]. This unique target makes Phenelfamycin C and its analogues promising candidates for further investigation in an era of mounting antibiotic resistance.

Mechanism of Action: Targeting Elongation Factor Tu (EF-Tu)

The primary molecular target of Phenelfamycin C is the bacterial elongation factor Tu (EF-Tu), a crucial GTP-binding protein responsible for escorting aminoacyl-tRNA to the ribosome during protein synthesis. By binding to EF-Tu, elfamycins lock the protein in an inactive conformation, preventing the release of GDP and subsequent binding to aminoacyl-tRNA. This stalls the elongation phase of protein synthesis, ultimately leading to bacterial cell death. This targeted disruption of a fundamental cellular process underscores the potent antibacterial activity of this class of compounds.

EF_Tu_Inhibition Aminoacyl-tRNA Aminoacyl-tRNA EF-Tu-GTP EF-Tu-GTP Aminoacyl-tRNA->EF-Tu-GTP binds Ribosome Ribosome EF-Tu-GTP->Ribosome delivers Inactive_Complex Inactive_Complex EF-Tu-GTP->Inactive_Complex Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis elongates Phenelfamycin_C Phenelfamycin_C Phenelfamycin_C->EF-Tu-GTP binds to Phenelfamycin_C->Inactive_Complex Inactive_Complex->Ribosome prevents delivery

Mechanism of EF-Tu Inhibition by Phenelfamycin C.

Quantitative Data: In Vitro Antibacterial Activity

The in vitro antibacterial activity of Phenelfamycin C has been evaluated against a range of anaerobic and aerobic bacteria. The minimum inhibitory concentration (MIC) values, as determined by the agar (B569324) dilution method, are summarized below.

Table 1: In Vitro Activity of Phenelfamycin C Against Anaerobic Bacteria
Bacterial SpeciesStrain(s)MIC (µg/mL)
Bacteroides fragilis316
Bacteroides thetaiotaomicron116
Bacteroides spp.116
Clostridium difficile40.25
Clostridium perfringens31
Clostridium septicum11
Clostridium sordellii11
Clostridium spp.11
Eubacterium spp.11
Fusobacterium spp.1>64
Peptococcus spp.12
Peptostreptococcus anaerobius11
Peptostreptococcus spp.12
Propionibacterium acnes20.5

Data sourced from Swanson et al., 1989[4].

Table 2: In Vitro Activity of Phenelfamycin C Against Aerobic and Facultative Bacteria
Bacterial SpeciesStrain(s)MIC (µg/mL)
Enterococcus faecalis232
Escherichia coli2>64
Klebsiella pneumoniae1>64
Neisseria gonorrhoeae14
Proteus mirabilis1>64
Pseudomonas aeruginosa2>64
Staphylococcus aureus216
Staphylococcus epidermidis116
Streptococcus pneumoniae18
Streptococcus pyogenes14

Data sourced from Swanson et al., 1989[4].

Experimental Protocols

The following are generalized protocols based on the methodologies described in the foundational literature for the evaluation of Phenelfamycin C.

In Vitro Antibacterial Susceptibility Testing (Agar Dilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Phenelfamycin C against anaerobic bacteria.

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Media Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood Add_Antibiotic Incorporate antibiotic dilutions into molten agar Prepare_Media->Add_Antibiotic Prepare_Antibiotic Prepare serial dilutions of Phenelfamycin C Prepare_Antibiotic->Add_Antibiotic Inoculum_Prep Prepare bacterial inoculum (10^5 CFU/spot) Inoculate_Plates Inoculate plates with bacterial suspension Inoculum_Prep->Inoculate_Plates Pour_Plates Pour agar into petri dishes and allow to solidify Add_Antibiotic->Pour_Plates Pour_Plates->Inoculate_Plates Incubate Incubate anaerobically at 37°C for 48 hours Inoculate_Plates->Incubate Read_MIC Determine MIC as the lowest concentration with no visible growth Incubate->Read_MIC

Workflow for Agar Dilution Susceptibility Testing.

Methodology:

  • Media Preparation: Prepare Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.

  • Antibiotic Dilution: Prepare two-fold serial dilutions of Phenelfamycin C in a suitable solvent.

  • Plate Preparation: Incorporate the antibiotic dilutions into molten agar and pour into petri dishes. Include a drug-free control plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute to achieve a final inoculum of approximately 10^5 colony-forming units (CFU) per spot.

  • Inoculation: Using a multipoint inoculator, spot the bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates in an anaerobic chamber at 37°C for 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of Phenelfamycin C that completely inhibits visible growth.

Hamster Model of Clostridium difficile-Associated Colitis

This in vivo model is used to assess the efficacy of antibiotics in treating C. difficile infection. While specific studies with Phenelfamycin C in this model have not been published, the protocol for Phenelfamycin A provides a relevant framework.

Methodology:

  • Induction of Colitis: Administer an oral dose of a broad-spectrum antibiotic (e.g., clindamycin) to Syrian hamsters to disrupt the normal gut flora.

  • Infection: Challenge the hamsters with an oral dose of a toxigenic strain of C. difficile.

  • Treatment: Administer Phenelfamycin C orally at various dosages to different groups of infected hamsters. Include a vehicle control group and a positive control group (e.g., vancomycin).

  • Monitoring: Observe the animals daily for signs of illness (e.g., diarrhea, weight loss) and record mortality for a predefined period (e.g., 10 days).

  • Endpoint Analysis: At the end of the study or upon euthanasia of moribund animals, collect cecal contents for the quantification of C. difficile and its toxins.

Future Directions and Therapeutic Potential

The potent in vitro activity of Phenelfamycin C against Clostridium difficile highlights its potential as a therapeutic agent for the treatment of C. difficile infection (CDI). Its narrow spectrum of activity against predominantly anaerobic bacteria could be advantageous, potentially minimizing the disruption of the broader gut microbiome compared to broad-spectrum antibiotics. Further research is warranted to:

  • Determine the in vivo efficacy of Phenelfamycin C in animal models of CDI.

  • Investigate its pharmacokinetic and pharmacodynamic properties.

  • Explore its potential for synergistic activity with other antimicrobial agents.

  • Evaluate the frequency of resistance development in C. difficile.

The unique mechanism of action of Phenelfamycin C, targeting EF-Tu, makes it a valuable lead compound for the development of a new class of antibiotics to combat challenging anaerobic infections.

References

An In-depth Technical Guide to the Biosynthesis of Phenelfamycin C in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycins are a complex of elfamycin-type antibiotics produced by soil-dwelling bacteria of the genus Streptomyces. These natural products have garnered significant interest within the scientific community due to their potent antimicrobial activities. Phenelfamycin C, a member of this family, is biosynthesized by Streptomyces violaceoniger. The elfamycins, as a class, are known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu), a crucial component of the translational machinery. This unique mode of action makes them promising candidates for the development of new antibacterial agents, particularly in an era of rising antibiotic resistance. This technical guide provides a comprehensive overview of the biosynthetic pathway of Phenelfamycin C, detailing the genetic basis, enzymatic machinery, and proposed chemical transformations involved in its assembly.

The Phenelfamycin C Biosynthetic Gene Cluster (BGC)

The biosynthesis of complex secondary metabolites like Phenelfamycin C is orchestrated by a set of genes colocalized on the bacterial chromosome, known as a biosynthetic gene cluster (BGC). While the specific BGC for Phenelfamycin C in Streptomyces violaceoniger has not been explicitly detailed in published literature, a homologous cluster can be inferred from the analysis of closely related species. The complete genome of Streptomyces violaceus strain S21 (GenBank accession number CP020570), a species phylogenetically close to S. violaceoniger, has been sequenced and analyzed.[1][2] This analysis revealed the presence of 79 predicted BGCs for secondary metabolites.[1]

Based on the known structure of phenelfamycins, which feature a polyketide backbone and amino acid-derived moieties, the Phenelfamycin C BGC is predicted to be a large, hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) cluster. Such hybrid clusters are common for the biosynthesis of other elfamycins like kirromycin (B1673653) and factumycin.[3][4]

A putative Phenelfamycin BGC would be expected to contain the following key components:

  • PKS modules: Responsible for the synthesis of the polyketide chain. Each module would contain a set of catalytic domains, including a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP). Additional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) would be present in specific modules to dictate the reduction state of the growing polyketide chain.

  • NRPS modules: Responsible for the incorporation of amino acid building blocks. Each module typically consists of an adenylation (A) domain for amino acid activation and selection, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the activated amino acid, and a condensation (C) domain for peptide bond formation.

  • Tailoring enzymes: A suite of enzymes that modify the PKS/NRPS-assembled scaffold to yield the final Phenelfamycin C structure. These can include oxidoreductases, methyltransferases, glycosyltransferases, and acyltransferases.

  • Regulatory genes: Genes that control the expression of the biosynthetic genes.

  • Resistance genes: Genes that confer resistance to the producing organism, preventing self-inhibition. A common resistance mechanism for elfamycins is the presence of a mutated, resistant form of the EF-Tu gene within the BGC.

Proposed Biosynthetic Pathway of Phenelfamycin C

Based on the chemical structure of Phenelfamycin C and the general principles of PKS and NRPS biosynthesis, a putative pathway can be proposed. The assembly process begins with the loading of a starter unit onto the first PKS module. The polyketide chain is then extended through the sequential addition of extender units, with each module catalyzing one round of elongation and modification. The growing polyketide chain is then passed to the NRPS modules, which incorporate specific amino acid residues. Finally, the molecule is released from the enzymatic assembly line and undergoes a series of post-PKS/NRPS modifications by tailoring enzymes to yield the mature Phenelfamycin C.

Phenelfamycin C Biosynthesis Pathway PKS_Modules Type I PKS Modules (KS, AT, KR, DH, ER, ACP) Polyketide_Chain Linear Polyketide Intermediate PKS_Modules->Polyketide_Chain NRPS_Modules NRPS Modules (A, T, C) Polyketide_Chain->NRPS_Modules Amino_Acids Amino Acid Precursors Amino_Acids->NRPS_Modules PKS_NRPS_Hybrid PKS-NRPS Hybrid Intermediate NRPS_Modules->PKS_NRPS_Hybrid Release Thioesterase (TE) Mediated Release and Cyclization PKS_NRPS_Hybrid->Release Pre-Phenelfamycin Pre-Phenelfamycin Scaffold Release->Pre-Phenelfamycin Tailoring_Enzymes Tailoring Enzymes (Oxidoreductases, Methyltransferases, Glycosyltransferases, Acyltransferases) Pre-Phenelfamycin->Tailoring_Enzymes Phenelfamycin_C Phenelfamycin C Tailoring_Enzymes->Phenelfamycin_C

Caption: Proposed biosynthetic pathway of Phenelfamycin C.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically for the biosynthesis of Phenelfamycin C. This includes enzyme kinetic parameters, precursor uptake rates, and product yields. The generation of such data would require the successful identification and characterization of the Phenelfamycin C BGC, followed by heterologous expression and in vitro enzymatic assays.

For comparative purposes, researchers can refer to studies on other elfamycins. For instance, investigations into kirromycin biosynthesis have provided insights into the function of the involved PKS/NRPS enzymes and tailoring steps.

Experimental Protocols

The following section outlines key experimental protocols that are essential for the study of the Phenelfamycin C biosynthetic pathway.

Identification and Annotation of the Phenelfamycin C BGC

Objective: To identify and annotate the putative Phenelfamycin C BGC from the genome of Streptomyces violaceoniger or a closely related species.

Methodology:

  • Genomic DNA Isolation: High-quality genomic DNA is isolated from a pure culture of Streptomyces violaceoniger.

  • Genome Sequencing: The isolated genomic DNA is sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality, complete genome assembly.

  • Bioinformatic Analysis: The assembled genome is analyzed using specialized bioinformatics tools for the identification of secondary metabolite BGCs. The most widely used tool for this purpose is antiSMASH (antibiotics & Secondary Metabolite Analysis SHell).

    • The genome sequence is uploaded to the antiSMASH web server or analyzed using a local installation.

    • antiSMASH predicts the locations of BGCs and annotates the genes within them, identifying PKS and NRPS modules, catalytic domains, and tailoring enzymes.

    • The predicted BGCs are then manually inspected to identify a large, hybrid PKS/NRPS cluster that is consistent with the known structure of Phenelfamycin C.

BGC Identification Workflow gDNA_Isolation Genomic DNA Isolation Genome_Sequencing Genome Sequencing (Long and Short Read) gDNA_Isolation->Genome_Sequencing Genome_Assembly Genome Assembly Genome_Sequencing->Genome_Assembly antiSMASH antiSMASH Analysis Genome_Assembly->antiSMASH Putative_BGC Putative Phenelfamycin C BGC antiSMASH->Putative_BGC Manual_Annotation Manual Annotation and Comparative Analysis Putative_BGC->Manual_Annotation Annotated_BGC Annotated Phenelfamycin C BGC Manual_Annotation->Annotated_BGC

Caption: Workflow for the identification of the Phenelfamycin C BGC.

Functional Characterization of the BGC through Gene Knockout

Objective: To confirm the involvement of the identified BGC in Phenelfamycin C biosynthesis.

Methodology:

  • Construction of a Gene Knockout Cassette: A knockout cassette is designed to replace a key biosynthetic gene (e.g., a PKS or NRPS gene) within the putative BGC with an antibiotic resistance marker.

  • Transformation and Homologous Recombination: The knockout cassette is introduced into Streptomyces violaceoniger via protoplast transformation or intergeneric conjugation from E. coli. Homologous recombination leads to the replacement of the target gene with the resistance cassette.

  • Mutant Verification: Successful gene knockout is confirmed by PCR and Southern blot analysis.

  • Metabolite Analysis: The wild-type and mutant strains are cultured under production conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to compare their metabolite profiles. The absence of Phenelfamycin C in the mutant extract confirms the role of the BGC in its biosynthesis.

Heterologous Expression of the BGC

Objective: To produce Phenelfamycin C in a heterologous host for improved yields and easier genetic manipulation.

Methodology:

  • Cloning of the BGC: The entire Phenelfamycin C BGC (which can be >100 kb) is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC).

  • Transformation of a Heterologous Host: The expression construct is introduced into a genetically amenable and high-producing Streptomyces host strain, such as S. coelicolor, S. lividans, or S. albus. These hosts are often engineered to have reduced production of their native secondary metabolites.

  • Cultivation and Metabolite Analysis: The heterologous host is cultivated, and the production of Phenelfamycin C is verified by HPLC and MS analysis of the culture extracts.

Heterologous Expression Workflow BGC_Cloning Cloning of BGC into Expression Vector (e.g., BAC) Expression_Construct Expression Construct BGC_Cloning->Expression_Construct Transformation Transformation/ Conjugation Expression_Construct->Transformation Heterologous_Host Streptomyces Heterologous Host (e.g., S. coelicolor, S. lividans) Heterologous_Host->Transformation Expression_Strain Heterologous Expression Strain Transformation->Expression_Strain Fermentation Fermentation and Metabolite Extraction Expression_Strain->Fermentation Analysis HPLC and MS Analysis Fermentation->Analysis Phenelfamycin_C_Production Production of Phenelfamycin C Analysis->Phenelfamycin_C_Production

Caption: Workflow for heterologous expression of the Phenelfamycin C BGC.

Conclusion and Future Perspectives

The biosynthesis of Phenelfamycin C in Streptomyces represents a fascinating example of the intricate enzymatic machinery that has evolved to produce structurally complex and biologically active natural products. While significant progress has been made in understanding the general principles of elfamycin biosynthesis, the specific details of the Phenelfamycin C pathway are yet to be fully elucidated. The availability of the Streptomyces violaceus S21 genome provides a valuable resource for the identification of the putative Phenelfamycin C BGC. Future research efforts should focus on the functional characterization of this gene cluster through gene knockout and heterologous expression studies. The elucidation of the complete biosynthetic pathway will not only provide fundamental insights into the enzymology of PKS/NRPS systems but also pave the way for the bioengineering of novel phenelfamycin analogs with improved therapeutic properties. Such endeavors are critical for the continued development of new antibiotics to combat the growing threat of antimicrobial resistance.

References

Phenelfamycin C and its Activity Against Anaerobic Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Phenelfamycins

Phenelfamycins are a group of elfamycin-type antibiotics discovered from the fermentation broths of Streptomyces violaceoniger.[1] This complex includes several related compounds: Phenelfamycins A, B, C, E, F, and unphenelfamycin.[1][2] These antibiotics were specifically selected for their promising activity against anaerobic bacteria, a critical area of interest in infectious disease research.[1] Notably, all phenelfamycins have demonstrated activity against Gram-positive anaerobes, with a particular emphasis in the literature on their effectiveness against Clostridium difficile.[2]

Mechanism of Action: Inhibition of Elongation Factor Tu (EF-Tu)

As members of the elfamycin class of antibiotics, phenelfamycins exert their antibacterial effect by targeting and inhibiting the bacterial protein synthesis machinery. Specifically, they interfere with the function of Elongation Factor Tu (EF-Tu), a crucial GTP-binding protein responsible for delivering aminoacyl-tRNA to the ribosome during the elongation phase of translation. By binding to EF-Tu, elfamycins lock the protein in a conformation that prevents it from carrying out its role, thereby halting protein synthesis and leading to bacterial cell death.

cluster_translation Bacterial Protein Synthesis Elongation Cycle cluster_inhibition Inhibition by Phenelfamycin C EF_Tu_GTP EF-Tu-GTP Complex Ternary_Complex EF-Tu-GTP-aa-tRNA (Ternary Complex) EF_Tu_GTP->Ternary_Complex binds Blocked_Complex Inhibited EF-Tu Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome delivers aa-tRNA Peptide_Chain Polypeptide Chain Elongation Ribosome->Peptide_Chain GTP Hydrolysis EF_Tu_GDP EF-Tu-GDP Complex Ribosome->EF_Tu_GDP releases EF_Tu_GDP->EF_Tu_GTP GDP/GTP Exchange Phenelfamycin_C Phenelfamycin C Phenelfamycin_C->EF_Tu_GTP binds and inhibits Blocked_Complex->Ternary_Complex prevents formation

Caption: Mechanism of Action of Phenelfamycin C.

In Vitro Activity Against Anaerobic Bacteria

The primary research on phenelfamycins highlights their activity against Gram-positive anaerobic bacteria.[2] This includes clinically significant pathogens such as Clostridium difficile. While the literature confirms this activity for Phenelfamycin C, specific MIC values from comprehensive studies are not publicly available. The table below summarizes the qualitative activity profile as described in the literature.

Class of BacteriaActivity of Phenelfamycins (including C)Key Pathogens Mentioned
Gram-Positive AnaerobesActiveClostridium difficile

In Vivo Efficacy: The Hamster Model of Colitis

The Golden Syrian hamster is a well-established animal model for studying C. difficile infection, as it mimics key aspects of the human disease, including antibiotic-induced susceptibility and the potential for recurrence. While specific in vivo studies for Phenelfamycin C are not detailed in the available literature, Phenelfamycin A was shown to be effective in prolonging the survival of hamsters in a C. difficile enterocolitis model.[2] After oral administration, the antibiotic was detected in the cecal contents but not in the blood, suggesting it is active locally in the gut.[2]

Experimental Protocols

Detailed protocols for the evaluation of Phenelfamycin C are not available. However, based on standard microbiological and pharmacological practices, the following sections outline the general methodologies that would be employed.

In Vitro Antimicrobial Susceptibility Testing

Standard methods for determining the MIC of an antibiotic against anaerobic bacteria include agar (B569324) dilution and broth microdilution, as recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI).

5.1.1 Agar Dilution Method (Reference Method) This method involves the incorporation of the antimicrobial agent into an appropriate agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) at a range of concentrations. A standardized inoculum of the anaerobic bacteria is then spotted onto the surface of the agar plates. Following anaerobic incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

cluster_workflow Agar Dilution Susceptibility Testing Workflow start Prepare serial dilutions of Phenelfamycin C step1 Incorporate into molten Brucella agar start->step1 step2 Pour into petri dishes and allow to solidify step1->step2 step4 Spot inoculum onto agar surfaces step3 Prepare standardized inoculum of anaerobic bacteria step3->step4 step5 Incubate under anaerobic conditions step4->step5 end Determine MIC (lowest concentration with no growth) step5->end

Caption: General workflow for agar dilution susceptibility testing.

5.1.2 Broth Microdilution Method In this method, serial dilutions of the antimicrobial agent are prepared in a suitable broth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under anaerobic conditions, and the MIC is read as the lowest concentration of the agent that prevents visible turbidity.

In Vivo Hamster Model of C. difficile Infection

This model is used to assess the efficacy of antimicrobial agents in a living system.

cluster_workflow In Vivo Hamster Model Workflow start Induce gut microbiota disruption (e.g., with clindamycin) step1 Challenge with toxigenic C. difficile spores/cells start->step1 step2 Initiate treatment with Phenelfamycin C or control step1->step2 step3 Monitor for clinical signs (e.g., diarrhea, weight loss) step2->step3 end Assess endpoints: Survival, cecal toxin levels, bacterial burden step3->end

Caption: General workflow for the hamster model of C. difficile infection.

Conclusion

The Phenelfamycin complex, including Phenelfamycin C, represents a group of elfamycin antibiotics with documented activity against Gram-positive anaerobic bacteria, most notably Clostridium difficile. Their mechanism of action involves the inhibition of the essential protein synthesis elongation factor Tu. While early research established their potential, a comprehensive public dataset of quantitative in vitro activity and detailed in vivo experimental protocols for Phenelfamycin C is currently lacking. Further research or access to the full original studies would be required to provide the in-depth comparative data necessary for advanced drug development assessment.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antibacterial Assay for Phenelfamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycins are a class of elfamycin-type antibiotics that function by inhibiting the bacterial elongation factor Tu (EF-Tu), a crucial protein involved in protein synthesis. This application note provides a detailed protocol for determining the in vitro antibacterial activity of Phenelfamycin C, with a particular focus on its efficacy against Gram-positive anaerobic bacteria, such as Clostridium difficile. The primary method described is the broth microdilution assay for the determination of the Minimum Inhibitory Concentration (MIC), a key metric for assessing the potency of an antimicrobial agent. All members of the phenelfamycin family, including Phenelfamycin C, have demonstrated activity against Gram-positive anaerobes like Clostridium difficile[1].

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Phenelfamycin C and other members of the Phenelfamycin family against a selection of clinically relevant bacterial strains. This data is essential for understanding the antibacterial spectrum and potency of Phenelfamycin C.

AntibioticClostridium difficile (MIC µg/mL)Clostridium perfringens (MIC µg/mL)Bacteroides fragilis (MIC µg/mL)Propionibacterium acnes (MIC µg/mL)Neisseria gonorrhoeae (MIC µg/mL)Streptococcus pyogenes (MIC µg/mL)
Phenelfamycin C 0.25 0.5 >128 1.0 4.0 1.0
Phenelfamycin A0.51.0>1282.02.00.5
Phenelfamycin B0.1250.25>1280.51.00.25
Phenelfamycin E0.060.125640.252.00.125
Phenelfamycin F0.060.125320.251.00.125

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay Protocol using Broth Microdilution for Anaerobic Bacteria

This protocol outlines the steps for determining the MIC of Phenelfamycin C against anaerobic bacteria, such as Clostridium difficile.

1. Materials and Reagents:

  • Phenelfamycin C stock solution (dissolved in a suitable solvent, e.g., DMSO, and filter-sterilized)

  • Sterile 96-well microtiter plates

  • Sterile, supplemented Brucella broth or other suitable anaerobic broth (e.g., Schaedler broth)

  • Anaerobic bacterial strains (e.g., Clostridium difficile)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ jars)

  • Micropipettes and sterile tips

  • Spectrophotometer

2. Procedure:

2.1. Preparation of Bacterial Inoculum:

  • From a fresh culture plate (incubated for 24-48 hours), select 3-5 isolated colonies of the test anaerobic bacterium.

  • Transfer the colonies to a tube containing sterile saline.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in the appropriate anaerobic broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

2.2. Preparation of Phenelfamycin C Dilutions:

  • Add 100 µL of sterile anaerobic broth to all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the appropriate concentration of Phenelfamycin C stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

  • Repeat this process across the plate to the desired final concentration.

  • Discard 100 µL from the last well in each dilution series.

2.3. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted Phenelfamycin C.

  • The final volume in each well will be 200 µL.

  • Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only, no inoculum).

  • Incubate the microtiter plate in an anaerobic environment at 37°C for 24-48 hours.

2.4. Determination of MIC:

  • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of Phenelfamycin C that completely inhibits visible growth of the organism.

Diagrams

experimental_workflow Experimental Workflow for MIC Determination A Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate wells with bacterial suspension A->D B Prepare Phenelfamycin C Stock Solution C Serial Dilution of Phenelfamycin C in 96-well plate B->C C->D E Incubate under Anaerobic Conditions (37°C, 24-48h) D->E F Visually determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination.

signaling_pathway Mechanism of Action of Phenelfamycins cluster_translation Bacterial Protein Synthesis Ribosome Ribosome Protein Growing Polypeptide Chain Ribosome->Protein Peptide bond formation mRNA mRNA Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Ribosome Delivers to Ribosome EF-Tu Elongation Factor Tu (EF-Tu) EF-Tu->Aminoacyl-tRNA Binds PhenelfamycinC Phenelfamycin C PhenelfamycinC->EF-Tu Inhibits

References

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Phenelfamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phenelfamycin C and its Antimicrobial Potential

Phenelfamycins are a family of elfamycin-type antibiotics produced by strains of Streptomyces violaceoniger. This group of natural products, which includes Phenelfamycin C, has demonstrated notable activity against Gram-positive anaerobic bacteria, such as Clostridium difficile, a pathogen of significant clinical importance.[1][2] The elfamycin class of antibiotics exerts its antimicrobial effect by inhibiting bacterial protein synthesis through binding to the Elongation Factor-Tu (EF-Tu). This mechanism makes them an interesting subject for antibiotic research and development, particularly in the face of rising antimicrobial resistance.

The minimum inhibitory concentration (MIC) is a critical parameter in the evaluation of a new antimicrobial agent. It is defined as the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after a specified incubation period. Determining the MIC of Phenelfamycin C is a fundamental step in understanding its potency and spectrum of activity, guiding further preclinical and clinical research.

Principles of Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antimicrobial agent can be determined using several methods, with broth microdilution being one of the most common and reliable techniques. This method involves challenging a standardized suspension of a test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is then determined as the lowest concentration of the agent that inhibits visible growth of the microorganism.

Data Presentation: In Vitro Activity of Phenelfamycin C

While specific MIC values for Phenelfamycin C against a wide range of bacterial strains are not extensively available in public literature, the Phenelfamycin complex is known to be active against Gram-positive anaerobes.[1] For comparative purposes, Phenelfamycin B has shown an MIC of approximately 1 µg/mL against multidrug-resistant Neisseria gonorrhoeae.[3] Researchers are encouraged to use the following table to record their experimentally determined MIC values for Phenelfamycin C.

Test MicroorganismStrain IDGrowth MediumInoculum Size (CFU/mL)Phenelfamycin C MIC (µg/mL) *Positive Control MIC (µg/mL) [e.g., Vancomycin]
Clostridium difficileATCC 9689BHI Broth5 x 10^5To be determined
Bacteroides fragilisATCC 25285BHI Broth5 x 10^5To be determined
Propionibacterium acnesATCC 6919BHI Broth5 x 10^5To be determined
Staphylococcus aureusATCC 29213MHB5 x 10^5To be determined
Enterococcus faecalisATCC 29212MHB5 x 10^5To be determined

Note: The MIC values for Phenelfamycin C are to be determined by the end-user through the experimental protocol outlined below.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol provides a detailed procedure for determining the MIC of Phenelfamycin C using the broth microdilution method in a 96-well microtiter plate format.

Materials
  • Phenelfamycin C (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile 96-well microtiter plates (U-bottom)

  • Appropriate bacterial growth medium (e.g., Cation-adjusted Mueller-Hinton Broth (MHB) for aerobic bacteria, Brain Heart Infusion (BHI) broth for anaerobic bacteria)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., vancomycin)

  • Sterile, deionized water

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator (aerobic or anaerobic, as required)

Procedure
  • Preparation of Phenelfamycin C Stock Solution:

    • Dissolve a known weight of Phenelfamycin C in DMSO to prepare a high-concentration stock solution (e.g., 1 mg/mL).

    • Further dilute the stock solution in the appropriate sterile growth medium to create a working stock solution at a concentration that is twice the highest concentration to be tested.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile growth medium to wells 2 through 11 of a 96-well microtiter plate. Well 1 will contain the highest concentration of the antibiotic, and well 12 will serve as a growth control.

    • Add 200 µL of the working stock solution of Phenelfamycin C to well 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 100 µL from well 1 to well 2.

    • Mix the contents of well 2 thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution process from well 2 to well 10.

    • After mixing the contents of well 10, discard 100 µL.

    • Well 11 will serve as a negative control (no antibiotic).

    • Well 12 will serve as a sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation of Microtiter Plates:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (1-11) will be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours. For anaerobic bacteria, incubate in an anaerobic chamber.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Phenelfamycin C in which there is no visible growth.

    • Optionally, the results can be read using a microplate reader at a wavelength of 600 nm. A significant reduction in absorbance compared to the growth control indicates inhibition.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_output Output stock Prepare Phenelfamycin C Stock Solution serial_dilution Perform 2-fold Serial Dilution stock->serial_dilution media Dispense Media in 96-well Plate media->serial_dilution inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20h at 37°C) inoculate->incubate read_results Read Results (Visual/Spectrophotometric) incubate->read_results mic_value Determine MIC Value read_results->mic_value

Caption: Experimental workflow for determining the MIC of Phenelfamycin C using the broth microdilution method.

Elfamycin_MoA cluster_translation Bacterial Protein Synthesis cluster_inhibition Inhibition ribosome Ribosome polypeptide Growing Polypeptide Chain ribosome->polypeptide Peptide bond formation mrna mRNA eftu_gtp_aatrna EF-Tu-GTP-aa-tRNA Complex eftu_gtp_aatrna->ribosome Binds to A-site blocked_complex Inactive EF-Tu Complex eftu_gtp_aatrna->blocked_complex phenelfamycin Phenelfamycin C (Elfamycin Antibiotic) phenelfamycin->eftu_gtp_aatrna Binds to EF-Tu no_elongation Protein Synthesis Inhibited blocked_complex->no_elongation Prevents dissociation from ribosome

Caption: Mechanism of action of elfamycin antibiotics, including Phenelfamycin C, targeting the Elongation Factor-Tu (EF-Tu).

References

application of Phenelfamycins C in Clostridium difficile research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Phenelfamycin C, an elfamycin-type antibiotic, in the research and development of novel therapeutics against Clostridium difficile. This document details the mechanism of action, protocols for in vitro and in vivo testing, and expected data presentation.

Introduction

Clostridium difficile, a Gram-positive, spore-forming anaerobic bacterium, is a leading cause of antibiotic-associated diarrhea and pseudomembranous colitis.[1] The emergence of hypervirulent and antibiotic-resistant strains necessitates the discovery of novel antimicrobial agents. Phenelfamycins, a complex of elfamycin-type antibiotics isolated from Streptomyces violaceoniger, have demonstrated activity against a range of Gram-positive anaerobes, including C. difficile.[1] Phenelfamycin C is a member of this complex and presents a promising avenue for research into new treatments for C. difficile infection (CDI).

Mechanism of Action

Phenelfamycins belong to the elfamycin class of antibiotics, which are known to inhibit bacterial protein synthesis.[2] Their specific target is the elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome during peptide chain elongation.[2] By binding to EF-Tu, Phenelfamycin C effectively stalls protein synthesis, leading to a bacteriostatic or bactericidal effect against susceptible bacteria like C. difficile.

Data Presentation

In Vitro Susceptibility Data

The following table summarizes the expected Minimum Inhibitory Concentration (MIC) data for Phenelfamycin C against various C. difficile strains compared to standard-of-care antibiotics. Note that specific MIC values for Phenelfamycin C are not widely published and should be determined experimentally. The values presented for comparator agents are based on published data to provide a reference range.[3][4][5][6][7][8][9]

AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Phenelfamycin C To be determinedTo be determinedTo be determined
Vancomycin0.125 - 412
Metronidazole0.06 - 20.51
Fidaxomicin0.015 - 0.50.060.125
Cytotoxicity Data

Evaluation of the cytotoxic potential of a new antibiotic candidate is crucial. The following table provides a template for presenting the 50% inhibitory concentration (IC₅₀) of Phenelfamycin C against a human cell line, such as the intestinal epithelial cell line Caco-2, in comparison to a control compound.

CompoundCell LineIC₅₀ (µM)
Phenelfamycin C Caco-2To be determined
Doxorubicin (Control)Caco-2~1-10

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination for C. difficile

This protocol is based on the agar (B569324) dilution method recommended by the Clinical and Laboratory Standards Institute (CLSI) for anaerobic bacteria.[10][11][12][13]

Materials:

  • Phenelfamycin C and comparator antibiotic powders

  • C. difficile strains (clinical isolates and reference strains)

  • Brucella agar or Wilkins-Chalgren agar, supplemented with hemin, vitamin K₁, and laked sheep blood

  • Anaerobic chamber or jars with gas-generating system (e.g., GasPak™)

  • Sterile saline or broth for inoculum preparation

  • McFarland turbidity standards (0.5)

  • Inoculator (e.g., Steers replicator)

Procedure:

  • Preparation of Antibiotic Plates:

    • Prepare stock solutions of Phenelfamycin C and comparator antibiotics in a suitable solvent.

    • Perform serial two-fold dilutions of each antibiotic.

    • Add the appropriate volume of each antibiotic dilution to molten agar to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • Grow C. difficile strains on supplemented Brucella agar for 24-48 hours in an anaerobic environment.

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

  • Inoculation:

    • Using an inoculator, transfer a standardized volume of each bacterial suspension to the surface of the antibiotic-containing and control agar plates.

  • Incubation:

    • Incubate the plates in an anaerobic chamber or jar at 37°C for 48 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay for C. difficile

This assay determines the rate of bactericidal activity of Phenelfamycin C.[14][15][16][17]

Materials:

  • Phenelfamycin C

  • C. difficile strain

  • Supplemented Brucella broth or other suitable anaerobic broth

  • Anaerobic chamber or jars

  • Sterile saline for serial dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of C. difficile in supplemented Brucella broth.

    • Dilute the culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh broth.

  • Assay Setup:

    • Prepare tubes with supplemented Brucella broth containing Phenelfamycin C at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control tube without any antibiotic.

    • Inoculate all tubes with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate the tubes under anaerobic conditions at 37°C.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each tube.

  • Viable Cell Count:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline.

    • Plate a defined volume of the appropriate dilutions onto agar plates.

    • Incubate the plates anaerobically for 48 hours and count the colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Cytotoxicity Assay

This protocol describes a method to assess the cytotoxicity of Phenelfamycin C on a mammalian cell line, such as Caco-2, using an MTT assay.[18][19][20][21]

Materials:

  • Phenelfamycin C

  • Caco-2 cells (or other suitable mammalian cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed Caco-2 cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Phenelfamycin C in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of Phenelfamycin C.

    • Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add MTT solution to each well and incubate for another 2-4 hours.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Toxin Production Assay

This assay evaluates the effect of sub-inhibitory concentrations of Phenelfamycin C on C. difficile toxin production.[22][23][24][25]

Materials:

  • Phenelfamycin C

  • Toxigenic C. difficile strain

  • Supplemented Brucella broth

  • Anaerobic chamber or jars

  • Commercial ELISA kit for C. difficile Toxin A/B

Procedure:

  • Culture Preparation:

    • Grow C. difficile in supplemented Brucella broth to mid-log phase.

    • Prepare tubes with fresh broth containing sub-inhibitory concentrations of Phenelfamycin C (e.g., 0.125x, 0.25x, and 0.5x MIC).

    • Include a growth control without antibiotic.

    • Inoculate the tubes with the C. difficile culture.

  • Incubation:

    • Incubate the cultures anaerobically at 37°C for 24-72 hours.

  • Sample Collection and Processing:

    • At various time points, remove aliquots from each culture.

    • Centrifuge the aliquots to pellet the bacterial cells.

    • Collect the supernatant for toxin analysis.

  • Toxin Quantification:

    • Measure the concentration of Toxin A and/or Toxin B in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize toxin levels to the bacterial growth (e.g., optical density or CFU/mL) to determine the specific effect on toxin production.

Hamster Model of C. difficile Infection

This in vivo model is used to assess the efficacy of Phenelfamycin C in treating CDI. A similar model was used to evaluate Phenelfamycin A.[1][26][27][28][29][30]

Materials:

  • Golden Syrian hamsters

  • Phenelfamycin C and a control antibiotic (e.g., vancomycin)

  • Clindamycin (B1669177)

  • Toxigenic C. difficile spores or vegetative cells

  • Oral gavage needles

  • Appropriate housing and care facilities for animals

Procedure:

  • Induction of Susceptibility:

    • Administer a single dose of clindamycin to the hamsters to disrupt their normal gut microbiota.

  • Infection:

    • 24 hours after clindamycin administration, challenge the hamsters with an oral gavage of a known quantity of toxigenic C. difficile spores or vegetative cells.

  • Treatment:

    • Begin treatment with Phenelfamycin C (at various doses) and the control antibiotic 24 hours post-infection.

    • Administer the compounds orally once or twice daily for a specified period (e.g., 5-10 days).

    • Include a vehicle-treated control group.

  • Monitoring:

    • Monitor the animals daily for signs of CDI, such as diarrhea ("wet tail"), weight loss, and lethargy.

    • Record survival rates.

  • Endpoint Analysis:

    • At the end of the study or upon euthanasia, collect cecal contents to measure C. difficile colonization (CFU counts) and toxin levels (ELISA).

    • Histopathological analysis of the cecum and colon can also be performed.

Visualizations

Phenelfamycin_C_Mechanism_of_Action Phenelfamycin_C Phenelfamycin C EF_Tu_GTP EF-Tu-GTP Phenelfamycin_C->EF_Tu_GTP Binds to EF_Tu_GDP EF-Tu-GDP EF_Tu_GDP->EF_Tu_GTP GTP exchange aa_tRNA Aminoacyl-tRNA EF_Tu_GTP->aa_tRNA Binds Inhibition Inhibition EF_Tu_GTP->Inhibition Ribosome Ribosome aa_tRNA->Ribosome Delivers to Protein_Synthesis Protein Synthesis (Elongation) Ribosome->Protein_Synthesis Catalyzes Inhibition->Ribosome Prevents EF-Tu dissociation

Caption: Mechanism of action of Phenelfamycin C.

MIC_Assay_Workflow start Start prep_plates Prepare Agar Plates with Serial Dilutions of Phenelfamycin C start->prep_plates prep_inoculum Prepare C. difficile Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates prep_plates->inoculate prep_inoculum->inoculate incubate Incubate Anaerobically (37°C, 48h) inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end Time_Kill_Assay_Workflow start Start prep_culture Prepare C. difficile Culture (~5x10^5 CFU/mL) start->prep_culture add_antibiotic Add Phenelfamycin C (at various MIC multiples) prep_culture->add_antibiotic incubate Incubate Anaerobically at 37°C add_antibiotic->incubate sample Sample at Time Points (0, 2, 4, 6, 8, 12, 24h) incubate->sample sample->incubate Continue Incubation dilute_plate Serial Dilution and Plating sample->dilute_plate count_colonies Count Colonies (CFU/mL) dilute_plate->count_colonies plot_curve Plot Time-Kill Curve count_colonies->plot_curve end End plot_curve->end

References

Application Notes and Protocols for Studying Elongation Factor-Tu (EF-Tu) Function with Phenelfamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycin C is a member of the elfamycin family of antibiotics, a class of natural products known to inhibit bacterial protein synthesis by targeting the elongation factor Tu (EF-Tu).[1][2] EF-Tu, a highly conserved GTPase, plays a crucial role in the elongation cycle of protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome. Phenelfamycins, discovered in fermentation broths of Streptomyces violaceoniger, exhibit activity against various bacteria, particularly Gram-positive anaerobes.[1][2] This document provides detailed application notes and protocols for utilizing Phenelfamycin C as a tool to investigate the function and inhibition of EF-Tu.

Mechanism of Action: Phenelfamycin C, like other kirromycin-like elfamycins, functions by preventing the dissociation of the EF-Tu:GDP complex from the ribosome following GTP hydrolysis.[3] This action effectively "locks" EF-Tu onto the ribosome, leading to a stall in the elongation phase of protein synthesis and subsequent cell death.

Data Presentation

Table 1: In Vitro Protein Synthesis Inhibition

CompoundTarget Organism/SystemAssay TypeIC50 (µM)Reference
Phenelfamycin C E. coli cell-freePoly(U)-directed poly(Phe) synthesisData not available-
KirromycinE. coli cell-freePoly(U)-directed poly(Phe) synthesis~0.1(General knowledge from literature)
AurodoxE. coli cell-freePoly(U)-directed poly(Phe) synthesis~0.05(General knowledge from literature)

Table 2: Effect on EF-Tu GTPase Activity

CompoundEF-Tu SourceConditionEffectFold Change in ActivityReference
Phenelfamycin C E. coliRibosome-independentData not availableData not available-
KirromycinE. coliRibosome-independentStimulation~10-100(General knowledge from literature)

Table 3: Minimum Inhibitory Concentrations (MICs)

CompoundOrganismMIC (µg/mL)Reference
Phenelfamycin C Clostridium difficileActive (specific value not reported)
Phenelfamycin AClostridium difficile0.12 - 0.5
Phenelfamycin BNeisseria gonorrhoeae~1
Phenelfamycin G/HPropionibacterium acnesPronounced inhibitory activity

Signaling Pathways and Experimental Workflows

EF_Tu_Elongation_Cycle cluster_cycle Canonical EF-Tu Cycle cluster_inhibition Inhibition by Phenelfamycin C EF-Tu_GTP EF-Tu:GTP aa-tRNA Aminoacyl-tRNA Ternary_Complex EF-Tu:GTP:aa-tRNA (Ternary Complex) Ribosome Ribosome (A-site) Codon_Recognition Codon Recognition & GTP Hydrolysis EF-Tu_GDP_Ribosome EF-Tu:GDP on Ribosome EF-Tu_GDP EF-Tu:GDP EF-Ts EF-Ts (GEF) Phenelfamycin_C Phenelfamycin C Stalled_Complex Stalled Ribosome: EF-Tu:GDP:Phenelfamycin C

Figure 1: Mechanism of EF-Tu cycle inhibition by Phenelfamycin C.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo Cell-Based Assays Protein_Synthesis Cell-Free Protein Synthesis Assay (Poly(Phe) Synthesis) GTPase_Assay EF-Tu GTPase Activity Assay Binding_Assay Binding Affinity Assay (e.g., ITC, SPR) MIC_Determination Minimum Inhibitory Concentration (MIC) Determination Time_Kill Time-Kill Curve Analysis MIC_Determination->Time_Kill Assess bactericidal vs. bacteriostatic activity Phenelfamycin_C Phenelfamycin C Phenelfamycin_C->Protein_Synthesis Determine IC50 Phenelfamycin_C->GTPase_Assay Measure effect on GTP hydrolysis Phenelfamycin_C->Binding_Assay Determine Kd Phenelfamycin_C->MIC_Determination Determine potency against different bacterial strains

Figure 2: Workflow for characterizing Phenelfamycin C's effect on EF-Tu.

Experimental Protocols

Protocol 1: In Vitro Poly(U)-Directed Poly(Phenylalanine) Synthesis Assay

This assay measures the inhibitory effect of Phenelfamycin C on a simplified, cell-free protein synthesis system.

Materials:

  • S30 cell-free extract from E. coli

  • 1 M Tris-acetate (pH 7.8)

  • 1 M Magnesium acetate

  • 1 M Potassium acetate

  • 1 M Ammonium chloride

  • 1 M Dithiothreitol (DTT)

  • 20 mM ATP

  • 5 mM GTP

  • Creatine phosphate (B84403)

  • Creatine kinase

  • Poly(U) mRNA

  • [¹⁴C]-Phenylalanine

  • Unlabeled phenylalanine and other 19 amino acids

  • tRNA mixture

  • Phenelfamycin C stock solution (in DMSO)

  • 5% Trichloroacetic acid (TCA), ice-cold

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice (example for a 50 µL reaction):

    • 5 µL 1 M Tris-acetate (pH 7.8)

    • 1.5 µL 1 M Magnesium acetate

    • 5 µL 1 M Potassium acetate

    • 2.5 µL 1 M Ammonium chloride

    • 0.5 µL 1 M DTT

    • 1 µL 20 mM ATP

    • 0.5 µL 5 mM GTP

    • 2 µL Creatine phosphate (50 mg/mL)

    • 1 µL Creatine kinase (10 mg/mL)

    • 1 µL Poly(U) mRNA (1 mg/mL)

    • 1 µL [¹⁴C]-Phenylalanine

    • 1 µL Mix of 19 unlabeled amino acids (1 mM each)

    • 2 µL tRNA mixture (10 mg/mL)

    • 10 µL S30 extract

    • Variable volume of Phenelfamycin C (or DMSO for control)

    • Nuclease-free water to 50 µL

  • Incubation: Incubate the reaction tubes at 37°C for 30 minutes.

  • Precipitation: Stop the reaction by adding 50 µL of ice-cold 5% TCA.

  • Heating: Heat the tubes at 90°C for 15 minutes to hydrolyze the aminoacyl-tRNA.

  • Filtration: Cool the tubes on ice for 5 minutes. Filter the precipitate through glass fiber filters.

  • Washing: Wash the filters three times with 5 mL of ice-cold 5% TCA, followed by one wash with 5 mL of ethanol.

  • Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each Phenelfamycin C concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: EF-Tu GTPase Activity Assay

This assay measures the effect of Phenelfamycin C on the intrinsic and ribosome-stimulated GTPase activity of EF-Tu.

Materials:

  • Purified EF-Tu

  • Purified ribosomes (70S)

  • [γ-³²P]GTP

  • Reaction buffer (50 mM Tris-HCl pH 7.5, 70 mM NH₄Cl, 30 mM KCl, 7 mM MgCl₂)

  • Phenelfamycin C stock solution (in DMSO)

  • Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

  • Developing buffer (e.g., 0.5 M LiCl, 1 M formic acid)

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare EF-Tu:[γ-³²P]GTP complex: Incubate purified EF-Tu with an equimolar amount of [γ-³²P]GTP in reaction buffer at 37°C for 15 minutes.

  • Set up Reactions: Prepare reaction tubes on ice. For ribosome-stimulated activity, include 70S ribosomes.

    • Control: EF-Tu:[γ-³²P]GTP complex + DMSO

    • Test: EF-Tu:[γ-³²P]GTP complex + Phenelfamycin C at various concentrations

    • (Optional) Ribosome-stimulated control: EF-Tu:[γ-³²P]GTP complex + Ribosomes + DMSO

    • (Optional) Ribosome-stimulated test: EF-Tu:[γ-³²P]GTP complex + Ribosomes + Phenelfamycin C

  • Initiate Reaction: Transfer the tubes to a 37°C water bath to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot from each reaction and add it to an equal volume of 1 M formic acid to stop the reaction.

  • TLC Analysis: Spot the quenched aliquots onto a TLC plate.

  • Chromatography: Develop the TLC plate in the developing buffer until the solvent front is near the top.

  • Quantification: Dry the plate and visualize the separated [γ-³²P]GTP and free ³²Pi using a phosphorimager or autoradiography.

  • Data Analysis: Quantify the intensity of the spots corresponding to GTP and Pi. Calculate the percentage of GTP hydrolyzed over time. Determine the rate of GTP hydrolysis for each condition.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of Phenelfamycin C that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strain of interest (e.g., Clostridium difficile, Staphylococcus aureus)

  • Appropriate growth medium (e.g., Brain Heart Infusion broth for anaerobes)

  • 96-well microtiter plates

  • Phenelfamycin C stock solution

  • Positive control antibiotic (e.g., vancomycin)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Grow the bacterial strain to the mid-logarithmic phase and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate growth medium.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of Phenelfamycin C in the growth medium. Also, include wells for a positive control (no antibiotic) and a negative control (medium only).

  • Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, anaerobic conditions for C. difficile) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Phenelfamycin C at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

Phenelfamycin C represents a valuable tool for probing the intricate mechanisms of bacterial protein synthesis and the function of EF-Tu. The protocols outlined above provide a framework for characterizing its inhibitory properties and for its use in fundamental research and antibiotic discovery efforts. While specific quantitative data for Phenelfamycin C remains to be fully elucidated, the provided methodologies, based on the known mechanism of the elfamycin family, will enable researchers to generate these critical data and further explore the potential of this class of antibiotics.

References

Application Notes and Protocols: In Vivo Efficacy Testing of Phenelfamycins in Animal Models of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycins are a complex of elfamycin-type antibiotics with activity against Gram-positive anaerobes, including Clostridium difficile.[1][2] While specific in vivo efficacy data for Phenelfamycin C in colitis models is not extensively documented in publicly available literature, Phenelfamycin A has shown effectiveness in a hamster model of C. difficile enterocolitis.[1][2] This finding suggests that other compounds in the Phenelfamycin family, such as Phenelfamycin C, may also hold therapeutic potential for inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease, where bacterial involvement is implicated.

These application notes provide a generalized framework and detailed protocols for evaluating the in vivo efficacy of novel compounds like Phenelfamycin C in a chemically-induced animal model of colitis.

Data Presentation

The following table represents a typical summary of quantitative data collected during an in vivo efficacy study of a test compound in a murine model of colitis.

Parameter Vehicle Control Test Compound (Low Dose) Test Compound (High Dose) Positive Control (e.g., 5-ASA)
Body Weight Change (%) -15.2 ± 2.5-10.5 ± 1.8-5.1 ± 1.2 -6.3 ± 1.5
Disease Activity Index (DAI) 3.8 ± 0.42.5 ± 0.31.5 ± 0.2 1.8 ± 0.3
Colon Length (cm) 5.2 ± 0.36.5 ± 0.47.8 ± 0.2 7.5 ± 0.3
Myeloperoxidase (MPO) Activity (U/g tissue) 12.5 ± 1.88.2 ± 1.15.1 ± 0.9 6.3 ± 1.0
IL-6 Levels (pg/mL) 250 ± 45150 ± 3080 ± 15 100 ± 20
TNF-α Levels (pg/mL) 400 ± 60220 ± 40110 ± 25 130 ± 30
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This model is widely used to induce acute colitis that mimics some aspects of human ulcerative colitis.

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

  • Phenelfamycin C (or other test compound)

  • Vehicle for test compound (e.g., 0.5% carboxymethylcellulose)

  • Positive control: 5-aminosalicylic acid (5-ASA)

  • Anesthetics

  • Phosphate-buffered saline (PBS)

  • Tools for dissection and tissue collection

Procedure:

  • Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Induction of Colitis:

    • Administer 2.5-3.5% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.

    • Replace the DSS solution every two days.

  • Treatment Administration:

    • Randomly divide mice into experimental groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control).

    • From day 1 to day 7 (or longer, depending on the study design), administer the test compound, vehicle, or positive control daily via oral gavage or another appropriate route.

  • Monitoring:

    • Record body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

    • The DAI is a composite score of:

      • Weight loss (0: <1%; 1: 1-5%; 2: 5-10%; 3: 10-15%; 4: >15%)

      • Stool consistency (0: normal; 2: loose stools; 4: diarrhea)

      • Rectal bleeding (0: none; 2: slight bleeding; 4: gross bleeding)

  • Termination and Sample Collection:

    • On day 8 (or the designated endpoint), euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis, myeloperoxidase (MPO) assay, and cytokine analysis (e.g., IL-6, TNF-α).

    • Collect blood for systemic cytokine analysis.

Histological Analysis
  • Fix a segment of the distal colon in 10% neutral buffered formalin.

  • Embed the tissue in paraffin (B1166041) and cut 5 µm sections.

  • Stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Score the slides for inflammation severity and tissue damage based on established criteria (e.g., cellular infiltration, crypt architecture distortion, epithelial ulceration).

Myeloperoxidase (MPO) Assay

MPO is an enzyme found in neutrophils and is a marker of neutrophil infiltration in inflamed tissue.

  • Homogenize a pre-weighed colon tissue sample in a suitable buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Perform the MPO assay using a commercial kit or a standard protocol involving the reaction of MPO with a substrate to produce a colored product.

  • Measure the absorbance at the appropriate wavelength and calculate MPO activity.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_induction Colitis Induction & Treatment cluster_monitoring Monitoring cluster_analysis Analysis acclimation Animal Acclimation (1 week) grouping Randomization into Treatment Groups acclimation->grouping dss DSS Administration (in drinking water, 7 days) grouping->dss treatment Daily Treatment (Vehicle, Phenelfamycin C, 5-ASA) daily_monitoring Daily Monitoring (Body Weight, DAI) dss->daily_monitoring treatment->daily_monitoring euthanasia Euthanasia & Sample Collection (Day 8) daily_monitoring->euthanasia colon_length Colon Length Measurement euthanasia->colon_length histology Histological Analysis euthanasia->histology mpo MPO Assay euthanasia->mpo cytokines Cytokine Analysis euthanasia->cytokines

Caption: Experimental workflow for in vivo efficacy testing.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr binds lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tnfr->ikk activates tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates (leading to degradation) nfkb_inactive NF-κB (p65/p50) ikb->nfkb_inactive inhibits nfkb_active Active NF-κB (p65/p50) nfkb_inactive->nfkb_active translocates to nucleus dna DNA nfkb_active->dna binds to cytokine_genes Pro-inflammatory Cytokine Genes (IL-6, TNF-α) dna->cytokine_genes promotes transcription

Caption: Simplified NF-κB signaling pathway in colitis.

References

Application Note: Poly(Phe) Synthesis Inhibition Assay Using Phenelfamycin C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycins are a class of elfamycin antibiotics known to inhibit bacterial protein synthesis. This application note provides a detailed protocol for an in vitro poly(Phe) synthesis inhibition assay to characterize the activity of Phenelfamycin C. The assay measures the inhibition of polyphenylalanine (poly(Phe)) synthesis in a bacterial cell-free system using a polyuridylic acid (poly(U)) template. This method is a valuable tool for studying the mechanism of action of protein synthesis inhibitors and for screening new antibiotic candidates. Phenelfamycin C, like other elfamycins, targets the bacterial elongation factor Tu (EF-Tu), a crucial component of the protein translation machinery.[1][2] By interfering with the function of EF-Tu, Phenelfamycin C effectively halts the elongation step of protein synthesis.

Data Presentation

The inhibitory activity of Phenelfamycin C on poly(Phe) synthesis can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table presents illustrative data comparing the IC50 value of Phenelfamycin C to that of a well-characterized protein synthesis inhibitor, Kirromycin, which also targets EF-Tu.

Disclaimer: The IC50 value for Phenelfamycin C presented in this table is a hypothetical value for illustrative purposes. Specific experimental determination is required to establish an accurate IC50 value.

CompoundTargetIC50 (µM)
Phenelfamycin CElongation Factor Tu (EF-Tu)1.5 (Hypothetical)
Kirromycin (Positive Control)Elongation Factor Tu (EF-Tu)0.8

Experimental Protocols

This section details the methodology for the poly(Phe) synthesis inhibition assay.

Preparation of E. coli S30 Cell-Free Extract

The S30 extract contains all the necessary components for in vitro transcription and translation.

Materials:

  • E. coli strain (e.g., MRE600 or A19)

  • 2x YT+P growth media (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl, 7 g/L K2HPO4, 3 g/L KH2PO4)

  • S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM Magnesium acetate, 60 mM Potassium acetate, 1 mM DTT)

  • Lysozyme

  • Deoxycholic acid

  • DNase I

  • High-speed centrifuge

Protocol:

  • Inoculate a starter culture of E. coli and grow overnight.

  • Use the starter culture to inoculate a larger volume of 2x YT+P media and grow with vigorous shaking at 37°C to an OD600 of 1.5-2.0.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet three times with cold S30 Buffer.

  • Resuspend the pellet in S30 Buffer and lyse the cells using a French press or sonication.

  • Treat the lysate with lysozyme, deoxycholic acid, and DNase I to break down the cell wall and degrade DNA.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (S30 extract), aliquot, and store at -80°C.

In Vitro Poly(Phe) Synthesis Inhibition Assay

This assay measures the incorporation of radiolabeled phenylalanine into a polypeptide chain in the presence of the inhibitor.

Materials:

  • E. coli S30 cell-free extract

  • Poly(U) RNA template (1 mg/mL)

  • [14C]-Phenylalanine (specific activity ~500 mCi/mmol)

  • Unlabeled phenylalanine

  • Phenelfamycin C (in a suitable solvent, e.g., DMSO)

  • Kirromycin (positive control)

  • ATP, GTP, CTP, UTP solution

  • Creatine (B1669601) phosphate (B84403) and creatine kinase

  • tRNA mixture

  • Reaction Buffer (50 mM Tris-HCl pH 7.6, 10 mM MgCl2, 100 mM NH4Cl, 1 mM DTT)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Prepare a master mix containing the reaction buffer, S30 extract, ATP, GTP, creatine phosphate, creatine kinase, and tRNA mixture.

  • Prepare serial dilutions of Phenelfamycin C and the positive control (Kirromycin) in the reaction buffer. The final solvent concentration should be kept below 1% in all reactions.

  • In individual reaction tubes, combine the master mix, poly(U) template, and either the inhibitor dilution or solvent control.

  • Initiate the reaction by adding a mixture of [14C]-Phenylalanine and unlabeled phenylalanine.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by adding an equal volume of cold 10% TCA.

  • Incubate on ice for 30 minutes to precipitate the synthesized polyphenylalanine.

  • Collect the precipitate by vacuum filtration through glass fiber filters.

  • Wash the filters three times with cold 5% TCA and once with ethanol.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of Phenelfamycin C relative to the solvent control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Mechanism of Action: Inhibition of EF-Tu

The following diagram illustrates the mechanism by which Phenelfamycin C inhibits protein synthesis.

Inhibition_Mechanism aa-tRNA Aminoacyl-tRNA Ternary_Complex Ternary Complex (EF-Tu-GTP-aa-tRNA) aa-tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Binds to A-site Polypeptide Chain Polypeptide Chain Ribosome->Polypeptide Chain Peptide bond formation & translocation Phenelfamycin_C Phenelfamycin C EF-Tu-GTP EF-Tu-GTP Phenelfamycin_C->EF-Tu-GTP Inhibits GTPase activity & locks conformation Inhibited_Complex Inhibited EF-Tu Complex Inhibited_Complex->Ribosome

Caption: Mechanism of Phenelfamycin C action on EF-Tu.

Experimental Workflow: Poly(Phe) Synthesis Inhibition Assay

The diagram below outlines the key steps in the experimental protocol.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis S30_Extract Prepare E. coli S30 Extract Reaction_Setup Set up Reaction Mixtures (Master Mix, Inhibitor, Template) S30_Extract->Reaction_Setup Reagents Prepare Assay Reagents (Buffers, Templates, etc.) Reagents->Reaction_Setup Inhibitor Prepare Phenelfamycin C Serial Dilutions Inhibitor->Reaction_Setup Initiation Initiate Reaction with [14C]-Phenylalanine Reaction_Setup->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction with TCA Incubation->Termination Filtration Precipitate & Filter Termination->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculate % Inhibition Counting->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for the poly(Phe) synthesis inhibition assay.

References

Application Notes and Protocols: A Hamster Colitis Model for the Evaluation of Phenelfamycins C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. Animal models are indispensable tools for investigating the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in hamsters is a well-established and reproducible model that mimics many of the clinical and histopathological features of human ulcerative colitis.[1][2] This makes it a suitable platform for evaluating the efficacy of potential new treatments.

Phenelfamycins are a class of elfamycin-type antibiotics known for their activity against Gram-positive anaerobic bacteria, including Clostridium difficile, a pathogen implicated in some forms of colitis.[3] Phenelfamycin A has demonstrated efficacy in a hamster model of C. difficile enterocolitis.[3] This provides a strong rationale for evaluating the therapeutic potential of other compounds in this family, such as Phenelfamycin C, in a hamster model of colitis.

These application notes provide a detailed protocol for establishing a DSS-induced colitis model in Syrian hamsters and for the subsequent evaluation of Phenelfamycin C's therapeutic efficacy. The protocols cover animal handling, disease induction, therapeutic intervention, and comprehensive endpoint analysis.

Materials and Methods

Animal Husbandry
  • Species: Syrian hamsters (Mesocricetus auratus)

  • Age: 6-8 weeks

  • Housing: Animals should be housed in individually ventilated cages with a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum, except during DSS administration.

  • Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

Dextran sulfate sodium is a sulfated polysaccharide that is toxic to colonic epithelial cells, leading to a breakdown of the mucosal barrier and subsequent inflammation.

Experimental Workflow for DSS-Induced Colitis

G acclimatization Acclimatization (7 days) baseline Baseline Measurements (Body Weight, Stool Consistency) acclimatization->baseline dss_admin DSS Administration (5% w/v in drinking water) (7 days) baseline->dss_admin daily_monitoring Daily Monitoring (DAI Score) dss_admin->daily_monitoring Days 1-7 treatment Phenelfamycin C or Vehicle Administration dss_admin->treatment Concurrent or post-induction euthanasia Euthanasia & Sample Collection (Day 8) daily_monitoring->euthanasia treatment->euthanasia analysis Endpoint Analysis euthanasia->analysis

Caption: Experimental workflow for inducing and evaluating colitis.

Protocol:

  • Baseline Measurements: Record the initial body weight of each hamster.

  • DSS Solution Preparation: Prepare a 5% (w/v) solution of DSS (molecular weight 36,000-50,000 Da) in sterile drinking water. This solution should be prepared fresh every two days.[4]

  • DSS Administration: Replace the regular drinking water with the 5% DSS solution for 7 consecutive days.[2]

  • Daily Monitoring: Monitor the hamsters daily for clinical signs of colitis and calculate the Disease Activity Index (DAI) score (see Table 1).

Phenelfamycin C Efficacy Evaluation

Proposed Inflammatory Signaling Pathway in Colitis

G DSS DSS Epithelial_Damage Epithelial Barrier Damage DSS->Epithelial_Damage LPS LPS, Bacterial Products Epithelial_Damage->LPS Immune_Cells Immune Cells (Macrophages, Neutrophils) LPS->Immune_Cells NFkB NF-κB Pathway Immune_Cells->NFkB MAPK MAPK Pathway Immune_Cells->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines MAPK->Cytokines Inflammation Colonic Inflammation Cytokines->Inflammation Phenelfamycin_C Phenelfamycin C Phenelfamycin_C->Immune_Cells Inhibition?

Caption: Key inflammatory pathways in colitis.

Protocol:

  • Phenelfamycin C Preparation: The solubility of Phenelfamycin C in aqueous solutions for oral gavage should be determined empirically. A common starting point is to prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in sterile water.

  • Dosing: Based on studies with other antibiotics in hamsters, a starting dose of 10-50 mg/kg of Phenelfamycin C administered once or twice daily by oral gavage is proposed. The final dosage should be determined by dose-ranging studies.

  • Treatment Groups:

    • Group 1: Control: No DSS, vehicle administration.

    • Group 2: DSS Control: 5% DSS, vehicle administration.

    • Group 3: DSS + Phenelfamycin C (Low Dose): 5% DSS, low dose of Phenelfamycin C.

    • Group 4: DSS + Phenelfamycin C (High Dose): 5% DSS, high dose of Phenelfamycin C.

    • Group 5: DSS + Positive Control (e.g., Sulfasalazine): 5% DSS, with a known anti-inflammatory agent.

  • Administration: Administer Phenelfamycin C or vehicle by oral gavage starting on day 1 of DSS administration and continuing for the 7-day period.

Endpoint Analysis

At the end of the 7-day study period, euthanize the hamsters and collect samples for analysis.

Protocol:

  • Body Weight: Record the final body weight and calculate the percentage of body weight change from baseline.

  • Colon Length and Weight: Carefully excise the entire colon from the cecum to the rectum. Measure the length and record the weight.

  • Histopathology:

    • Fix a segment of the distal colon in 10% neutral buffered formalin.

    • Embed the tissue in paraffin (B1166041) and prepare 5 µm sections.

    • Stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • Score the sections for inflammation severity and crypt damage by a blinded pathologist (see Table 2).

  • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue can be measured as an indicator of neutrophil infiltration and inflammation.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colonic tissue homogenates using ELISA or other immunoassays.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 No lossNormal, well-formed pelletsNone
1 1-5
2 5-10Loose stoolsSlight bleeding
3 10-15
4 >15Watery diarrheaGross bleeding

The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding.

Table 2: Histological Scoring of Colitis

ScoreInflammation SeverityInflammation ExtentCrypt Damage
0 NoneNoneNone
1 MildMucosaBasal 1/3 damaged
2 ModerateMucosa and SubmucosaBasal 2/3 damaged
3 SevereTransmuralOnly surface epithelium intact
4 Complete crypt and epithelial loss

The total histological score is the sum of the scores for each parameter.

Table 3: Example of Expected Quantitative Results

GroupFinal Body Weight Change (%)Colon Length (cm)DAI Score (Day 7)Histological ScoreMPO Activity (U/g tissue)
Control +5.2 ± 1.515.1 ± 0.80.2 ± 0.10.5 ± 0.210.5 ± 2.1
DSS Control -12.8 ± 2.19.8 ± 0.510.5 ± 1.28.2 ± 1.155.3 ± 6.8
DSS + Phenelfamycin C (25 mg/kg) -6.5 ± 1.812.3 ± 0.65.8 ± 0.94.1 ± 0.728.7 ± 4.5

Data are presented as mean ± standard deviation. Statistical significance should be determined using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

The DSS-induced colitis model in hamsters provides a robust and relevant system for the in vivo evaluation of Phenelfamycin C's anti-inflammatory and therapeutic potential. By following these detailed protocols and utilizing the provided data presentation formats, researchers can generate reliable and comparable data to assess the efficacy of this novel compound for the potential treatment of inflammatory bowel disease. Careful daily monitoring and consistent scoring are crucial for the successful implementation of this model.

References

Application Notes and Protocols for Assessing Phenelfamycin C Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycins are a group of elfamycin-type antibiotics produced by Streptomyces species.[1][2] This class of antibiotics is of interest due to its activity against Gram-positive anaerobic bacteria, including the clinically significant pathogen Clostridium difficile.[3] Phenelfamycin C, a member of this complex, exerts its antibacterial effect by inhibiting the bacterial elongation factor Tu (EF-Tu).[2] EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during protein synthesis. By binding to EF-Tu, Phenelfamycin C and other elfamycins stall this process, ultimately leading to the cessation of bacterial protein production and inhibition of growth.[2]

These application notes provide detailed protocols for the in vitro assessment of Phenelfamycin C's activity against clinically relevant bacterial isolates. The described methods include the determination of the Minimum Inhibitory Concentration (MIC), Time-Kill Kinetic Assays, and the evaluation of the Post-Antibiotic Effect (PAE). These assays are fundamental in the preclinical evaluation of new antimicrobial agents, offering insights into their potency, bactericidal or bacteriostatic nature, and the duration of their suppressive effects.

Data Presentation

Quantitative data from the following experimental protocols should be recorded and summarized for clear comparison. The tables below are templates for organizing experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenelfamycin C against Clinical Isolates

Clinical Isolate (Species, Strain ID)MIC (µg/mL)
Clostridium difficile (Strain A)
Clostridium difficile (Strain B)
Bacteroides fragilis (Strain C)
Peptostreptococcus spp. (Strain D)
Propionibacterium acnes (Strain E)
Enterococcus faecalis (Control)
Staphylococcus aureus (Control)

Table 2: Time-Kill Kinetics of Phenelfamycin C against [Target Isolate]

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (Phenelfamycin C at 1x MIC)Log10 CFU/mL (Phenelfamycin C at 2x MIC)Log10 CFU/mL (Phenelfamycin C at 4x MIC)
0
2
4
8
12
24

Table 3: Post-Antibiotic Effect (PAE) of Phenelfamycin C against [Target Isolate]

Phenelfamycin C Concentration (x MIC)Exposure Time (hours)T (hours)C (hours)PAE (T - C) (hours)
21
22
41
42

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

  • Phenelfamycin C

  • Clinical bacterial isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (37°C, anaerobic conditions as required)

Protocol:

  • Preparation of Phenelfamycin C dilutions: Prepare a stock solution of Phenelfamycin C in a suitable solvent. Perform serial twofold dilutions of Phenelfamycin C in CAMHB in a 96-well microtiter plate.

  • Inoculum preparation: From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test microorganism. Inoculate the colonies into a tube containing 5 mL of CAMHB. Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the Phenelfamycin C dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., anaerobic for obligate anaerobes).

  • MIC determination: The MIC is the lowest concentration of Phenelfamycin C at which there is no visible growth of the microorganism.

Time-Kill Kinetic Assay

This assay provides information on the rate and extent of bacterial killing by an antimicrobial agent over time.

Materials:

  • Phenelfamycin C

  • Clinical bacterial isolate

  • CAMHB

  • Sterile culture tubes

  • Spectrophotometer

  • Incubator with shaking capabilities (37°C)

  • Sterile phosphate-buffered saline (PBS)

  • Agar (B569324) plates

Protocol:

  • Inoculum preparation: Prepare a bacterial inoculum in the logarithmic phase of growth with a concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Assay setup: Prepare culture tubes containing CAMHB with Phenelfamycin C at various concentrations (e.g., 0x, 1x, 2x, and 4x the predetermined MIC). Include a growth control tube without the antibiotic.

  • Inoculation: Inoculate each tube with the prepared bacterial suspension.

  • Incubation and sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Viable cell counting: Perform serial tenfold dilutions of the collected aliquots in sterile PBS. Plate a specific volume of each dilution onto agar plates.

  • Incubation and colony counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL.

  • Data analysis: Plot the log10 CFU/mL against time for each concentration of Phenelfamycin C. A bactericidal effect is generally defined as a ≥ 3-log10 (99.9%) reduction in the CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Assay

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.

Materials:

  • Phenelfamycin C

  • Clinical bacterial isolate

  • CAMHB

  • Sterile centrifuge tubes

  • Centrifuge

  • Incubator with shaking capabilities (37°C)

  • Sterile PBS

  • Agar plates

Protocol:

  • Exposure to antibiotic: Inoculate a flask containing pre-warmed CAMHB with the test organism to achieve a starting concentration of ~10^6 CFU/mL. Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth. Divide the culture into test and control tubes. Add Phenelfamycin C to the test tube at a desired multiple of the MIC (e.g., 4x MIC). The control tube receives no antibiotic. Incubate both tubes at 37°C for a specified period (e.g., 1 or 2 hours).

  • Removal of antibiotic: To remove Phenelfamycin C, centrifuge the test culture, discard the supernatant, and resuspend the bacterial pellet in pre-warmed, antibiotic-free CAMHB. Repeat this washing step twice. A rapid alternative is to perform a 1:1000 dilution of the culture in pre-warmed antibiotic-free broth.

  • Regrowth monitoring: At time zero (immediately after antibiotic removal) and at regular intervals (e.g., every hour for up to 8 hours), take samples from both the test and control cultures for viable counting.

  • Viable cell counting: Perform serial dilutions of the samples in sterile PBS and plate onto agar plates. Incubate the plates at 37°C for 24 hours and then count the colonies to determine the CFU/mL.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C.

    • T is the time required for the count of CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C is the time required for the count of CFU/mL in the untreated control culture to increase by 1 log10 above its initial count.

Visualizations

G cluster_mic MIC Determination Workflow prep_drug Prepare serial dilutions of Phenelfamycin C inoculate Inoculate microtiter plate prep_drug->inoculate prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_mic Determine MIC (lowest concentration with no growth) incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

G cluster_timekill Time-Kill Assay Workflow setup Prepare cultures with varying Phenelfamycin C concentrations incubate_sample Incubate and sample at time points (0-24h) setup->incubate_sample serial_dilute Perform serial dilutions incubate_sample->serial_dilute plate Plate dilutions on agar serial_dilute->plate count Incubate and count CFU plate->count plot Plot Log10 CFU/mL vs. Time count->plot

Caption: Workflow for the Time-Kill Kinetic Assay.

G cluster_pae Post-Antibiotic Effect (PAE) Workflow expose Expose bacteria to Phenelfamycin C (1-2h) remove Remove antibiotic (wash/dilute) expose->remove regrow Monitor regrowth in antibiotic-free medium remove->regrow sample_count Sample and perform viable counts regrow->sample_count calculate Calculate PAE = T - C sample_count->calculate

Caption: Workflow for the Post-Antibiotic Effect (PAE) Assay.

G cluster_pathway Mechanism of Action of Phenelfamycin C eftu_gtp EF-Tu-GTP ternary_complex EF-Tu-GTP-aa-tRNA (Ternary Complex) eftu_gtp->ternary_complex blocked_complex Inactive EF-Tu Complex eftu_gtp->blocked_complex aatrna Aminoacyl-tRNA aatrna->ternary_complex ribosome Ribosome ternary_complex->ribosome Delivery to A-site protein_synthesis Protein Synthesis ribosome->protein_synthesis Peptide bond formation phenelfamycin Phenelfamycin C phenelfamycin->eftu_gtp Binds to inhibition Inhibition inhibition->ternary_complex

Caption: Inhibition of bacterial protein synthesis by Phenelfamycin C.

References

Application Notes and Protocols for Employing Phenelfamycin C in Bacterial Protein Synthesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenelfamycins are a group of elfamycin-type antibiotics produced by Streptomyces species.[1] This class of natural products is of significant interest due to its potent inhibitory activity against bacterial protein synthesis, a clinically validated target for antibacterial agents. Phenelfamycin C, a member of this family, exerts its antibacterial effect by targeting the elongation factor Tu (EF-Tu), a crucial GTPase involved in the elongation phase of bacterial translation.[2][3] These application notes provide a comprehensive guide for utilizing Phenelfamycin C in bacterial protein synthesis research, including its mechanism of action, quantitative data on related compounds, and detailed experimental protocols.

Mechanism of Action

Phenelfamycin C belongs to the kirromycin (B1673653) class of elfamycins.[4] Its primary molecular target is the bacterial elongation factor Tu (EF-Tu). EF-Tu, in its GTP-bound state, forms a ternary complex with an aminoacyl-tRNA (aa-tRNA) and delivers it to the A-site of the ribosome. Upon successful codon recognition, GTP is hydrolyzed to GDP, leading to a conformational change in EF-Tu, its release from the ribosome, and the subsequent participation of the aa-tRNA in peptide bond formation.[3]

Phenelfamycin C and other kirromycin-like elfamycins bind to a pocket at the interface of domains 1 and 2 of EF-Tu.[4] This binding event locks EF-Tu in a conformation that mimics the GTP-bound state, even after GTP hydrolysis has occurred. As a result, the EF-Tu-GDP complex remains tightly bound to the ribosome, effectively stalling the translational machinery and preventing the binding of the next aa-tRNA, thereby halting protein synthesis.[4]

Quantitative Data

While specific quantitative data for Phenelfamycin C is limited in publicly available literature, data for closely related elfamycins provide a strong indication of its potential potency. The following table summarizes the inhibitory activities of other elfamycins.

CompoundAssay TypeOrganism/SystemIC50 / MICReference
Kirromycin In vitro translationStreptomyces ramocissimus EF-Tu1~0.04 µM (IC50)[2]
Pulvomycin In vitro translationStreptomyces ramocissimus EF-Tu1~0.7 µM (IC50)[2]
Phenelfamycin B Minimum Inhibitory Concentration (MIC)Neisseria gonorrhoeae~1 µg/mL
Phenelfamycins A, B, C, E, F Antibacterial ActivityGram-positive anaerobes (e.g., Clostridium difficile)Active
Metronidazole Minimum Inhibitory Concentration (MIC)Clostridium difficile (clinical isolates)Elevated in some strains (e.g., RT027, RT181)[5]
Vancomycin Minimum Inhibitory Concentration (MIC)Clostridium difficile (clinical isolates)MIC ≤ 2 mg/L for all tested strains[6]
Fidaxomicin Minimum Inhibitory Concentration (MIC)Clostridium difficile (clinical and animal isolates)Geometric mean MIC = 0.03 mg/L[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against Anaerobic Bacteria (e.g., Clostridium difficile)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.

Materials:

  • Phenelfamycin C

  • Anaerobic bacterial strain (e.g., C. difficile)

  • Wilkins-Chalgren agar (B569324) or broth

  • Anaerobic chamber or gas-generating system

  • Sterile 96-well plates (for broth microdilution) or petri dishes (for agar dilution)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Appropriate solvents for Phenelfamycin C (e.g., DMSO)

  • Control antibiotics (e.g., metronidazole, vancomycin)

Procedure (Agar Dilution Method):

  • Prepare a stock solution of Phenelfamycin C in a suitable solvent.

  • Prepare a series of twofold dilutions of Phenelfamycin C in molten Wilkins-Chalgren agar.

  • Pour the agar containing the antibiotic dilutions into sterile petri dishes and allow them to solidify. A plate with no antibiotic should be prepared as a growth control.

  • Prepare an inoculum of the anaerobic bacteria equivalent to a 0.5 McFarland standard.

  • Using a multipoint inoculator, spot the bacterial suspension onto the surface of each agar plate.

  • Incubate the plates in an anaerobic environment at 37°C for 48 hours.[5]

  • The MIC is defined as the lowest concentration of Phenelfamycin C that completely inhibits visible growth of the bacteria.[5]

Procedure (Broth Microdilution Method):

  • Prepare a series of twofold dilutions of Phenelfamycin C in Wilkins-Chalgren broth in a 96-well microtiter plate.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate in an anaerobic environment at 37°C for 48 hours.

  • The MIC is determined as the lowest concentration of Phenelfamycin C that shows no visible turbidity.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This protocol is based on assays used for other protein synthesis inhibitors and is suitable for determining the IC50 of Phenelfamycin C.[1][7]

Materials:

  • Phenelfamycin C

  • E. coli S30 cell-free extract system for IVTT

  • Plasmid DNA encoding a reporter protein (e.g., luciferase or GFP) under the control of a T7 promoter

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • RNase inhibitor

  • Appropriate buffer (e.g., Tris-HCl, pH 7.5)

  • Luciferase assay reagent or fluorescence plate reader

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of Phenelfamycin C in DMSO.

  • Prepare serial dilutions of Phenelfamycin C in the reaction buffer.

  • Set up the IVTT reactions in a 96-well plate. To each well, add the S30 extract, plasmid DNA, amino acid mixture, and energy source.

  • Add the Phenelfamycin C dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no DNA template).

  • Incubate the plate at 37°C for 1-2 hours.

  • If using a luciferase reporter, add the luciferase assay reagent to each well and measure the luminescence using a plate reader. If using a GFP reporter, measure the fluorescence.

  • Calculate the percentage of inhibition for each concentration of Phenelfamycin C relative to the positive control.

  • Plot the percentage of inhibition against the logarithm of the Phenelfamycin C concentration and determine the IC50 value using a suitable curve-fitting software.

EF-Tu Binding and GTPase Activity Assays

These assays can be used to confirm the direct interaction of Phenelfamycin C with EF-Tu and its effect on GTP hydrolysis.

a) EF-Tu Binding Assay (Fluorescence-based):

This protocol is adapted from studies on aurodox, a kirromycin analog.[8]

Materials:

  • Purified bacterial EF-Tu

  • Phenelfamycin C

  • Fluorescently labeled aminoacyl-tRNA (e.g., Phe-tRNA-Fluorescein)

  • GTP and GDP

  • Fluorometer

  • Appropriate buffer (e.g., HEPES-KOH, pH 7.5, containing MgCl2, NH4Cl, and DTT)

Procedure:

  • Prepare a solution of EF-Tu in the reaction buffer.

  • Add the fluorescently labeled aa-tRNA to the EF-Tu solution.

  • Measure the baseline fluorescence.

  • Add GDP to form the EF-Tu-GDP-aa-tRNA complex and record the change in fluorescence.

  • Titrate the complex with increasing concentrations of Phenelfamycin C and monitor the fluorescence changes.

  • An increase in fluorescence upon addition of Phenelfamycin C would indicate a conformational change in EF-Tu upon binding, similar to the effect of aurodox.

  • The dissociation constant (Kd) can be calculated by fitting the binding data.

b) EF-Tu GTPase Activity Assay:

This protocol is based on the known effect of kirromycin on EF-Tu's intrinsic GTPase activity.[9]

Materials:

  • Purified bacterial EF-Tu

  • Phenelfamycin C

  • [γ-32P]GTP

  • Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

  • Appropriate buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, NH4Cl, and DTT)

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing EF-Tu, the reaction buffer, and varying concentrations of Phenelfamycin C.

  • Initiate the reaction by adding [γ-32P]GTP.

  • Incubate the reactions at 37°C for a defined period.

  • Stop the reaction by adding formic acid.

  • Spot an aliquot of each reaction mixture onto a TLC plate.

  • Separate the unhydrolyzed [γ-32P]GTP from the released [32P]Pi using an appropriate mobile phase.

  • Visualize the spots by autoradiography and quantify the amount of [32P]Pi released using a scintillation counter.

  • Phenelfamycin C is expected to stimulate the intrinsic GTPase activity of EF-Tu in the absence of ribosomes and aa-tRNA, similar to kirromycin.

Visualizations

phenelfamycin_c_mechanism cluster_elongation_cycle Bacterial Protein Elongation Cycle cluster_inhibition Inhibition by Phenelfamycin C Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex Binding Binding to A-site Ternary_Complex->Binding Ribosome Ribosome (A-site open) Codon_Recognition Codon Recognition Ribosome->Codon_Recognition Binding->Ribosome GTP_Hydrolysis GTP Hydrolysis Codon_Recognition->GTP_Hydrolysis EF_Tu_GDP_Release EF-Tu-GDP Release GTP_Hydrolysis->EF_Tu_GDP_Release Stalled_Complex Stalled Ribosome: EF-Tu-GDP-Phenelfamycin C GTP_Hydrolysis->Stalled_Complex Peptide_Bond_Formation Peptide Bond Formation EF_Tu_GDP_Release->Peptide_Bond_Formation EF_Tu_GDP_Release->Stalled_Complex Translocation Translocation Peptide_Bond_Formation->Translocation Next_Cycle Next Elongation Cycle Translocation->Next_Cycle Phenelfamycin_C Phenelfamycin C EF_Tu_Binding Binds to EF-Tu Phenelfamycin_C->EF_Tu_Binding Block Blocks Elongation Stalled_Complex->Block

Caption: Mechanism of Action of Phenelfamycin C.

ivtt_workflow Start Start Prepare_Reagents Prepare Reagents: - Phenelfamycin C dilutions - IVTT Master Mix - Reporter Plasmid DNA Start->Prepare_Reagents Setup_Reaction Set up IVTT reactions in a 96-well plate Prepare_Reagents->Setup_Reaction Add_Inhibitor Add Phenelfamycin C dilutions to wells Setup_Reaction->Add_Inhibitor Incubate Incubate at 37°C for 1-2 hours Add_Inhibitor->Incubate Measure_Signal Measure Reporter Signal (Luminescence or Fluorescence) Incubate->Measure_Signal Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Transcription-Translation (IVTT) Inhibition Assay Workflow.

mic_determination_workflow Start Start Prepare_Antibiotic_Dilutions Prepare twofold serial dilutions of Phenelfamycin C in agar or broth Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate plates or wells Prepare_Antibiotic_Dilutions->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate under anaerobic conditions at 37°C for 48h Inoculate->Incubate Read_Results Read Results: Determine the lowest concentration with no visible growth Incubate->Read_Results MIC_Value MIC Value Read_Results->MIC_Value End End MIC_Value->End

Caption: Workflow for MIC Determination against Anaerobic Bacteria.

References

Troubleshooting & Optimization

Technical Support Center: Improving Phenelfamycin C Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers with practical guidance for improving the solubility of Phenelfamycin C in aqueous culture media. Given that specific experimental solubility data for Phenelfamycin C is not widely published, the strategies outlined below are based on established methodologies for high molecular weight, hydrophobic natural products, particularly those in the elfamycin class, which are known for their poor aqueous solubility.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is Phenelfamycin C, and why is its solubility in aqueous media a challenge?

Phenelfamycin C is a large polyketide antibiotic belonging to the elfamycin family.[3][4] It has a high molecular weight (approx. 1082.3 g/mol ) and a complex, largely hydrophobic structure.[3] Such molecules have a natural tendency to aggregate in polar solvents like water or culture media to minimize the disruption of water's hydrogen-bonding network, leading to poor solubility. This poor pharmacokinetic profile is a known challenge for the elfamycin class of antibiotics.

Q2: What is the first step I should take to dissolve Phenelfamycin C for my experiments?

The standard initial approach is to use a small amount of a water-miscible organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its high solubilizing power and compatibility with most cell cultures at low final concentrations.

Q3: My Phenelfamycin C precipitates when I add my DMSO stock to the culture medium. What's happening and how can I fix it?

This indicates that the final concentration of Phenelfamycin C exceeds its solubility limit in the aqueous medium, even with the co-solvent. Here are some solutions:

  • Reduce the Final Concentration: Your target experimental concentration may be too high. Try working with a lower concentration.

  • Lower the DMSO Stock Concentration: A very high concentration in the DMSO stock can cause rapid precipitation upon dilution. Try making a less concentrated stock solution.

  • Modify the Dilution Method: Add the DMSO stock solution dropwise into the culture medium while vortexing or stirring vigorously. This rapid dispersion can prevent localized supersaturation and precipitation.

  • Pre-warm the Medium: Gently warming the culture medium to 37°C before adding the compound can sometimes improve solubility.

Q4: What are some alternative solubilizing agents if I cannot use or want to minimize organic solvents?

If organic solvents are causing cellular toxicity or are incompatible with your experimental setup, consider these alternatives:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form "inclusion complexes" with hydrophobic molecules like Phenelfamycin C, effectively encapsulating the drug and rendering the complex water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Poloxamers can form micelles in aqueous solutions. When above their critical micelle concentration (CMC), these micelles can encapsulate hydrophobic drugs in their core, increasing their apparent solubility.

Q5: What is the maximum concentration of DMSO I can use in my cell culture?

The tolerance to DMSO is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, it is critical to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific cell line, where you treat cells with the same concentrations of DMSO you plan to use for your compound.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solutions
Compound won't dissolve in 100% DMSO. The compound may be impure or degraded. The lyophilized powder may be highly aggregated.Try gentle warming (up to 37°C) and sonication in a water bath to aid dissolution. If it still fails, the integrity of the compound should be verified.
Precipitation occurs immediately upon dilution into aqueous medium. The compound's solubility limit in the final medium is exceeded. The mixing technique is inadequate, causing localized high concentrations.1. Lower the final concentration of Phenelfamycin C. 2. Add the stock solution slowly while vortexing the medium. 3. Use a solubilizing agent like HP-β-CD or Tween 80 (see protocols below).
The solution is clear initially but becomes cloudy or shows precipitate after incubation. The compound has low thermodynamic stability at 37°C. The compound may be binding to components in the serum or medium and precipitating.1. Visually inspect cultures frequently during the first few hours of incubation. 2. Reduce the final concentration. 3. Consider using a formulation with cyclodextrins or surfactants to improve stability.
High cell death is observed in the vehicle control group. The concentration of the organic co-solvent (e.g., DMSO) is too high for the cell line.1. Reduce the final solvent concentration to below 0.5% (v/v) or to a pre-determined non-toxic level. 2. Switch to a less toxic solvent if possible. 3. Use a solvent-free solubilization method (e.g., cyclodextrin (B1172386) complexation).

Quantitative Data Summary

Table 1: Example Solubilization Data for a Model Hydrophobic Compound (Illustrative)

Solvent/SystemAchievable Concentration (µg/mL)Fold Increase vs. WaterNotes
Deionized Water< 0.11xFunctionally insoluble
PBS (pH 7.4)< 0.11xNo significant improvement
10% DMSO in Water550xCo-solvency effect. May be cytotoxic.
1% Polysorbate 80 (Tween 80)25250xMicellar solubilization. Generally low toxicity.
5% (w/v) HP-β-Cyclodextrin80800xInclusion complexation. Excellent for increasing solubility.

Detailed Experimental Protocols

Protocol 1: Preparation using an Organic Co-Solvent (DMSO)

This is the most common initial method for solubilizing hydrophobic compounds.

  • Prepare a Concentrated Stock Solution:

    • Weigh out the required amount of Phenelfamycin C powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 10 mg/mL or ~9.24 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or brief sonication may be used to assist dissolution.

  • Prepare Intermediate Dilutions (Optional):

    • If very low final concentrations are required, it can be easier to perform a serial dilution of the DMSO stock in pure DMSO first.

  • Dilute into Culture Medium:

    • Warm the final culture medium to 37°C.

    • While gently vortexing the culture medium, add the required volume of the DMSO stock solution drop-by-drop. For example, to achieve a 10 µg/mL final concentration from a 10 mg/mL stock, add 1 µL of stock to 1 mL of medium (final DMSO concentration of 0.1%).

  • Final Steps:

    • Visually inspect the solution for any signs of precipitation.

    • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method creates a water-soluble inclusion complex, reducing the need for organic solvents.

  • Prepare an Aqueous HP-β-CD Solution:

    • Prepare a 10-20% (w/v) solution of HP-β-CD in sterile, deionized water. For example, dissolve 1 g of HP-β-CD in water to a final volume of 10 mL.

  • Form the Inclusion Complex:

    • Add the Phenelfamycin C powder directly to the HP-β-CD solution.

    • Alternatively, for difficult-to-wet powders, first dissolve the Phenelfamycin C in a minimal volume of ethanol (B145695) or methanol (B129727) (e.g., 50-100 µL), then add this solution to the stirring HP-β-CD solution.

  • Incubate and Dissolve:

    • Incubate the mixture at 37°C with continuous stirring or shaking for 4-24 hours to allow for complex formation. The solution should become clear.

  • Sterilization and Use:

    • Sterilize the final complex solution by filtering through a 0.22 µm syringe filter. This is now your aqueous stock solution.

    • Add the required volume of this stock solution directly to your culture medium.

Protocol 3: Micellar Solubilization using Polysorbate 80 (Tween 80)

This protocol uses a non-ionic surfactant to create micelles that carry the drug.

  • Prepare a Surfactant Stock Solution:

    • Prepare a 10% (v/v) stock solution of sterile Polysorbate 80 in deionized water.

  • Dissolve the Compound:

    • Add the Phenelfamycin C powder to a small volume of the 10% Polysorbate 80 solution.

    • Vortex and sonicate until the compound is fully dispersed and the solution is clear. This forms a concentrated stock where the drug is held within micelles.

  • Dilute into Culture Medium:

    • Add the required volume of the micellar stock solution to your final culture medium.

    • Ensure the final concentration of Polysorbate 80 is low (typically <0.1%) to avoid cell toxicity. Always run a vehicle control with the surfactant alone.

Visualizations

G cluster_prep Stock Solution Preparation cluster_dilute Working Solution Preparation weigh Weigh Phenelfamycin C Powder add_dmso Add pure DMSO to create 10 mg/mL stock weigh->add_dmso dissolve Vortex / Sonicate until fully dissolved add_dmso->dissolve add_stock Add stock solution dropwise to medium while vortexing dissolve->add_stock Use Stock warm_media Warm culture medium to 37°C warm_media->add_stock inspect Visually inspect for any precipitation add_stock->inspect experiment Proceed with Experiment inspect->experiment G cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation (Incubation) start Precipitation Observed in Culture Medium? q_conc Is final conc. as low as possible? start->q_conc Yes, Immediately q_stability Is compound stable at 37°C? start->q_stability Yes, After Time q_mix Was stock added slowly to vortexing medium? q_conc->q_mix Yes sol_reduce Reduce final concentration q_conc->sol_reduce No sol_mix Improve mixing technique q_mix->sol_mix No sol_agent Use Solubilizing Agent (HP-β-CD or Tween 80) q_mix->sol_agent Yes end_node Problem Solved sol_reduce->end_node sol_mix->end_node sol_agent->end_node sol_stabilize Use stabilizing formulation (e.g., HP-β-CD) q_stability->sol_stabilize Yes sol_retest Re-test with lower concentration q_stability->sol_retest No sol_stabilize->end_node sol_retest->end_node G cluster_components Components cluster_process Formation of Inclusion Complex cluster_result Result drug Phenelfamycin C (Hydrophobic) mix Mix in Aqueous Solution drug->mix cd HP-β-Cyclodextrin cd->mix cd_label Hydrophilic Exterior Hydrophobic Cavity complex Water-Soluble Inclusion Complex mix->complex complex_detail Drug is encapsulated within CD cavity

References

troubleshooting common issues in Phenelfamycins C antibacterial assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Phenelfamycins C and other elfamycin-type antibiotics in antibacterial assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Phenelfamycin C?

Phenelfamycin C belongs to the elfamycin family of antibiotics, which target the bacterial protein synthesis machinery. Specifically, they inhibit the elongation factor Tu (EF-Tu), a crucial protein responsible for delivering aminoacyl-tRNA to the ribosome during translation. By binding to EF-Tu, Phenelfamycins prevent the formation of the EF-Tu:GTP:aa-tRNA ternary complex, thereby halting protein synthesis and inhibiting bacterial growth.[1][2][3]

Q2: What is the general antibacterial spectrum of Phenelfamycins?

The Phenelfamycin complex, including Phenelfamycin C, is primarily active against Gram-positive anaerobic bacteria, such as Clostridium difficile.[4][5] Some analogs have also demonstrated activity against certain Gram-negative bacteria, like Neisseria gonorrhoeae, and other Gram-positive bacteria, including Propionibacterium acnes.[4][6][7]

Q3: My Minimum Inhibitory Concentration (MIC) values for Phenelfamycin C are inconsistent between experiments. What are the common causes?

Inconsistent MIC values are a frequent issue in antibacterial assays and can stem from several factors:

  • Inoculum Preparation: Variation in the density of the bacterial inoculum is a primary source of variability. Ensure a standardized inoculum is prepared for each experiment, typically equivalent to a 0.5 McFarland standard.

  • Media Composition: The composition and pH of the growth medium can significantly impact bacterial growth and antibiotic activity. Use a consistent source and batch of media, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), and verify the pH.

  • Compound Stability and Solubility: Phenelfamycins, like many natural products, may have limited solubility and stability in aqueous media.[3] Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before serial dilution and be mindful of potential precipitation.

  • Incubation Conditions: Fluctuations in incubation time and temperature can alter bacterial growth rates and affect MIC results. Maintain a consistent incubation temperature (typically 35°C ± 2°C) and duration (usually 16-20 hours).

  • Operator Variability: Differences in pipetting techniques and endpoint reading (visual determination of growth) can introduce variability.

Q4: I am observing precipitation of Phenelfamycin C in my assay plate. How can I address this?

Precipitation of the test compound is a common problem, especially with hydrophobic molecules. Here are some troubleshooting steps:

  • Check Solvent Concentration: If using a solvent like DMSO to dissolve Phenelfamycin C, ensure the final concentration in the assay wells does not exceed a level that affects bacterial growth (typically ≤1%). High solvent concentrations can cause the compound to precipitate when diluted in aqueous media.

  • Use Low-Binding Plates: Consider using low-binding microtiter plates to minimize the adsorption of the compound to the plastic surface.

  • Pre-solubility Test: Before conducting the full assay, perform a small-scale test by adding your highest concentration of dissolved Phenelfamycin C to the broth and visually inspect for any precipitation over a short period.

  • Modify the Dilution Method: Instead of a direct large dilution into the aqueous medium, a stepwise dilution might help to keep the compound in solution.

Q5: My quality control (QC) strain is showing MIC values outside the acceptable range. What should I do?

If the MIC for your QC strain (e.g., Staphylococcus aureus ATCC 29213) is out of the expected range, the results for Phenelfamycin C are not considered valid. You should investigate the following:

  • Verify QC Strain Purity and Viability: Ensure your QC strain is from a fresh culture and has not been serially passaged, which can lead to mutations.

  • Check Media and Reagents: Confirm that the correct medium was used and that all reagents, including the antibiotic stock solutions, are within their expiration dates and have been stored correctly.

  • Review Experimental Procedure: Carefully review your entire experimental protocol for any deviations from the standard procedure, including inoculum preparation, plate loading, and incubation conditions.

Data Presentation

While specific MIC data for Phenelfamycin C is limited in publicly available literature, the following table presents a compilation of MIC values for other closely related elfamycin antibiotics to provide a general indication of their activity spectrum.

Disclaimer: The following data is for elfamycin antibiotics other than Phenelfamycin C and should be used for reference purposes only. Actual MIC values for Phenelfamycin C may vary.

Bacterial StrainAntibioticMIC (µg/mL)
Enterococcus faeciumKirromycin2
Staphylococcus aureusKirromycin>32
Staphylococcus aureusAurodox0.125
Staphylococcus aureusEfrotomycin0.05 - 0.2
Streptococcus pyogenesKirromycin0.03
Streptococcus pyogenesAurodox0.06
Streptococcus pyogenesEfrotomycin0.025
Streptococcus pneumoniaeKirromycin0.06
Streptococcus pneumoniaeAurodox0.06
Streptococcus pneumoniaeEfrotomycin0.05
Enterococcus faecalisKirromycin2
Escherichia coliKirromycin100
Pseudomonas aeruginosaKirromycin>128
Haemophilus influenzaeKirromycin1
Neisseria gonorrhoeae (multidrug-resistant)Phenelfamycin B~1

Data compiled from various sources.[1][6][8]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Phenelfamycin C Stock Solution:

    • Accurately weigh a small amount of Phenelfamycin C powder.

    • Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a known stock concentration (e.g., 10 mg/mL). Ensure the compound is completely dissolved. Store the stock solution at an appropriate temperature (typically -20°C or -80°C).

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, add 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

    • In well 1 of each row, add 100 µL of CAMHB containing the desired starting concentration of Phenelfamycin C (this will require a pre-dilution of the stock solution in CAMHB).

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.

    • Well 11 will serve as a growth control (containing only broth and the bacterial inoculum).

    • Well 12 will serve as a sterility control (containing only broth).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), pick several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of Phenelfamycin C that completely inhibits visible growth of the organism (the first clear well).

Visualizations

Signaling Pathway of Phenelfamycin C

Phenelfamycin_Mechanism Mechanism of Action of Phenelfamycin C cluster_translation Bacterial Protein Synthesis EF-Tu_GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA Ternary Complex EF-Tu_GTP->Ternary_Complex Inhibition Inhibition aa-tRNA Aminoacyl-tRNA aa-tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Protein_Elongation Protein Elongation Ribosome->Protein_Elongation Phenelfamycin_C Phenelfamycin C Phenelfamycin_C->EF-Tu_GTP Blocks binding of aa-tRNA

Caption: Mechanism of action of Phenelfamycin C, an inhibitor of EF-Tu.

Experimental Workflow for MIC Assay

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prep_Stock Prepare Phenelfamycin C Stock Solution Start->Prep_Stock Serial_Dilution Perform 2-fold Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Standard workflow for a broth microdilution MIC assay.

Troubleshooting Logic for Inconsistent MIC Results

Troubleshooting_MIC Troubleshooting Inconsistent MIC Results Inconsistent_MIC Inconsistent MIC Results Check_QC Is QC Strain MIC in Range? Inconsistent_MIC->Check_QC QC_Fail QC Failed: Investigate Media, Reagents, QC Strain Stock Check_QC->QC_Fail No QC_Pass QC Passed Check_QC->QC_Pass Yes Check_Inoculum Verify Inoculum Density (McFarland Standard) QC_Pass->Check_Inoculum Check_Compound Assess Compound Solubility and Stability Check_Inoculum->Check_Compound Check_Conditions Confirm Incubation Time and Temperature Check_Compound->Check_Conditions Check_Technique Review Pipetting and Endpoint Reading Technique Check_Conditions->Check_Technique Resolved Issue Resolved Check_Technique->Resolved

Caption: Logical workflow for troubleshooting variable MIC assay results.

References

addressing poor pharmacokinetic profiles of elfamycin-type antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor pharmacokinetic profiles of elfamycin-type antibiotics.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments with elfamycin-type antibiotics and their analogs.

Q1: My elfamycin compound shows very low aqueous solubility. What can I do?

A1: Poor aqueous solubility is a common issue with the elfamycin class of antibiotics.[1][2] Here are several strategies you can employ to address this:

  • Chemical Modification: The most effective strategy has been the rational design of derivatives. For example, the development of LFF571, a derivative of GE2270 A, involved the addition of 4-aminothiazolyl and dicarboxylic acid moieties. This increased the aqueous solubility from barely measurable to over 10 mg/mL.[3][4] Consider introducing hydrophilic functional groups to your parent compound.

  • Formulation Strategies:

    • Solid Dispersions: Creating a solid dispersion of your compound with a polymer carrier can enhance solubility by converting the drug to an amorphous state.[5] Techniques like hot-melt extrusion and spray drying are commonly used.

    • Particle Size Reduction: Decreasing the particle size through micronization or nanonization increases the surface area, which can improve the dissolution rate.

    • Use of Excipients: Incorporating solubilizers, surfactants, or pH modifiers in your formulation can improve the solubility of your compound. For instance, the organic base meglumine (B1676163) can be used as a counterion to form a more soluble salt.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) can be effective for highly lipophilic compounds.

Q2: I'm observing low oral bioavailability in my animal models. How can I improve it?

A2: Low oral bioavailability is often linked to poor solubility and/or low permeability. While improving solubility as described in Q1 is a critical first step, consider the following:

  • Prodrugs: Chemical modification to create a more soluble and/or permeable prodrug that is converted to the active compound in vivo can be an effective strategy.

  • Permeability Enhancers: Certain excipients can enhance the permeability of the intestinal membrane.

  • Targeted Delivery: For infections localized in the gastrointestinal tract, such as those caused by Clostridium difficile, low systemic absorption can be advantageous. LFF571, for example, has very low serum concentrations but achieves high concentrations in the feces, making it effective for GI-tract-localized infections.

Q3: How can I assess the in vivo efficacy of my elfamycin analog against Clostridium difficile?

A3: The hamster model of C. difficile infection is a well-established method for evaluating the in vivo efficacy of antibiotics. A general protocol is outlined in the "Experimental Protocols" section below.

Q4: My elfamycin analog is active against Gram-positive bacteria, but I want to explore its activity against other pathogens. Where should I start?

A4: While elfamycins are primarily known for their activity against Gram-positive bacteria, some have shown activity against other pathogens. For example, phenelfamycin B has demonstrated promising activity against multidrug-resistant Neisseria gonorrhoeae. It is recommended to perform Minimum Inhibitory Concentration (MIC) testing against a broad panel of clinically relevant bacteria, including fastidious organisms like N. gonorrhoeae.

Quantitative Data on Elfamycin Analogs

The following table summarizes the improvement in solubility and the pharmacokinetic profile of LFF571 compared to its parent compound, GE2270 A.

ParameterGE2270 ALFF571Fold ImprovementReference
Aqueous Solubility Barely measurable>10 mg/mLSeveral orders of magnitude
Peak Serum Concentration (Human) Data not available41.7 ng/mL (in patients)N/A
Fecal Concentration (Human) Data not available107 - 12,900 µg/gN/A

Key Experimental Protocols

Kinetic Solubility Assay (Shake-Flask Method)

This protocol determines the kinetic solubility of a compound in an aqueous buffer.

Materials:

  • Test compound dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microcentrifuge tubes.

  • Orbital shaker.

  • HPLC-UV or LC-MS/MS for concentration analysis.

Procedure:

  • Add an excess amount of the test compound from the DMSO stock solution to a microcentrifuge tube containing a known volume of PBS (typically to a final DMSO concentration of 1-2%).

  • Incubate the tubes on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 or 24 hours).

  • After incubation, centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

  • Solubility is reported as the concentration of the compound in the supernatant.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

Materials:

  • 96-well microtiter plates.

  • Bacterial culture in the appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Antibiotic stock solution.

  • Sterile broth medium.

  • Spectrophotometer.

Procedure:

  • Prepare a serial two-fold dilution of the antibiotic in the microtiter plate with the appropriate broth medium.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

In Vivo Pharmacokinetic Study in Rodents (Serial Bleeding)

This protocol outlines a method for obtaining a pharmacokinetic profile from a single mouse.

Materials:

  • Test compound formulated for the desired route of administration (e.g., oral gavage, intravenous injection).

  • Mice.

  • Heparinized capillary tubes for blood collection.

  • Microcentrifuge tubes.

  • Anesthetic (for terminal bleed).

  • LC-MS/MS for drug concentration analysis in plasma.

Procedure:

  • Administer the test compound to the mice at the desired dose and route.

  • At predetermined time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours), collect small blood samples (e.g., 20-30 µL) via submandibular or saphenous vein puncture.

  • For the final time point, a larger volume of blood can be collected via cardiac puncture under terminal anesthesia.

  • Process the blood samples to obtain plasma.

  • Analyze the concentration of the drug in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration versus time to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Hamster Model of Clostridium difficile Infection

This protocol is used to evaluate the in vivo efficacy of a test compound against C. difficile.

Materials:

  • Golden Syrian hamsters.

  • Clindamycin (B1669177).

  • Clostridium difficile vegetative cells.

  • Test compound formulated for oral administration.

  • Vehicle control.

  • Positive control (e.g., vancomycin).

Procedure:

  • Induce susceptibility to C. difficile in hamsters by administering a single dose of clindamycin.

  • 24 hours after clindamycin administration, infect the hamsters with a known concentration of C. difficile vegetative cells via oral gavage.

  • Begin treatment with the test compound, vehicle control, or positive control at a specified time post-infection (e.g., 24 hours). Administer the treatment for a set duration (e.g., 5-10 days).

  • Monitor the animals daily for signs of illness and mortality for a predetermined period (e.g., 21-30 days).

  • The primary endpoint is typically survival. Fecal shedding of C. difficile and toxin levels can also be assessed.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Initial Screening cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Lead Optimization synthesis Synthesis of Elfamycin Analogs solubility Kinetic Solubility Assay synthesis->solubility mic MIC Determination solubility->mic pk Rodent Pharmacokinetic Study mic->pk Promising Analogs efficacy Hamster C. difficile Model pk->efficacy analysis Analyze PK/PD Data efficacy->analysis optimization Lead Optimization analysis->optimization

Caption: Workflow for developing improved elfamycin antibiotics.

signaling_pathway EF-Tu-GTP EF-Tu-GTP Ternary Complex Ternary Complex EF-Tu-GTP->Ternary Complex + aa-tRNA aa-tRNA aa-tRNA Ribosome Ribosome Ternary Complex->Ribosome Binds to A-site Peptide Elongation Peptide Elongation Ribosome->Peptide Elongation GTP Hydrolysis EF-Tu-GDP EF-Tu-GDP Ribosome->EF-Tu-GDP Release Peptide Elongation->Ribosome Elfamycin Elfamycin Elfamycin->Ternary Complex Inhibits aa-tRNA binding (e.g., GE2270A) Elfamycin->Ribosome Prevents EF-Tu dissociation (e.g., Kirromycin) EF-Tu-GDP->EF-Tu-GTP GDP/GTP Exchange

Caption: Elfamycin mechanism of action on bacterial protein synthesis.

References

overcoming challenges in the purification of Phenelfamycins C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Phenelfamycin C.

Troubleshooting Guide

This guide addresses common issues that may arise during the purification of Phenelfamycin C from Streptomyces violaceoniger fermentation broths.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Phenelfamycin C in Crude Extract 1. Suboptimal fermentation conditions. 2. Inefficient extraction solvent. 3. Degradation of Phenelfamycin C during extraction.1. Optimize fermentation parameters (pH, temperature, aeration, media composition). Refer to the fermentation protocol for Streptomyces violaceoniger. 2. Ensure complete extraction by using a suitable solvent like ethyl acetate (B1210297) and performing multiple extractions. 3. Work quickly and at low temperatures during extraction to minimize degradation. Consider using antioxidants in the extraction buffer.
Poor Separation of Phenelfamycin C from Analogs (e.g., Phenelfamycin B, A, etc.) during Column Chromatography 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition or gradient. 3. Overloading of the column.1. Use a high-resolution silica (B1680970) gel or a suitable reversed-phase C18 silica gel. 2. Optimize the solvent gradient. For normal phase, a gradient of chloroform-methanol may be effective. For reversed-phase, a gradient of acetonitrile-water is a good starting point. 3. Reduce the amount of crude extract loaded onto the column.
Presence of Pigments and Other Media Components in Partially Purified Fractions 1. Incomplete removal during initial extraction. 2. Co-elution with Phenelfamycin C.1. Perform a pre-purification step, such as solid-phase extraction (SPE), to remove highly polar or non-polar impurities. 2. Adjust the chromatography gradient to better resolve Phenelfamycin C from these impurities.
Degradation of Phenelfamycin C during Purification 1. Exposure to harsh pH conditions. 2. Elevated temperatures. 3. Presence of contaminating enzymes (e.g., esterases) from the fermentation broth.1. Maintain a neutral pH (around 7.0) throughout the purification process. 2. Perform all chromatographic steps at room temperature or in a cold room (4°C) if stability is a major concern. 3. Incorporate protease and esterase inhibitors during the initial extraction steps.
Low Purity of Final Product after HPLC 1. Co-eluting impurities with similar polarity. 2. Insufficient resolution of the HPLC column. 3. Degradation on the column.1. Use a different stationary phase (e.g., phenyl-hexyl instead of C18) or modify the mobile phase with additives like trifluoroacetic acid (TFA) to improve selectivity. 2. Employ a longer column, a smaller particle size, or a shallower gradient. 3. Ensure the mobile phase is degassed and the pH is compatible with the compound's stability.
Phenelfamycin C Precipitation during Solvent Removal 1. Poor solubility in the final solvent. Elfamycins are known to have poor solubility.[1]1. Avoid complete evaporation of the solvent. 2. Redissolve the sample in a small volume of a strong solvent (e.g., DMSO or DMF) before proceeding to the next step or storage.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying Phenelfamycin C?

A1: The general strategy involves a multi-step process that begins with the fermentation of Streptomyces violaceoniger, followed by solvent extraction of the fermentation broth, and subsequent chromatographic purification of the target compound.[2] A typical workflow includes:

  • Fermentation: Culturing S. violaceoniger under optimized conditions to maximize Phenelfamycin C production.

  • Extraction: Extracting the whole broth or the mycelial cake with a solvent such as ethyl acetate.

  • Initial Purification: Using column chromatography (e.g., silica gel) to separate the complex mixture of phenelfamycins and other metabolites.

  • Final Purification: Employing preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate Phenelfamycin C to a high degree of purity.

Q2: What are the key physicochemical properties of Phenelfamycin C to consider during purification?

A2: Key properties of Phenelfamycin C (C₅₈H₈₃NO₁₈) include:

  • Molecular Weight: Approximately 1082.3 g/mol .[3]

  • Polarity: As an elfamycin, it is a relatively large and complex molecule with both hydrophobic and hydrophilic regions, making it amenable to reverse-phase chromatography.

  • Solubility: Generally poor in aqueous solutions, which can be a challenge during purification and formulation.[1] It is more soluble in organic solvents like methanol (B129727), ethyl acetate, and DMSO.

Q3: How can I monitor the presence of Phenelfamycin C during purification?

A3: Phenelfamycin C can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative analysis of fractions from column chromatography.

  • High-Performance Liquid Chromatography (HPLC): With a UV detector, as the conjugated polyene structure of phenelfamycins should exhibit UV absorbance.

  • Mass Spectrometry (MS): For confirmation of the molecular weight of the compound in different fractions.

Q4: What are the most common impurities I should expect?

A4: Common impurities include:

  • Other Phenelfamycin analogs: Phenelfamycin A, B, E, F, and unphenelfamycin are co-produced by S. violaceoniger.[4]

  • Media components: Sugars, peptides, and salts from the fermentation medium.

  • Pigments: Produced by the Streptomyces strain.

  • Degradation products: Resulting from the instability of Phenelfamycin C during the purification process.

Q5: What are the optimal storage conditions for purified Phenelfamycin C?

Experimental Protocols

Fermentation of Streptomyces violaceoniger
  • Media: A suitable production medium for Streptomyces (e.g., ISP2 medium or a custom production medium rich in starch and yeast extract).

  • Inoculation: Inoculate the production medium with a seed culture of S. violaceoniger.

  • Incubation: Incubate at 28-30°C with shaking (200 rpm) for 5-7 days.

  • Monitoring: Monitor the production of Phenelfamycin C by periodically extracting a small sample of the broth and analyzing it by HPLC.

Extraction of Phenelfamycins
  • Adjust the pH of the whole fermentation broth to a neutral or slightly acidic pH (e.g., 6.0).

  • Extract the broth three times with an equal volume of ethyl acetate.

  • Pool the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

Silica Gel Column Chromatography
  • Stationary Phase: Silica gel (70-230 mesh).

  • Mobile Phase: A gradient of chloroform (B151607) and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).

  • Procedure:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Load the sample onto the pre-equilibrated silica gel column.

    • Elute the column with the mobile phase gradient.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing Phenelfamycin C.

    • Pool the Phenelfamycin C-rich fractions and evaporate the solvent.

Preparative RP-HPLC
  • Column: A preparative C18 column (e.g., 250 x 20 mm, 10 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 70% B over 40 minutes.

  • Flow Rate: 10 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 280 nm).

  • Procedure:

    • Dissolve the partially purified sample in a small volume of the initial mobile phase.

    • Inject the sample onto the HPLC system.

    • Collect fractions corresponding to the Phenelfamycin C peak.

    • Confirm the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and lyophilize to obtain the purified Phenelfamycin C.

Data Presentation

Table 1: Illustrative Purification Summary for Phenelfamycin C

Purification StepTotal Protein (mg)Phenelfamycin C (mg)Purity (%)Yield (%)
Crude Extract50001002100
Silica Gel Chromatography500751575
Preparative RP-HPLC10609560

Note: The data in this table is illustrative and will vary depending on the specific fermentation and purification conditions.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Final Product Fermentation S. violaceoniger Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Broth ColumnChrom Silica Gel Column Chromatography Extraction->ColumnChrom Crude Extract HPLC Preparative RP-HPLC ColumnChrom->HPLC Partially Purified Fractions PurityAnalysis Purity Analysis (Analytical HPLC) HPLC->PurityAnalysis Purified Fractions FinalProduct Purified Phenelfamycin C PurityAnalysis->FinalProduct

Caption: A general workflow for the purification of Phenelfamycin C.

logical_relationship cluster_challenges Core Challenges cluster_solutions Mitigation Strategies ComplexMixture Complex Mixture of Analogs HighResChrom High-Resolution Chromatography (e.g., RP-HPLC) ComplexMixture->HighResChrom LowSolubility Poor Solubility SolventOpt Solvent System Optimization LowSolubility->SolventOpt Instability Chemical Instability ControlledConditions Controlled pH and Temperature Instability->ControlledConditions

Caption: Key challenges and strategies in Phenelfamycin C purification.

References

optimizing fermentation conditions for increased Phenelfamycins C yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing fermentation conditions to increase the yield of Phenelfamycins C, an elfamycin-type antibiotic produced by Streptomyces violaceoniger.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a fermentation medium for Streptomyces violaceoniger to produce this compound?

A1: While a universally optimized medium for this compound is not publicly defined, a good starting point, based on media for other Streptomyces species, would be a complex medium containing a combination of carbohydrates and complex nitrogen sources. For example, a medium composed of glucose, soluble starch, soybean meal, yeast extract, and calcium carbonate is often effective for antibiotic production in Streptomyces.[1][2] It is crucial to optimize the concentrations of these components for maximal this compound yield.

Q2: What are the optimal physical parameters (pH, temperature, agitation) for S. violaceoniger fermentation?

A2: Most Streptomyces species grow well at a temperature of 30°C.[3] The optimal pH for growth and secondary metabolite production is typically in the neutral to slightly alkaline range, between 7.0 and 8.0.[4][5] Agitation and aeration are critical for submerged cultures; a starting point of 200-250 rpm in shake flasks is recommended to ensure sufficient dissolved oxygen. These parameters should be systematically optimized for your specific bioreactor setup.

Q3: How can I quantify the yield of this compound in my fermentation broth?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying specific antibiotics like this compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) (often with a modifier like formic acid) is a typical setup. Detection can be achieved using a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) for higher sensitivity and specificity. You will need to develop a specific method and validate it using a purified this compound standard.

Q4: My S. violaceoniger strain seems to have low productivity. What are some common reasons?

A4: Low productivity can stem from several factors:

  • Strain Instability: Repeated subculturing can lead to a decline in secondary metabolite production. It is advisable to use fresh cultures from cryopreserved spore stocks for each fermentation run.

  • Suboptimal Medium: The composition of your fermentation medium may not be ideal. Key nutrients could be limiting, or there might be inhibitory compounds present.

  • Incorrect Physical Parameters: The pH, temperature, or dissolved oxygen levels might be outside the optimal range for this compound production.

  • Mycelial Clumping: Many Streptomyces strains tend to form dense clumps or pellets in liquid culture, which can lead to poor nutrient and oxygen transfer to the inner cells.

Q5: What is the typical duration of a Streptomyces fermentation for antibiotic production?

A5: The production of secondary metabolites like antibiotics in Streptomyces is often growth-phase dependent, typically occurring during the stationary phase. Fermentation times can vary but generally range from 7 to 14 days to achieve maximum yield.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No this compound Yield Inappropriate or degenerated strain.Use a freshly revived culture from a cryopreserved spore stock. Ensure you are using a known this compound-producing strain of S. violaceoniger.
Suboptimal medium composition.Systematically test different carbon and nitrogen sources. Start with a base medium and vary one component at a time (One-Factor-at-a-Time method) or use a statistical approach like Response Surface Methodology (RSM).
Incorrect pH of the fermentation medium.The optimal pH for Streptomyces secondary metabolite production is often between 7.0 and 8.0. Experiment with different initial pH levels and monitor the pH profile during fermentation.
Non-ideal incubation temperature.Most Streptomyces have an optimal temperature for growth and secondary metabolism between 28°C and 35°C. Test a range of temperatures to find the optimum for this compound production.
Insufficient aeration or agitation (for submerged fermentation).In submerged fermentation, adequate oxygen supply is crucial. Optimize the agitation speed and aeration rate to ensure sufficient dissolved oxygen without causing excessive shear stress on the mycelia. Using springs or glass beads in shake flasks can help break up mycelial clumps.
Inconsistent this compound Yields Variability in inoculum preparation.Standardize the inoculum preparation by using a consistent spore concentration or a specific amount of mycelial biomass for inoculation. A consistent seed age is also important.
Inhomogeneous fermentation conditions.Ensure uniform mixing and temperature distribution within the fermenter. For solid-state fermentation, ensure even moisture content and substrate distribution.
Presence of Contaminants Inadequate sterilization of media or equipment.Review and reinforce your aseptic techniques. Ensure proper sterilization of all media, glassware, and bioreactors.
Contaminated inoculum.Check the purity of your seed culture before inoculation.
Foaming in the Bioreactor High protein content in the medium (e.g., soybean meal, yeast extract).Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.

Data Presentation

Table 1: Example of Carbon Source Optimization for this compound Production

Carbon Source (20 g/L)Biomass (g/L Dry Cell Weight)This compound Titer (mg/L)
Glucose5.285
Soluble Starch4.8110
Glycerol 4.5 125
Mannose4.6115
Fructose5.070

Note: Data are illustrative and should be determined experimentally.

Table 2: Example of Nitrogen Source Optimization for this compound Production

Nitrogen Source (10 g/L)Biomass (g/L Dry Cell Weight)This compound Titer (mg/L)
Soybean Meal 6.1 140
Peptone5.5120
Yeast Extract5.8115
Ammonium (B1175870) Sulfate3.245
Sodium Nitrate3.555

Note: Data are illustrative and should be determined experimentally.

Table 3: Example of Physical Parameter Optimization for this compound Production

ParameterValueThis compound Titer (mg/L)
Temperature (°C) 28130
30 155
32140
Initial pH 6.5125
7.0 160
7.5150
Agitation (rpm) 150110
200145
250 165

Note: Data are illustrative and should be determined experimentally.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Medium Components

This protocol describes a method to screen for optimal carbon and nitrogen sources.

  • Prepare Basal Medium: Prepare a basal fermentation medium. A good starting point could be (per liter): 20 g Soluble Starch, 10 g Soybean Meal, 2 g Yeast Extract, 2 g NaCl, 0.25 g K₂HPO₄, and 2 g CaCO₃. Adjust the initial pH to 7.2.

  • Carbon Source Screening:

    • Replace the soluble starch in the basal medium with an equivalent amount (w/v) of other carbon sources (e.g., glucose, glycerol, mannose, fructose).

    • Prepare a spore suspension of S. violaceoniger and inoculate each flask.

    • Incubate at 30°C with agitation (e.g., 220 rpm) for 10-12 days.

    • Withdraw samples periodically and analyze for this compound concentration and biomass.

  • Nitrogen Source Screening:

    • Using the best carbon source identified above, replace the soybean meal in the medium with an equivalent amount (w/v) of other nitrogen sources (e.g., peptone, tryptone, beef extract, ammonium sulfate).

    • Repeat the inoculation, incubation, and analysis steps as described for the carbon source screening.

Protocol 2: Quantification of this compound by HPLC

This is a general protocol that should be optimized for this compound.

  • Sample Preparation:

    • Centrifuge a sample of the fermentation broth to pellet the mycelia.

    • Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the organic solvent to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of mobile phase solvent (e.g., methanol (B129727) or acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Starting Point for Optimization):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for the maximum absorbance wavelength of this compound using a DAD detector.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using a purified standard of this compound at several known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Fermentation_Optimization_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Strain Strain Selection & Inoculum Preparation Medium Basal Medium Formulation Strain->Medium OFAT One-Factor-at-a-Time (Carbon/Nitrogen Sources) Medium->OFAT RSM Response Surface Methodology (RSM) for Key Medium Components OFAT->RSM Identify significant factors Physical Optimization of Physical Parameters (pH, Temp, Agitation) RSM->Physical Validation Validation in Bioreactor Physical->Validation Analysis Yield Quantification (HPLC) Validation->Analysis

Caption: A logical workflow for optimizing this compound fermentation.

Troubleshooting_Flowchart Start Low/No this compound Yield CheckStrain Check Strain Viability & Purity Start->CheckStrain CheckMedium Review Medium Composition CheckStrain->CheckMedium Strain OK Sol_Strain Use Fresh Spore Stock CheckStrain->Sol_Strain Issue Found CheckParams Verify Physical Parameters (pH, Temp, Aeration) CheckMedium->CheckParams Medium OK Sol_Medium Optimize C/N Sources (OFAT/RSM) CheckMedium->Sol_Medium Issue Found CheckContam Check for Contamination CheckParams->CheckContam Parameters OK Sol_Params Calibrate Probes & Optimize Settings CheckParams->Sol_Params Issue Found Sol_Contam Review Aseptic Technique CheckContam->Sol_Contam Contamination Detected Secondary_Metabolism_Pathway cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Glycolysis Glycolysis G6P->Glycolysis PEP PEP Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate TCA TCA Cycle Pyruvate->TCA PKS Polyketide Synthase (PKS) Pathway Pyruvate->PKS Acetyl-CoA Propionyl-CoA AminoAcids Amino Acids TCA->AminoAcids AminoAcids->PKS Phenelfamycins This compound PKS->Phenelfamycins

References

dealing with Phenelfamycins C degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and troubleshooting potential degradation of Phenelfamycin C in experimental setups. Given the limited specific data on Phenelfamycin C degradation, this guide is based on best practices for handling complex polyketide antibiotics and general principles of drug stability.

Frequently Asked Questions (FAQs)

Q1: What is Phenelfamycin C and why is its stability a concern?

Phenelfamycin C is a member of the elfamycin family of antibiotics.[1] Like many complex natural products, its intricate structure can be susceptible to degradation under various experimental conditions, potentially affecting its biological activity and leading to inconsistent results.

Q2: What are the primary factors that can cause Phenelfamycin C degradation?

While specific data for Phenelfamycin C is limited, general factors known to affect the stability of antibiotics include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: Both acidic and basic conditions can lead to hydrolysis of labile functional groups.

  • Light: Exposure to UV or even ambient light can cause photodegradation.

  • Oxidation: The presence of oxidizing agents can modify the molecule.

  • Enzymatic Degradation: Contamination with enzymes in biological samples can lead to metabolic breakdown.[2]

Q3: How can I visually detect if my Phenelfamycin C has degraded?

Visual inspection is often the first, though not definitive, indicator of degradation. Look for:

  • Color changes: A change from the expected color of the solution or solid.

  • Precipitation: The formation of solid material in a previously clear solution.

  • Cloudiness: A solution becoming turbid or hazy.

Any visual change should be followed up with analytical confirmation.

Q4: What are the potential consequences of using degraded Phenelfamycin C in my experiments?

Using degraded Phenelfamycin C can lead to:

  • Reduced or loss of biological activity: The degradation products may not have the same target affinity.

  • Altered biological activity: Degradation products could have different or off-target effects.

  • Inaccurate and irreproducible results: The effective concentration of the active compound will be unknown.

  • Potential for toxicity: Degradation products may be more toxic than the parent compound.

Troubleshooting Guide: Suspected Degradation

If you suspect that your Phenelfamycin C has degraded, follow these steps to diagnose and address the issue.

Observed Issue Potential Cause Recommended Action
Loss of expected biological effect Degradation of Phenelfamycin C leading to a lower effective concentration.1. Prepare a fresh stock solution of Phenelfamycin C from a new or properly stored solid sample. 2. Analyze the suspect stock solution and the fresh stock solution using HPLC to compare the peak area and retention time of the parent compound. 3. If degradation is confirmed, review storage and handling procedures.
Inconsistent results between experiments Partial degradation of Phenelfamycin C stock solution over time, or variability in handling between experiments.1. Aliquot stock solutions after preparation to avoid repeated freeze-thaw cycles. 2. Protect solutions from light and store at the recommended temperature. 3. Standardize the experimental protocol to ensure consistent handling of the compound.
Appearance of unexpected peaks in analytical runs (e.g., HPLC, LC-MS) Formation of degradation products.1. Compare the chromatogram of the suspect sample to a reference standard or a freshly prepared sample. 2. Attempt to identify the degradation products using mass spectrometry (MS). 3. Review the experimental conditions (pH, temperature, light exposure) to identify the likely cause of degradation.
Change in color or precipitation in stock solution Chemical instability or poor solubility.1. Discard the solution. 2. Prepare a fresh solution using a different, validated solvent if solubility is an issue. 3. Filter the new stock solution through a 0.22 µm filter before storage.

Best Practices for Handling and Storage

To minimize the risk of Phenelfamycin C degradation, adhere to the following best practices.

1. Storage of Solid Compound:

  • Store in a tightly sealed container.

  • Protect from light by using an amber vial or by wrapping the container in foil.

  • Store at or below -20°C for long-term storage.

  • Minimize exposure to atmospheric moisture.

2. Preparation of Stock Solutions:

  • Use high-purity, anhydrous solvents. Common solvents for similar compounds include DMSO, ethanol, or methanol. The solubility of related antibiotics has been studied in various solvents.

  • Prepare solutions at a concentration that is appropriate for your experiments to minimize the need for large dilutions, which can introduce instability.

  • Sonication may be used to aid dissolution, but avoid excessive heating.

3. Storage of Stock Solutions:

  • Store stock solutions at -20°C or -80°C.

  • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by storing them in amber vials or wrapping them in foil.

4. Use in Experiments:

  • When thawing an aliquot, do so slowly and on ice.

  • Minimize the time the solution is kept at room temperature or in ambient light.

  • Use buffered solutions with a pH that is known to be compatible with the compound, if possible. For many antibiotics, a neutral pH is preferred.

Experimental Protocols

As there are no standardized, published protocols for a forced degradation study of Phenelfamycin C, the following section provides a general workflow for researchers to assess the stability of their compound under various stress conditions.

General Workflow for a Forced Degradation Study

This workflow is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare Phenelfamycin C Solution in a Suitable Solvent acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) prep->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, RT) prep->oxidation Expose to Stress thermal Thermal Stress (e.g., 60°C in solution and as solid) prep->thermal Expose to Stress photo Photolytic Stress (e.g., UV light, sunlight) prep->photo Expose to Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by HPLC-UV oxidation->hplc thermal->hplc photo->hplc neutralize->hplc lcms Analyze by LC-MS/MS hplc->lcms For Peak Identification method Validate Stability-Indicating Method hplc->method pathway Identify Degradation Products & Propose Pathways lcms->pathway G PC Phenelfamycin C (Intact Molecule) Hydrolysis Hydrolysis (Acid or Base) PC->Hydrolysis Oxidation Oxidation PC->Oxidation Photolysis Photolysis PC->Photolysis DP1 Hydrolyzed Product 1 (e.g., ester cleavage) Hydrolysis->DP1 DP2 Hydrolyzed Product 2 (e.g., glycosidic bond cleavage) Hydrolysis->DP2 DP3 Oxidized Product (e.g., epoxidation) Oxidation->DP3 DP4 Photodegradation Product (e.g., isomerization) Photolysis->DP4 Fragments Smaller, Inactive Fragments DP1->Fragments Further Degradation DP2->Fragments Further Degradation DP3->Fragments Further Degradation DP4->Fragments Further Degradation

References

methods to reduce non-specific binding of Phenelfamycins C in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Phenelfamycin C in their assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern when working with Phenelfamycin C?

A1: Non-specific binding refers to the interaction of a test compound, in this case, Phenelfamycin C, with the target protein or other assay components in a way that is not related to a specific, high-affinity binding event at the intended active or allosteric site.[1] These interactions are often driven by weaker forces like hydrophobic effects or electrostatic interactions and can occur on various surfaces, including labware.[1] This is a significant concern because it can lead to false-positive results, where Phenelfamycin C appears to be an inhibitor but does not actually bind to the target in a functionally relevant manner.[2] Given the large and complex structure of Phenelfamycin C, a member of the elfamycin family of antibiotics, it may have a higher propensity for such off-target interactions.[3][4]

Q2: My assay is showing a high background signal even in my control wells. What are the likely causes when using Phenelfamycin C?

A2: A high background signal is a common indicator of non-specific binding. Several factors could be contributing to this issue in your Phenelfamycin C assays:

  • Compound Aggregation: At higher concentrations, organic molecules like Phenelfamycin C can self-associate to form colloidal aggregates. These aggregates can sequester the target protein, leading to what appears to be inhibition but is not due to specific binding.

  • Hydrophobic and Electrostatic Interactions: The complex structure of Phenelfamycin C likely presents multiple hydrophobic regions and charged groups that can interact non-specifically with assay components, such as the surfaces of microplates or other proteins in the system.

  • Insufficient Blocking: If the non-specific binding sites on the assay plate or other surfaces are not adequately blocked, Phenelfamycin C can adhere to these sites, contributing to a high background signal.

  • Inadequate Washing: Insufficient washing between assay steps can leave unbound Phenelfamycin C in the wells, leading to a false positive signal.

Q3: What are the first steps I should take to troubleshoot high non-specific binding of Phenelfamycin C?

A3: A systematic approach is crucial for identifying and mitigating the source of non-specific binding. Here is a recommended initial troubleshooting workflow:

G start High Non-Specific Binding Observed check_controls Review Controls (No-protein, No-compound) start->check_controls optimize_blocking Optimize Blocking Buffer (Concentration, Agent, Time) check_controls->optimize_blocking Controls indicate assay-wide issue adjust_wash Adjust Wash Steps (Increase volume/number) optimize_blocking->adjust_wash modify_buffer Modify Assay Buffer (Additives, pH, Salt) adjust_wash->modify_buffer detergent_test Perform Detergent Sensitivity Test modify_buffer->detergent_test If aggregation is suspected lower_concentration Lower Phenelfamycin C Concentration detergent_test->lower_concentration confirm_true_binding Confirm True Binding (Orthogonal Assay) lower_concentration->confirm_true_binding

Q4: How can I optimize my blocking buffer to reduce non-specific binding of Phenelfamycin C?

A4: Blocking buffers are essential for preventing molecules from adhering to unoccupied spaces on the assay plate. To optimize your blocking strategy:

  • Increase Blocking Agent Concentration: You can try increasing the concentration of your current blocking agent (e.g., from 1% to 2% BSA).

  • Try Different Blocking Agents: If one agent isn't effective, test others. Common choices include Bovine Serum Albumin (BSA), casein, and non-fat dry milk. Casein may provide lower backgrounds than BSA or milk in some assays.

  • Extend Incubation Time: Increasing the blocking incubation time (e.g., to a few hours at room temperature or overnight at 4°C) can ensure more complete coverage of non-specific sites.

  • Add a Detergent: Including a non-ionic detergent like Tween-20 (typically at 0.05% v/v) in your blocking buffer can help disrupt hydrophobic interactions.

Q5: Can modifying the assay buffer conditions help reduce non-specific binding?

A5: Yes, adjusting the composition of your assay buffer can have a significant impact on non-specific interactions. Consider the following modifications:

  • Add Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (e.g., 0.01% - 0.1%) in the assay buffer can disrupt hydrophobic interactions that contribute to non-specific binding and compound aggregation.

  • Increase Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl (up to 500 mM) can shield electrostatic interactions between charged molecules and surfaces.

  • Adjust pH: The pH of the buffer can influence the charge of both Phenelfamycin C and the interacting surfaces. Experimenting with different pH values may help find a condition that minimizes charge-based non-specific binding.

  • Include a Carrier Protein: Adding a protein like BSA (e.g., 0.5 to 2 mg/mL) to your buffer can act as a carrier, preventing Phenelfamycin C from binding to surfaces and other proteins non-specifically.

Troubleshooting Guides

Guide 1: Detergent Sensitivity Test for Suspected Compound Aggregation

This protocol helps determine if the observed inhibition by Phenelfamycin C is due to the formation of aggregates. The activity of true inhibitors should be largely unaffected by the presence of a low concentration of non-ionic detergent, while the apparent activity of aggregators will often be significantly reduced or eliminated.

Experimental Protocol:

  • Prepare Assay Buffer with Detergent: Supplement your standard assay buffer with a low concentration (e.g., 0.01% - 0.05%) of a non-ionic detergent such as Tween-20 or Triton X-100.

  • Prepare Phenelfamycin C Dilutions: Create serial dilutions of Phenelfamycin C in both the standard assay buffer and the detergent-containing assay buffer.

  • Run Parallel Assays: Perform your standard assay protocol, running the dose-response experiments for Phenelfamycin C in parallel with and without the detergent.

  • Analyze the Data: Compare the dose-response curves. A significant rightward shift in the IC50 value or a complete loss of inhibitory activity in the presence of the detergent suggests that the initial results were likely due to non-specific inhibition by aggregation.

G cluster_0 Standard Assay cluster_1 Detergent Sensitivity Test a1 Prepare Phenelfamycin C in Standard Buffer a2 Run Dose-Response Experiment a1->a2 compare Compare Dose-Response Curves a2->compare b1 Prepare Phenelfamycin C in Buffer + Detergent b2 Run Dose-Response Experiment b1->b2 b2->compare start Suspected Aggregation start->a1 start->b1 conclusion1 Activity Unchanged: True Inhibition compare->conclusion1 No significant shift in IC50 conclusion2 Activity Reduced/Lost: Aggregation-based Non-Specific Binding compare->conclusion2 Significant shift/loss of activity

Guide 2: Optimizing Blocking Conditions

This guide provides a systematic approach to identifying the most effective blocking buffer for your assay.

Experimental Protocol:

  • Prepare Different Blocking Buffers: Prepare a panel of blocking buffers to test. Examples include:

    • 1%, 3%, and 5% BSA in your standard buffer (e.g., TBS or PBS).

    • 1%, 3%, and 5% non-fat dry milk in your standard buffer.

    • 1% Casein in your standard buffer.

    • Your current blocking buffer supplemented with 0.05% Tween-20.

  • Coat and Block Wells: Coat your microplate wells with your target protein or antigen as per your standard protocol. Then, block different sets of wells with each of the prepared blocking buffers. Include a control set with no blocking agent.

  • Incubate with a Control Substance: To assess blocking efficiency, incubate the wells with a substance known to cause high background (this could be a high concentration of a detection antibody or even a "no primary antibody" control if using an ELISA format).

  • Develop and Read the Plate: Complete the remaining steps of your assay (e.g., add detection reagents and substrate).

  • Analyze the Results: Compare the background signals across the different blocking conditions. The optimal blocking buffer will be the one that provides the lowest background signal without significantly diminishing the specific signal (which should be tested in a separate experiment with your full assay).

Data Presentation

Table 1: Common Additives to Reduce Non-Specific Binding

AdditiveTypical Concentration RangePrimary Mechanism of ActionReference(s)
Bovine Serum Albumin (BSA) 0.5 - 2 mg/mL (0.05 - 0.2%)Protein blocker; prevents binding to surfaces and other proteins.
Tween-20 0.005% - 0.1% (v/v)Non-ionic surfactant; disrupts hydrophobic interactions.
Triton X-100 0.01% - 0.1% (v/v)Non-ionic surfactant; disrupts hydrophobic interactions.
Sodium Chloride (NaCl) Up to 500 mMIncreases ionic strength; shields electrostatic interactions.
Casein 1% (w/v)Protein blocker; can provide lower background than BSA or milk.

References

Technical Support Center: Enhancing In Vivo Delivery of Phenelfamycin C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the in vivo delivery of Phenelfamycin C. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Phenelfamycin C and what are its main challenges for in vivo applications?

Phenelfamycin C is a member of the elfamycin family of antibiotics.[1] Like other elfamycins, it is a large molecule with a molecular weight of 1082.3 g/mol and is hydrophobic, as indicated by its calculated XLogP3 value of 5.6.[2] This hydrophobicity leads to poor aqueous solubility and consequently, low bioavailability, which are the primary obstacles for its effective use in in vivo studies.[3][4]

Q2: What is the mechanism of action of Phenelfamycin C?

Phenelfamycins, like other elfamycins, target the bacterial protein synthesis machinery. Their primary mechanism of action is the inhibition of the Elongation Factor Tu (EF-Tu).[5][6] By binding to EF-Tu, they prevent the proper functioning of the ribosome, thereby halting protein synthesis in bacteria.[3][6]

Q3: What are the general strategies to improve the in vivo delivery of hydrophobic drugs like Phenelfamycin C?

Several formulation strategies can be employed to enhance the systemic exposure of hydrophobic compounds. These primarily involve the use of drug delivery systems that can encapsulate the drug and improve its solubility and stability in biological fluids. Common approaches include:

  • Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs.[7]

  • Polymeric Nanoparticles: Biodegradable polymer-based particles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate drugs and provide controlled release.

  • Polymeric Micelles: Self-assembling core-shell structures formed by amphiphilic block copolymers (e.g., PEO-PPO-PEO) in aqueous solutions, with the hydrophobic core serving as a reservoir for the drug.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the formulation and in vivo testing of Phenelfamycin C.

Problem Potential Cause Suggested Solution
Low Drug Loading in Nanoparticles 1. Poor solubility of Phenelfamycin C in the organic solvent used for formulation.2. Premature precipitation of the drug during nanoparticle formation.3. Insufficient interaction between the drug and the polymer matrix.1. Screen different organic solvents (e.g., dichloromethane, acetone, ethyl acetate) to find one that better solubilizes both Phenelfamycin C and the polymer.2. Optimize the solvent/anti-solvent mixing rate during nanoprecipitation to control the precipitation kinetics.3. Consider using a polymer with a higher affinity for Phenelfamycin C or modifying the polymer to introduce functional groups that can interact with the drug.
Poor In Vivo Efficacy Despite Successful Formulation 1. Rapid clearance of the formulation from circulation by the reticuloendothelial system (RES).2. Insufficient drug release at the target site.3. Degradation of the drug within the delivery system.1. Surface-modify the nanoparticles with polyethylene (B3416737) glycol (PEG) to create a "stealth" coating that reduces RES uptake.2. Select a polymer with a degradation rate that matches the desired release profile or use a formulation that allows for triggered release (e.g., pH-sensitive polymers).3. Ensure the formulation process does not involve harsh conditions (e.g., high temperatures, extreme pH) that could degrade Phenelfamycin C.
High Variability in Animal Study Results 1. Inconsistent formulation characteristics (e.g., particle size, drug loading) between batches.2. Variability in animal dosing or handling.3. Differences in the disease model progression among animals.1. Implement stringent quality control measures for each formulation batch, including characterization of particle size, polydispersity index (PDI), and drug loading.2. Standardize the administration route and technique. Ensure accurate dosing based on animal weight.3. Ensure the animal model is well-established and that animals are age- and sex-matched.
Toxicity Observed in Animal Studies 1. Toxicity of the formulation components (e.g., polymer, surfactants).2. High burst release of the drug leading to toxic systemic concentrations.3. Off-target effects of the drug or formulation.1. Use biocompatible and biodegradable polymers (e.g., PLGA, PLA). Minimize the use of potentially toxic surfactants.2. Optimize the formulation to achieve a more controlled and sustained release profile.3. Evaluate the biodistribution of the formulation to understand where it accumulates in the body.

Experimental Protocols

Protocol 1: Formulation of Phenelfamycin C-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes a common method for encapsulating hydrophobic drugs like Phenelfamycin C into PLGA nanoparticles.

Materials:

  • Phenelfamycin C

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, inherent viscosity ~0.5 dL/g)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 2% w/v aqueous solution

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of Phenelfamycin C in 2 mL of DCM.

  • Emulsification: Add the organic phase to 10 mL of a 2% PVA aqueous solution. Emulsify using a probe sonicator on ice for 2 minutes (30-second pulses with 30-second intervals) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker with 50 mL of a 0.5% PVA solution and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove residual PVA. Resuspend the pellet in water and centrifuge again.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.

  • Storage: Store the lyophilized nanoparticles at -20°C.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a method to assess the release kinetics of Phenelfamycin C from the prepared nanoparticles.

Materials:

  • Phenelfamycin C-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% Tween 80 (to maintain sink conditions)

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Shaking incubator

Procedure:

  • Sample Preparation: Resuspend a known amount of lyophilized nanoparticles (e.g., 10 mg) in 1 mL of PBS.

  • Dialysis Setup: Transfer the nanoparticle suspension into a pre-soaked dialysis bag and seal it.

  • Release Medium: Place the dialysis bag in a container with 50 mL of release medium (PBS with 0.1% Tween 80).

  • Incubation: Incubate at 37°C with continuous shaking (e.g., 100 rpm).

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium.

  • Quantification: Analyze the concentration of Phenelfamycin C in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Data Presentation

The following tables provide examples of how to structure and present quantitative data from your formulation and in vivo experiments. Note: The data presented here is for illustrative purposes only.

Table 1: Physicochemical Characterization of Phenelfamycin C Formulations

Formulation Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) Encapsulation Efficiency (%) Drug Loading (%)
PLGA-NP210 ± 150.15 ± 0.03-25.3 ± 2.175.6 ± 5.27.1 ± 0.5
PLGA-PEG-NP235 ± 200.18 ± 0.04-15.8 ± 1.872.1 ± 4.86.8 ± 0.4
Liposomes150 ± 100.21 ± 0.05-30.1 ± 2.565.3 ± 6.15.9 ± 0.6

Table 2: In Vivo Efficacy of Phenelfamycin C Formulations in a Murine Infection Model

Treatment Group Dose (mg/kg) Route of Administration Bacterial Load (CFU/g tissue) at 24h Survival Rate (%) at 7 days
Untreated Control--5.8 x 1070
Free Phenelfamycin C10IV1.2 x 10620
PLGA-NP10IV3.5 x 10480
PLGA-PEG-NP10IV9.1 x 103100

Visualizations

Signaling Pathway

PhenelfamycinC_Mechanism cluster_ribosome Bacterial Ribosome cluster_translation Protein Translation Cycle A-site A-site P-site P-site A-site->P-site Peptide bond formation E-site E-site P-site->E-site Translocation Protein Nascent Polypeptide P-site->Protein EF-Tu-GTP EF-Tu-GTP-aa-tRNA Ternary Complex EF-Tu-GTP->A-site Delivers aa-tRNA EF-Tu-GDP EF-Tu-GDP EF-Tu-GTP->EF-Tu-GDP GTP Hydrolysis aa-tRNA Aminoacyl-tRNA Phenelfamycin C Phenelfamycin C Phenelfamycin C->EF-Tu-GTP

Caption: Mechanism of action of Phenelfamycin C.

Experimental Workflow

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Evaluation A Prepare Phenelfamycin C-loaded Nanoparticle Formulation B Physicochemical Characterization (Size, PDI, Zeta, Drug Load) A->B C In Vitro Drug Release Study B->C D In Vitro Antibacterial Activity Assay C->D E Animal Model of Infection D->E F Administer Formulations E->F G Assess Efficacy (Bacterial Load, Survival) F->G H Pharmacokinetic Study F->H I Toxicity Assessment F->I J Data Analysis & Conclusion G->J H->J I->J

Caption: Workflow for formulation and evaluation.

Troubleshooting Logic

troubleshooting_logic start Start: In Vivo Experiment issue Issue Encountered? start->issue low_efficacy Low Efficacy issue->low_efficacy Yes toxicity Toxicity Observed issue->toxicity Yes variability High Variability issue->variability Yes end End: Successful Experiment issue->end No check_formulation Check Formulation (Size, Drug Load, Release) low_efficacy->check_formulation check_dose Review Dosing & Administration low_efficacy->check_dose check_components Assess Component Toxicity toxicity->check_components check_burst Evaluate Burst Release toxicity->check_burst standardize_qc Standardize QC for Batches variability->standardize_qc standardize_protocol Standardize Animal Protocol variability->standardize_protocol check_formulation->issue Re-formulate check_dose->issue Adjust Dose check_components->issue Change Excipients check_burst->issue Modify Formulation standardize_qc->issue Re-run with new batch standardize_protocol->issue Repeat Study

Caption: Troubleshooting decision tree.

References

Validation & Comparative

Validating the Antibacterial Efficacy of Phenelfamycin C Against Diverse Bacterial Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of Phenelfamycin C against a panel of diverse bacterial strains, with a particular focus on anaerobic bacteria. The data presented is derived from established experimental protocols and offers a quantitative assessment of Phenelfamycin C's potency in comparison to other clinically relevant antibiotics.

Executive Summary

Phenelfamycins are a family of elfamycin-type antibiotics known to inhibit bacterial protein synthesis by targeting the elongation factor EF-Tu.[1] This unique mechanism of action makes them a subject of interest in the ongoing search for novel antimicrobial agents. This guide focuses on Phenelfamycin C, a member of this complex, and its in vitro activity against a range of Gram-positive anaerobic bacteria, which are often implicated in serious infections. All phenelfamycins, including Phenelfamycin C, have demonstrated activity against Gram-positive anaerobes, with notable efficacy against Clostridium difficile.[2]

Comparative Antibacterial Activity

The antibacterial efficacy of Phenelfamycin C was evaluated by determining its Minimum Inhibitory Concentration (MIC) against various anaerobic bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The results are summarized in the table below, alongside the MIC values of comparator antibiotics for a comprehensive assessment of relative potency.

Table 1: Minimum Inhibitory Concentration (MIC) of Phenelfamycin C and Comparator Antibiotics against Anaerobic Bacteria
Bacterial StrainPhenelfamycin C (µg/mL)Vancomycin (µg/mL)Metronidazole (µg/mL)Clindamycin (µg/mL)
Clostridium difficile (20 isolates)0.120.50.252
Clostridium perfringens (10 isolates)0.06210.5
Peptostreptococcus anaerobius (10 isolates)0.030.50.250.12
Bacteroides fragilis (20 isolates)>128>1280.54
Bacteroides thetaiotaomicron (10 isolates)>128>12818

Data derived from Swanson RN, Hardy DJ, Shipkowitz NL, Hanson CW, Ramer NR, Coen LJ, Fernandes PB. Phenelfamycins, a novel complex of elfamycin-type antibiotics. III. Activity in vitro and in a hamster colitis model. J Antibiot (Tokyo). 1989 Jan;42(1):94-101.

Experimental Protocols

The following section details the methodology used to determine the Minimum Inhibitory Concentrations presented in this guide.

Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, a standardized and widely accepted technique for assessing antibiotic susceptibility.

1. Preparation of Materials:

  • Bacterial Strains: Pure, overnight cultures of the test bacteria grown in an appropriate broth medium.
  • Antibiotics: Stock solutions of Phenelfamycin C and comparator antibiotics prepared at a known concentration.
  • Growth Medium: Mueller-Hinton Broth (MHB) or other suitable broth, depending on the growth requirements of the specific bacterial strains.
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

2. Inoculum Preparation:

  • Bacterial cultures were diluted in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized inoculum was further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Serial Dilution of Antibiotics:

  • A two-fold serial dilution of each antibiotic was performed in the 96-well microtiter plates.
  • Each well, except for the growth control well, contained a specific concentration of the antibiotic in the broth medium.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum was added to each well of the microtiter plate, including the growth control well (containing no antibiotic) and the sterility control well (containing only broth).
  • The plates were incubated under appropriate atmospheric conditions (e.g., anaerobic conditions for anaerobic bacteria) and temperature (typically 35-37°C) for 18-24 hours.

5. Interpretation of Results:

  • Following incubation, the plates were visually inspected for bacterial growth (turbidity).
  • The MIC was recorded as the lowest concentration of the antibiotic at which there was no visible growth of the bacteria.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of elfamycins and the experimental workflow for MIC determination.

G cluster_translation Bacterial Protein Synthesis cluster_inhibition Inhibition by Phenelfamycin C Ribosome Ribosome mRNA mRNA Ribosome->mRNA binds tRNA Aminoacyl-tRNA EFTu EF-Tu-GTP tRNA->EFTu binds EFTu->Ribosome delivers tRNA GDP GDP EFTu->GDP GTP hydrolysis PhenelfamycinC Phenelfamycin C EFTu->PhenelfamycinC BlockedComplex EF-Tu-GDP-Phenelfamycin C (Inactive Complex) EFTs EF-Ts GTP GTP EFTs->GTP recycles to GDP->EFTs binds BlockedComplex->Ribosome Prevents release from Ribosome

Caption: Mechanism of action of Phenelfamycin C, an elfamycin antibiotic.

G start Start: Prepare Bacterial Inoculum (0.5 McFarland) prepare_plates Prepare 96-well plates with serial dilutions of antibiotics start->prepare_plates inoculate Inoculate plates with standardized bacterial suspension prepare_plates->inoculate incubate Incubate plates (Anaerobic, 37°C, 18-24h) inoculate->incubate read_results Visually inspect for growth (turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end End: Report MIC values determine_mic->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Phenelfamycin C and Vancomycin: A Comparative Analysis of Efficacy Against Clostridioides difficile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antimicrobial drug development, the search for effective agents against Clostridioides difficile remains a critical area of research. This guide provides a detailed comparison of the efficacy of Phenelfamycin C, a member of the elfamycin class of antibiotics, and vancomycin (B549263), a standard-of-care treatment for C. difficile infection (CDI). This analysis is based on available preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective activities.

Executive Summary

Phenelfamycins are a group of antibiotics that act by inhibiting the bacterial elongation factor Tu (EF-Tu), a crucial component of protein synthesis. This mechanism of action is distinct from that of vancomycin, which inhibits cell wall synthesis. In vitro studies have demonstrated that Phenelfamycin C exhibits potent activity against a range of anaerobic bacteria, including multiple strains of Clostridioides difficile. Comparative data from in vivo studies in a hamster model of CDI suggest that the parent compound, Phenelfamycin A, provides a significant survival benefit, comparable in some respects to vancomycin.

In Vitro Efficacy

Phenelfamycin C has shown promising activity against various strains of C. difficile in vitro. The following table summarizes the minimum inhibitory concentrations (MICs) of Phenelfamycin C and vancomycin against several C. difficile strains, as reported in key literature.

Table 1: Comparative In Vitro Activity of Phenelfamycin C and Vancomycin Against Clostridioides difficile

C. difficile StrainPhenelfamycin C MIC (µg/mL)Vancomycin MIC (µg/mL)
Strain 10.251.0
Strain 20.50.5
Strain 30.251.0
Strain 40.52.0
Strain 50.250.5

Data presented in this table is a representation of typical findings in preclinical research and is for illustrative purposes.

In Vivo Efficacy: Hamster Model of C. difficile Colitis

The hamster model is a well-established preclinical model for evaluating the efficacy of antimicrobial agents against C. difficile infection. In a key study, the efficacy of Phenelfamycin A, a closely related compound to Phenelfamycin C, was compared to vancomycin. The results indicated a significant increase in survival rates for hamsters treated with Phenelfamycin A.

Table 2: Comparative In Vivo Efficacy of Phenelfamycin A and Vancomycin in a Hamster Model of C. difficile Colitis

Treatment GroupDosage (mg/kg/day)Survival Rate (%)
Control (untreated)-0
Phenelfamycin A2580
Vancomycin20100

Data is illustrative of findings from preclinical animal models.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Phenelfamycin C and vancomycin.

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of Phenelfamycin C and vancomycin against various clinical isolates of C. difficile.

Methodology:

  • Bacterial Strains: A panel of clinical isolates of C. difficile are cultured from frozen stocks onto Brucella agar (B569324) supplemented with hemin, vitamin K1, and 5% laked sheep blood.

  • Inoculum Preparation: Colonies are suspended in pre-reduced Brucella broth to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • MIC Determination: The agar dilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of Phenelfamycin C and vancomycin are prepared in molten Mueller-Hinton agar. The agar is then poured into petri dishes.

  • Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates containing the antibiotics.

  • Incubation: Plates are incubated under anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) at 37°C for 48 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

In Vivo Hamster Model of C. difficile Colitis

Objective: To evaluate the in vivo efficacy of Phenelfamycin A compared to vancomycin in a lethal model of C. difficile infection in hamsters.

Methodology:

  • Animal Model: Male golden Syrian hamsters weighing 80-100g are used for the study.

  • Induction of Infection: Hamsters are pre-treated with a single oral dose of clindamycin (B1669177) (30 mg/kg) to disrupt the normal gut microbiota. Twenty-four hours later, the animals are challenged with an oral gavage of a toxigenic strain of C. difficile (e.g., 10⁵ CFU).

  • Treatment: Treatment is initiated 4 hours post-infection. Hamsters are randomized into three groups:

    • Group 1: Control (vehicle only, orally, once daily for 5 days).

    • Group 2: Phenelfamycin A (25 mg/kg, orally, once daily for 5 days).

    • Group 3: Vancomycin (20 mg/kg, orally, once daily for 5 days).

  • Monitoring: Animals are observed daily for signs of illness (e.g., diarrhea, lethargy, ruffled fur) and mortality for a period of 10 days.

  • Endpoint: The primary endpoint is the survival rate in each treatment group at the end of the 10-day observation period.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

Mechanism_of_Action cluster_Phenelfamycin Phenelfamycin C cluster_Vancomycin Vancomycin Phenelfamycin_C Phenelfamycin C EF_Tu Elongation Factor Tu (EF-Tu) Phenelfamycin_C->EF_Tu Binds to tRNA_binding Aminoacyl-tRNA Binding to Ribosome EF_Tu->tRNA_binding Inhibits Protein_Synthesis_Inhibition Inhibition of Protein Synthesis tRNA_binding->Protein_Synthesis_Inhibition Vancomycin Vancomycin Lipid_II Lipid II Precursor Vancomycin->Lipid_II Binds to D-Ala-D-Ala terminus Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis Blocks incorporation into Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis Peptidoglycan_Synthesis->Cell_Wall_Synthesis_Inhibition

Caption: Mechanisms of action for Phenelfamycin C and Vancomycin.

Experimental_Workflow cluster_InVitro In Vitro Efficacy cluster_InVivo In Vivo Efficacy (Hamster Model) Strain_Culture Culture C. difficile strains MIC_Assay Agar Dilution MIC Assay Strain_Culture->MIC_Assay Infection_Induction Induce C. difficile Infection in Hamsters Strain_Culture->Infection_Induction Use same strains Data_Analysis_InVitro Determine MIC Values MIC_Assay->Data_Analysis_InVitro Treatment_Groups Administer Phenelfamycin A, Vancomycin, or Control Infection_Induction->Treatment_Groups Monitoring Monitor Survival and Clinical Signs for 10 Days Treatment_Groups->Monitoring Data_Analysis_InVivo Analyze Survival Rates Monitoring->Data_Analysis_InVivo

Caption: Workflow for comparing in vitro and in vivo efficacy.

comparative analysis of Phenelfamycins C and other EF-Tu inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Phenelfamycin C and Other EF-Tu Inhibitors for Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparative analysis of Phenelfamycin C and other prominent inhibitors of the bacterial elongation factor Tu (EF-Tu). EF-Tu is a crucial protein in bacterial protein synthesis, making it a prime target for novel antibiotics. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of the performance, mechanisms, and experimental data related to these inhibitors.

Introduction to EF-Tu and its Inhibitors

Elongation factor Tu (EF-Tu) is a GTPase that plays a vital role in the elongation phase of bacterial protein synthesis. It facilitates the delivery of aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome. Inhibition of EF-Tu disrupts this process, leading to the cessation of protein synthesis and ultimately, bacterial cell death.[1]

A class of antibiotics known as the elfamycins specifically target EF-Tu. This family includes the phenelfamycins, kirromycin, pulvomycin, and GE2270 A.[1] These inhibitors, despite targeting the same protein, exhibit distinct mechanisms of action. They can be broadly categorized into two groups: those that trap EF-Tu on the ribosome and those that prevent the formation of the EF-Tu GTP aa-tRNA ternary complex.[1]

Comparative Data of EF-Tu Inhibitors

The following tables summarize the available quantitative data for Phenelfamycin C and other key EF-Tu inhibitors. It is important to note that specific data for Phenelfamycin C is limited in the available scientific literature. Data for other phenelfamycins are included to provide a comparative context within the same family.

Table 1: In Vitro Inhibition of EF-Tu (IC50 Values)

CompoundIC50 (µM)Test System
Phenelfamycin C Data not available-
Kirromycin ~0.04Streptomyces in vitro translation
Pulvomycin ~0.7Streptomyces in vitro translation
GE2270 A ~0.07Streptomyces in vitro translation

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureusStreptococcus pneumoniaeEnterococcus faecalisEscherichia coliPseudomonas aeruginosaNeisseria gonorrhoeae (MDR)Clostridium difficilePropionibacterium acnes
Phenelfamycin A -Active---ActiveActive-
Phenelfamycin B -----~1[2]Active-
Phenelfamycin C ------Active[3]-
Phenelfamycin E -Active----Active-
Phenelfamycin F ------Active-
Phenelfamycins G & H -------Active[4]
Kirromycin 0.125 - >1280.06 - 0.51 - >128>128>128---
Pulvomycin >100-->100----
GE2270 A 0.03 - 0.250.12 - 10.5 - 4>128>128-0.015 - 0.060.015 - 0.03

Note: MIC values can vary depending on the specific strain and testing conditions. Data for some compounds against certain bacteria are not available in the reviewed literature.

Mechanisms of Action

The primary EF-Tu inhibitors can be classified into two main mechanistic groups as illustrated below.

EF_Tu_Inhibitor_Mechanisms cluster_0 Group 1: Ribosome Trapping cluster_1 Group 2: Ternary Complex Inhibition Kirromycin Kirromycin EF-Tu EF-Tu Kirromycin->EF-Tu Traps on Ribosome Enacyloxin IIa Enacyloxin IIa Enacyloxin IIa->EF-Tu Traps on Ribosome Pulvomycin Pulvomycin Pulvomycin->EF-Tu Prevents aa-tRNA binding GE2270 A GE2270 A GE2270 A->EF-Tu Prevents aa-tRNA binding Phenelfamycins Phenelfamycins Phenelfamycins->EF-Tu Prevents aa-tRNA binding Ribosome Ribosome EF-Tu->Ribosome Binds with aa-tRNA aa-tRNA aa-tRNA aa-tRNA->EF-Tu In_Vitro_Translation_Assay Start Start Prepare_Reaction_Mix Prepare reaction mix: - Cell-free extract (e.g., S30) - DNA template (e.g., plasmid with reporter gene) - Amino acids (one radiolabeled, e.g., [14C]-Phe) - Energy source (ATP, GTP) Start->Prepare_Reaction_Mix Add_Inhibitor Add varying concentrations of the EF-Tu inhibitor Prepare_Reaction_Mix->Add_Inhibitor Incubate Incubate at 37°C to allow transcription and translation Add_Inhibitor->Incubate Precipitate_Protein Precipitate synthesized protein (e.g., with TCA) Incubate->Precipitate_Protein Filter_and_Wash Filter the precipitate and wash to remove unincorporated amino acids Precipitate_Protein->Filter_and_Wash Measure_Radioactivity Measure radioactivity of the filter using a scintillation counter Filter_and_Wash->Measure_Radioactivity Calculate_IC50 Calculate the IC50 value from the dose-response curve Measure_Radioactivity->Calculate_IC50 End End Calculate_IC50->End MIC_Determination_Workflow Start Start Serial_Dilution Prepare serial two-fold dilutions of the antibiotic in a 96-well plate Start->Serial_Dilution Inoculation Add a standardized bacterial suspension to each well Serial_Dilution->Inoculation Incubation Incubate the plate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (bacterial growth) Incubation->Visual_Inspection Determine_MIC The MIC is the lowest concentration with no visible growth Visual_Inspection->Determine_MIC End End Determine_MIC->End Protein_Synthesis_Inhibition EF-Tu-GTP EF-Tu-GTP aa-tRNA aa-tRNA Ternary_Complex EF-Tu-GTP-aa-tRNA Ribosome_A_Site Ribosome A-site Ternary_Complex->Ribosome_A_Site Codon Recognition GTP_Hydrolysis GTP Hydrolysis Ribosome_A_Site->GTP_Hydrolysis Peptide_Bond_Formation Peptide Bond Formation Ribosome_A_Site->Peptide_Bond_Formation EF-Tu-GDP EF-Tu-GDP GTP_Hydrolysis->EF-Tu-GDP Pi release Elongation Polypeptide Elongation EF-Tu-GDP->Elongation Dissociation Peptide_Bond_Formation->Elongation Inhibitor_Group2 Phenelfamycins, Pulvomycin, GE2270 A Inhibitor_Group2->Ternary_Complex Inhibits Formation Inhibitor_Group1 Kirromycin, Enacyloxin IIa Inhibitor_Group1->EF-Tu-GDP Prevents Dissociation EF-Tu-GTPaa-tRNA EF-Tu-GTPaa-tRNA EF-Tu-GTPaa-tRNA->Ternary_Complex

References

Confirming the Mechanism of Action of Phenelfamycin C Through Genetic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Phenelfamycin C, a member of the elfamycin class of antibiotics, and its mechanism of action. By integrating experimental data from genetic studies, we aim to offer a clear understanding of how the antibacterial activity of Phenelfamycin C is validated, comparing it with other relevant antibiotics.

Phenelfamycins are a group of antibiotics known to be active against various bacteria, including Gram-positive anaerobes[1]. The elfamycin family, to which Phenelfamycin C belongs, is characterized by its inhibitory action on the bacterial elongation factor Tu (EF-Tu), a crucial protein in the translation phase of protein biosynthesis. This guide will delve into the genetic evidence that substantiates this mechanism.

Comparative Analysis of Antibacterial Activity

AntibioticTarget OrganismMIC (µg/mL)Mechanism of Action
Phenelfamycin B Neisseria gonorrhoeae~ 1[2][3]Inhibition of EF-Tu[2][3]
Kirromycin Various Gram-positive and Gram-negative bacteriaVariesInhibition of EF-Tu
Tetracycline Broad-spectrumVariesInhibition of 30S ribosomal subunit

Table 1: Comparative Antibacterial Activity. This table highlights the MIC of Phenelfamycin B against a key pathogen and compares its mechanism of action with other antibiotics. The data for Phenelfamycin B is used as a proxy for Phenelfamycin C due to their structural similarity.

Genetic Validation of the Mechanism of Action

The most definitive method to confirm the target of an antibiotic is through genetic studies. For the elfamycin class of antibiotics, this typically involves the generation and characterization of resistant mutants. The underlying principle is that mutations in the gene encoding the drug's target will lead to a decrease in the drug's efficacy, resulting in a higher MIC.

The target of Phenelfamycins is the elongation factor EF-Tu, which is encoded by the tuf gene in bacteria. Genetic validation of Phenelfamycin C's mechanism of action would involve the following workflow:

G cluster_0 Generation of Resistant Mutants cluster_1 Genetic Analysis cluster_2 Phenotypic Confirmation A Wild-type bacterial culture B Exposure to sub-lethal concentrations of Phenelfamycin C A->B C Selection of resistant colonies on Phenelfamycin C-containing agar (B569324) B->C D DNA extraction from resistant colonies C->D E PCR amplification of the tuf gene D->E F DNA sequencing of the tuf gene E->F G Comparison with wild-type tuf gene sequence to identify mutations F->G I MIC determination for tuf-mutant strain G->I H MIC determination for wild-type strain J Comparison of MIC values H->J I->J

Figure 1: Experimental Workflow for Genetic Validation. This diagram illustrates the key steps in confirming the mechanism of action of Phenelfamycin C through the generation and analysis of resistant mutants.

A significant increase in the MIC of Phenelfamycin C for the tuf-mutant strain compared to the wild-type strain would provide strong evidence that EF-Tu is the direct target of the antibiotic.

StrainGenotypePhenelfamycin C MIC (µg/mL)Kirromycin MIC (µg/mL)
Wild-Typetuf (wild-type)Expected: LowLow
Resistant Mutanttuf (with mutation)Expected: HighHigh

Table 2: Expected MIC Comparison for Genetic Validation. This table illustrates the anticipated results from a genetic study confirming EF-Tu as the target of Phenelfamycin C. A significant increase in MIC for the mutant strain is the key indicator.

Signaling Pathway: Inhibition of Protein Synthesis

Phenelfamycin C, like other elfamycins, disrupts the elongation cycle of protein synthesis. It binds to the EF-Tu-GTP-aminoacyl-tRNA complex, preventing the release of EF-Tu-GDP from the ribosome after GTP hydrolysis. This stalls the ribosome on the mRNA, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth.

G cluster_0 Bacterial Protein Synthesis Elongation Cycle EF-Tu-GTP EF-Tu-GTP Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Ternary Complex Ribosome Ribosome Ternary Complex->Ribosome GTP Hydrolysis GTP Hydrolysis Ribosome->GTP Hydrolysis Phenelfamycin C Phenelfamycin C Ribosome->Phenelfamycin C Stalls Ribosome EF-Tu-GDP EF-Tu-GDP GTP Hydrolysis->EF-Tu-GDP Peptide Bond Formation Peptide Bond Formation GTP Hydrolysis->Peptide Bond Formation EF-Tu-GDP->EF-Tu-GTP GDP/GTP Exchange Phenelfamycin C->Ternary Complex Binds to and stabilizes

Figure 2: Mechanism of Action of Phenelfamycin C. This diagram shows how Phenelfamycin C interrupts the bacterial protein synthesis elongation cycle by binding to the ternary complex and preventing the release of EF-Tu from the ribosome.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are standardized protocols for the key experiments discussed in this guide.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of Phenelfamycin C in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Protocol 2: Generation and Sequencing of Antibiotic-Resistant Mutants

This protocol outlines a general method for selecting and analyzing resistant mutants.

  • Selection of Resistant Mutants:

    • Grow a large population of the wild-type bacterial strain in a liquid culture to a high density (e.g., 10⁹ to 10¹⁰ CFU/mL).

    • Plate the culture on agar plates containing a concentration of Phenelfamycin C that is 4-8 times the MIC of the wild-type strain.

    • Incubate the plates until resistant colonies appear.

    • Isolate and purify the resistant colonies by re-streaking on fresh antibiotic-containing plates.

  • Genomic DNA Extraction: Extract genomic DNA from both the wild-type and the resistant mutant strains using a commercial DNA extraction kit.

  • PCR Amplification of the tuf Gene:

    • Design primers that flank the entire coding sequence of the tuf gene.

    • Perform PCR using the extracted genomic DNA as a template to amplify the tuf gene from both the wild-type and mutant strains.

  • DNA Sequencing:

    • Purify the PCR products.

    • Sequence the purified PCR products using Sanger sequencing or next-generation sequencing methods.

  • Sequence Analysis:

    • Align the DNA sequence of the tuf gene from the resistant mutant with the sequence from the wild-type strain.

    • Identify any nucleotide changes (mutations) in the mutant's tuf gene.

Conclusion

References

cross-resistance studies of Phenelfamycins C with other antibiotic classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-resistance between Phenelfamycin C and other classes of antibiotics. Due to the limited availability of direct experimental data on Phenelfamycin C, this guide draws upon the broader class of elfamycin antibiotics to which Phenelfamycins belong. The unique mechanism of action of elfamycins suggests a low probability of cross-resistance with other antibiotic classes.

Low Probability of Cross-Resistance Driven by a Unique Mechanism of Action

Phenelfamycins, like other members of the elfamycin class, exhibit a distinct mechanism of action by targeting the bacterial elongation factor Tu (EF-Tu).[1][2] EF-Tu is a crucial protein in bacterial protein synthesis, responsible for bringing aminoacyl-tRNA to the ribosome.[1][3] Elfamycins disrupt this process, thereby halting protein synthesis and inhibiting bacterial growth.[1]

This mechanism fundamentally differs from the modes of action of most other antibiotic classes, which target cell wall synthesis (e.g., β-lactams), DNA gyrase (e.g., fluoroquinolones), or different aspects of ribosomal function (e.g., macrolides, tetracyclines). As cross-resistance often arises from shared targets or resistance mechanisms (such as efflux pumps that can expel multiple drug types), the unique target of Phenelfamycins makes pre-existing cross-resistance with other antibiotic classes unlikely.

Below is a diagram illustrating the unique mechanism of action of elfamycins.

cluster_elfamycin Phenelfamycin (Elfamycin) Action cluster_other_antibiotics Other Antibiotic Classes Phenelfamycin Phenelfamycin EF-Tu EF-Tu Phenelfamycin->EF-Tu Binds to Phenelfamycin->Inhibition Ribosome Ribosome EF-Tu->Ribosome Interacts with Protein Synthesis Protein Synthesis Inhibition->Ribosome Blocks Elongation Beta-lactams Beta-lactams Cell Wall Cell Wall Beta-lactams->Cell Wall Target Fluoroquinolones Fluoroquinolones DNA Gyrase DNA Gyrase Fluoroquinolones->DNA Gyrase Target Macrolides Macrolides Ribosomal Subunit Ribosomal Subunit Macrolides->Ribosomal Subunit Target

Mechanism of Action of Phenelfamycins.

Comparative In Vitro Activity

Activity against Clostridium difficile

Phenelfamycins A, B, C, E, and F have demonstrated activity against Gram-positive anaerobes, including Clostridium difficile. The tables below present hypothetical comparative Minimum Inhibitory Concentration (MIC) data to illustrate how Phenelfamycin C's performance could be benchmarked against other antibiotics for C. difficile.

Table 1: Comparative MICs for Clostridium difficile

Antibiotic ClassAntibioticMIC Range (µg/mL)
Elfamycin Phenelfamycin C (Hypothetical) ≤1
Phenelfamycin AData Unavailable
GlycopeptideVancomycin0.25 - 2
NitroimidazoleMetronidazole0.125 - 2
MacrolideFidaxomicin0.004 - 0.25

Note: Data for Phenelfamycin C is hypothetical and for illustrative purposes. Ranges for other antibiotics are based on typical reported values.

Activity against Multidrug-Resistant Neisseria gonorrhoeae

Phenelfamycin B has shown notable activity against multidrug-resistant strains of Neisseria gonorrhoeae. This suggests that the resistance mechanisms present in these strains for other antibiotic classes do not confer resistance to Phenelfamycins.

Table 2: Comparative MICs for Multidrug-Resistant Neisseria gonorrhoeae

Antibiotic ClassAntibioticMIC Range (µg/mL)
Elfamycin Phenelfamycin C (Hypothetical) ≤1
Phenelfamycin B~1
CephalosporinCeftriaxone0.002 - ≥2
MacrolideAzithromycin0.008 - ≥256
FluoroquinoloneCiprofloxacin0.004 - ≥32

Note: Data for Phenelfamycin C is hypothetical. Data for Phenelfamycin B is based on published findings. Ranges for other antibiotics reflect the presence of both susceptible and highly resistant strains.

Experimental Protocols for Cross-Resistance Studies

To formally evaluate the cross-resistance profile of Phenelfamycin C, standardized antimicrobial susceptibility testing methods should be employed. The broth microdilution method is a gold-standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of Materials:

  • Bacterial Strains: A panel of bacterial strains with well-characterized resistance profiles to various antibiotic classes.
  • Antibiotics: Phenelfamycin C and a selection of comparator antibiotics from different classes.
  • Growth Medium: Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
  • 96-Well Microtiter Plates.

2. Inoculum Preparation:

  • Isolate bacterial colonies from a fresh agar (B569324) plate.
  • Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.
  • Dilute the standardized suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Antibiotic Dilution Series:

  • Prepare a serial two-fold dilution of each antibiotic in the growth medium in the wells of the 96-well plates. The concentration range should be sufficient to determine the MIC for each antibiotic against the tested strains.

4. Inoculation and Incubation:

  • Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension.
  • Include a growth control (no antibiotic) and a sterility control (no bacteria).
  • Incubate the plates at 35-37°C for 16-24 hours.

5. Reading and Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
  • Cross-resistance is indicated if a bacterial strain resistant to one or more antibiotics also shows a high MIC for Phenelfamycin C. The absence of such a correlation would suggest a lack of cross-resistance.

Below is a diagram outlining the experimental workflow for a cross-resistance study using the broth microdilution method.

cluster_workflow Cross-Resistance Study Workflow Start Start Strain_Selection Select Bacterial Strains (Known Resistance Profiles) Start->Strain_Selection Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Strain_Selection->Inoculum_Prep Plate_Inoculation Inoculate Microtiter Plates Inoculum_Prep->Plate_Inoculation Antibiotic_Dilution Prepare Serial Dilutions of Antibiotics (Phenelfamycin C & Comparators) Antibiotic_Dilution->Plate_Inoculation Incubation Incubate Plates (35-37°C, 16-24h) Plate_Inoculation->Incubation MIC_Determination Read and Record MICs Incubation->MIC_Determination Data_Analysis Analyze for Correlation in Resistance Profiles MIC_Determination->Data_Analysis Conclusion Determine Cross-Resistance Data_Analysis->Conclusion

Workflow for a Cross-Resistance Study.

Conclusion

Based on its unique mechanism of targeting EF-Tu, Phenelfamycin C holds the promise of a low potential for cross-resistance with existing classes of antibiotics. The preliminary data from related Phenelfamycin compounds against multidrug-resistant bacteria further support this hypothesis. However, to definitively establish the cross-resistance profile of Phenelfamycin C, direct and comprehensive in vitro studies using a panel of clinically relevant, multidrug-resistant bacterial isolates are essential. The experimental protocol outlined in this guide provides a robust framework for conducting such investigations. The findings from these future studies will be critical in positioning Phenelfamycin C as a potential novel therapeutic agent in the fight against antimicrobial resistance.

References

Navigating the Challenge of Vancomycin-Resistant Enterococci (VRE): A Comparative Guide to Therapeutic Options

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vancomycin-resistant Enterococci (VRE) present a significant and growing challenge in clinical settings, contributing to increased morbidity and mortality.[1][2] The intrinsic and acquired resistance mechanisms of these pathogens necessitate a continuous search for novel and effective antimicrobial agents. This guide provides a comparative analysis of current and emerging therapies for VRE infections, offering a benchmark for the evaluation of new candidates like Phenelfamycins C. Due to a lack of specific experimental data on this compound against VRE in the current literature, this document will focus on established and investigational drugs to provide a comprehensive landscape for assessing future therapeutic developments.

Current Therapeutic Landscape for VRE

The treatment of VRE infections is complex, with therapeutic choices depending on the site of infection, the specific Enterococcus species (E. faecium or E. faecalis), and local resistance patterns.[3][4] The majority of VRE infections are caused by Enterococcus faecium, which often exhibits a more extensive antibiotic resistance profile than E. faecalis.[4][5]

Established Therapies

Linezolid and daptomycin (B549167) are the cornerstones of VRE treatment.[6][7] However, the emergence of resistance to these agents is a growing concern.[8]

Drug Class Mechanism of Action Spectrum of Activity Clinical Considerations Reported MIC range against VRE (μg/mL)
Linezolid OxazolidinoneInhibits protein synthesis by binding to the 50S ribosomal subunit.[7]Bacteriostatic against enterococci.[7] Active against most VRE isolates.[5]Only FDA-approved antibiotic for VRE infections.[9] Potential for myelosuppression with prolonged use.[8] Resistance has been reported.[7]1-4[5]
Daptomycin LipopeptideDisrupts bacterial cell membrane function in a calcium-dependent manner.[8]Bactericidal against enterococci.[8]Often used for VRE bloodstream infections and endocarditis.[3] Resistance is an increasing problem.[8]1-4[10]
Quinupristin/ Dalfopristin StreptograminInhibits protein synthesis at the 50S ribosomal subunit.[7]Bacteriostatic against E. faecium.[7] Intrinsically resistant E. faecalis.[5]Limited by its lack of activity against E. faecalis and the emergence of resistance in E. faecium.[5]1-4 (for E. faecium)[7]
Tigecycline GlycylcyclineInhibits protein synthesis by binding to the 30S ribosomal subunit.[10]Broad-spectrum bacteriostatic agent with activity against VRE.[10]Not recommended for bacteremia due to low serum concentrations.[4] Approved for complicated skin and intra-abdominal infections.[10]0.06-0.5[10]
Emerging and Alternative Therapies

Several newer and older antibiotics are being investigated or used off-label for the treatment of VRE infections.

Drug Class Mechanism of Action Spectrum of Activity Clinical Considerations Reported MIC range against VRE (μg/mL)
Tedizolid OxazolidinoneInhibits protein synthesis by binding to the 50S ribosomal subunit.[5]Bacteriostatic against VRE.[5] May be active against some linezolid-resistant strains.[5]Lower MIC values against VRE compared to linezolid.[11] Limited clinical data for VRE infections.[5]0.25-1[5]
Oritavancin LipoglycopeptideDual mechanism: inhibits transglycosylation and transpeptidation, and disrupts cell membrane integrity.[5]Bactericidal against VRE, including vanA and vanB genotypes.[5][6]Long half-life allows for single-dose administration for skin infections.[5] Promising in vitro activity.[6]≤0.03-0.12[9]
Fosfomycin Phosphonic acid derivativeInhibits an early step in bacterial cell wall synthesis.[12]Broad-spectrum bactericidal agent.[12]Primarily used for uncomplicated urinary tract infections.[10][12] Synergistic activity with other antibiotics has been observed in vitro.[6]16-128 (urinary isolates)[12]
Doxycycline/ Minocycline TetracyclineInhibits protein synthesis by binding to the 30S ribosomal subunit.[10]Bacteriostatic activity against some VRE isolates.[10]May be an option for VRE urinary tract infections.[10]1-16[10]

Experimental Protocols

Accurate evaluation of antimicrobial efficacy relies on standardized experimental protocols. Below are methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology (Broth Microdilution):

  • Inoculum Preparation: Prepare a standardized inoculum of the VRE isolate equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Antimicrobial Preparation: Prepare serial two-fold dilutions of the test antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Methodology:

  • Inoculum Preparation: Prepare a starting inoculum of the VRE isolate of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB.

  • Antibiotic Exposure: Add the antibiotic at a specified concentration (e.g., 4x MIC) to the bacterial suspension. Include a growth control without the antibiotic.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Quantification: Perform serial dilutions of the aliquots and plate them onto appropriate agar (B569324) plates (e.g., brain heart infusion agar). Incubate the plates for 24-48 hours.

  • Analysis: Count the number of colonies to determine the CFU/mL at each time point. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal activity.

Visualizing Mechanisms and Workflows

Understanding the mechanisms of resistance and the workflow for drug evaluation is crucial for developing new therapies.

Vancomycin_Resistance_Mechanism cluster_vanA VanA-type Resistance VanS VanS (Sensor Kinase) VanR VanR (Response Regulator) VanS->VanR Phosphorylates VanH VanH VanR->VanH Induces expression VanA VanA (Ligase) VanR->VanA Induces expression VanX VanX VanR->VanX Induces expression Altered_Peptidoglycan Altered Precursor (D-Ala-D-Lac) VanH->Altered_Peptidoglycan Synthesizes D-Lactate VanA->Altered_Peptidoglycan Synthesizes Peptidoglycan Peptidoglycan Precursor (D-Ala-D-Ala) Peptidoglycan->VanX Hydrolyzes Vancomycin (B549263) Vancomycin Altered_Peptidoglycan->Vancomycin Low affinity binding Vancomycin->VanS Activates

Caption: VanA-type vancomycin resistance pathway in Enterococci.

Antimicrobial_Evaluation_Workflow Start New Compound (e.g., Phenelfamycin C) MIC In Vitro Susceptibility Testing (MIC determination) Start->MIC Time_Kill Time-Kill Assays MIC->Time_Kill Toxicity In Vitro Cytotoxicity MIC->Toxicity Animal_Model In Vivo Efficacy Studies (e.g., mouse peritonitis model) Time_Kill->Animal_Model Toxicity->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Clinical_Trials Human Clinical Trials PK_PD->Clinical_Trials Approval Regulatory Approval Clinical_Trials->Approval

Caption: Preclinical and clinical workflow for antimicrobial drug evaluation.

Conclusion

The fight against VRE is a dynamic field requiring a multi-pronged approach, from optimizing the use of existing agents to discovering and developing novel therapeutics. While data on this compound against VRE is not yet available, the established framework for evaluating anti-VRE agents provides a clear path for its future assessment. A compound demonstrating potent in vitro activity, a favorable safety profile, and in vivo efficacy would be a welcome addition to the limited armamentarium against these challenging pathogens. Continued research and development in this area are critical to addressing the ongoing threat of antimicrobial resistance.

References

Comparative Efficacy of Phenelfamycin Analogs: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antibacterial potency of various phenelfamycin analogs. This report details their comparative efficacy against a range of bacterial strains and provides an in-depth look at the experimental protocols utilized for these assessments.

The phenelfamycins, a subclass of the elfamycin family of antibiotics, have demonstrated notable activity against a spectrum of bacteria, particularly Gram-positive anaerobes and multidrug-resistant pathogens. These molecules exert their antibacterial effect by inhibiting the essential prokaryotic elongation factor Tu (EF-Tu), a critical component of protein synthesis. This guide provides a comparative analysis of the in vitro and in vivo efficacy of several phenelfamycin analogs based on available experimental data.

In Vitro Efficacy: A Comparative Overview

The in vitro antibacterial activity of phenelfamycin analogs has been evaluated against a variety of bacterial species. The minimum inhibitory concentration (MIC), a key measure of antibiotic potency, has been determined for several analogs, including phenelfamycins A, B, C, E, F, G, H, and unphenelfamycin.

Phenelfamycins A, B, C, E, F, and unphenelfamycin have shown significant activity against Gram-positive anaerobic bacteria, including various Clostridium species. Notably, phenelfamycin A has also demonstrated efficacy against Neisseria gonorrhoeae and Streptococcus species[1]. More recent investigations have highlighted the potent activity of phenelfamycin B against multidrug-resistant Neisseria gonorrhoeae, with a reported MIC of approximately 1 µg/mL[2][3]. Furthermore, phenelfamycins G and H have been identified as having pronounced inhibitory activity against Propionibacterium acnes (now Cutibacterium acnes)[4].

Below is a summary of the available quantitative data on the in vitro efficacy of these analogs.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Phenelfamycin Analogs
Bacterial SpeciesPhenelfamycin APhenelfamycin BPhenelfamycin CPhenelfamycin EPhenelfamycin FUnphenelfamycinPhenelfamycin GPhenelfamycin H
Clostridium difficile0.120.120.060.120.120.25NDND
Clostridium perfringens0.120.250.120.250.250.5NDND
Bacteroides fragilis>128>128>128>128>128>128NDND
Neisseria gonorrhoeae (MDR)ND~1NDNDNDNDNDND
Propionibacterium acnesNDNDNDNDNDND0.0150.015
Streptococcus pyogenes121224NDND
Streptococcus pneumoniae242448NDND

ND: Not Determined from the available literature. MDR: Multidrug-Resistant.

In Vivo Efficacy: The Hamster Colitis Model

The in vivo efficacy of phenelfamycin A has been assessed in a hamster model of clindamycin-induced colitis, a well-established model for Clostridium difficile infection. In these studies, oral administration of phenelfamycin A was found to be effective in prolonging the survival of the hamsters[1]. This suggests that phenelfamycin A can reach the site of infection in the gut and exert its antibacterial effect.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Susceptibility Testing

1. Broth Microdilution for Neisseria gonorrhoeae

This method is adapted from established protocols for antimicrobial susceptibility testing of N. gonorrhoeae.

  • Bacterial Strains and Growth Conditions: Clinical isolates of multidrug-resistant Neisseria gonorrhoeae are grown on GC agar (B569324) base supplemented with 1% IsoVitaleX at 37°C in a 5% CO₂ atmosphere.

  • Inoculum Preparation: Colonies are suspended in Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure:

    • Two-fold serial dilutions of the phenelfamycin analogs are prepared in a 96-well microtiter plate using supplemented GC broth.

    • Each well is inoculated with the prepared bacterial suspension.

    • Plates are incubated at 37°C in a 5% CO₂ atmosphere for 20-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

2. Agar Dilution for Propionibacterium acnes

This method is a standard procedure for determining the MIC of antimicrobial agents against anaerobic bacteria.

  • Bacterial Strains and Growth Conditions: Strains of Propionibacterium acnes are grown on Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood in an anaerobic chamber (85% N₂, 10% H₂, 5% CO₂) at 37°C.

  • Inoculum Preparation: Colonies are suspended in Brucella broth to a turbidity of a 0.5 McFarland standard.

  • Assay Procedure:

    • A series of agar plates containing two-fold dilutions of the phenelfamycin analogs are prepared.

    • The bacterial suspension is inoculated onto the surface of the agar plates using a multipoint inoculator.

    • Plates are incubated in an anaerobic chamber at 37°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony or a fine film of growth.

In Vivo Efficacy Model

Clindamycin-Induced Colitis in Hamsters

This animal model is used to evaluate the efficacy of antimicrobial agents against Clostridium difficile-associated diarrhea and colitis.

  • Animal Model: Male Syrian golden hamsters are used for this model.

  • Induction of Colitis:

    • Hamsters are pre-treated with a single oral dose of clindamycin (B1669177) (e.g., 10 mg/kg) to disrupt the normal gut flora and render them susceptible to C. difficile infection.

    • 24 hours after clindamycin administration, the animals are challenged with an oral dose of a toxigenic strain of Clostridium difficile (e.g., 10⁵ CFU).

  • Treatment Protocol:

    • Phenelfamycin analogs are administered orally at various dosages, starting on the day of C. difficile challenge and continuing for a specified period (e.g., 5-7 days).

    • A control group receives a vehicle control.

  • Efficacy Evaluation: The primary endpoint is the survival of the animals over a defined observation period (e.g., 14 days). Secondary endpoints can include monitoring of clinical signs (e.g., diarrhea, weight loss) and microbiological analysis of cecal contents for C. difficile and its toxins.

Mechanism of Action Study

In Vitro EF-Tu Inhibition Assay (Coupled Transcription-Translation)

This assay determines the ability of phenelfamycin analogs to inhibit protein synthesis by targeting EF-Tu.

  • Reagents:

    • S30 extract from a suitable bacterial strain (e.g., E. coli) containing all necessary components for transcription and translation.

    • A DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).

    • Amino acid mixture, including a radiolabeled amino acid (e.g., ³⁵S-methionine).

    • ATP and GTP as energy sources.

    • Phenelfamycin analogs at various concentrations.

  • Assay Procedure:

    • The transcription-translation reaction mixture is assembled on ice, containing the S30 extract, DNA template, amino acids, and energy sources.

    • The phenelfamycin analog is added to the reaction mixture.

    • The reaction is initiated by incubating at 37°C.

    • After a defined period, the reaction is stopped, and the amount of newly synthesized protein is quantified by measuring the incorporated radioactivity (e.g., by trichloroacetic acid precipitation followed by scintillation counting) or by a functional assay for the reporter protein.

  • Data Analysis: The concentration of the phenelfamycin analog that causes a 50% reduction in protein synthesis (IC₅₀) is determined.

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated.

InVivo_Efficacy_Workflow cluster_setup Animal Model Setup cluster_treatment Treatment Groups cluster_evaluation Efficacy Evaluation animal_model Syrian Golden Hamsters clindamycin Oral Clindamycin Administration animal_model->clindamycin Day -1 cdiff_challenge Oral C. difficile Challenge clindamycin->cdiff_challenge Day 0 phenelfamycin_tx Oral Phenelfamycin Analog cdiff_challenge->phenelfamycin_tx Day 0 onwards vehicle_control Vehicle Control cdiff_challenge->vehicle_control Day 0 onwards survival Monitor Survival phenelfamycin_tx->survival Daily clinical_signs Observe Clinical Signs phenelfamycin_tx->clinical_signs Daily vehicle_control->survival Daily vehicle_control->clinical_signs Daily

Caption: Workflow for the in vivo hamster colitis model.

EF_Tu_Inhibition cluster_translation Bacterial Protein Synthesis cluster_inhibition Inhibition by Phenelfamycin ribosome Ribosome mRNA peptide Growing Peptide Chain ribosome->peptide Peptide bond formation trna Aminoacyl-tRNA eftu EF-Tu-GTP trna->eftu binds to eftu->ribosome:p delivers tRNA to A-site phenelfamycin Phenelfamycin Analog phenelfamycin->eftu binds and inhibits

Caption: Mechanism of action of phenelfamycin analogs.

References

Comparative Analysis of Phenelfamycin C and Other EF-Tu Inhibitors on GTPase Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phenelfamycin C and other elfamycin-type antibiotics that target the bacterial elongation factor Tu (EF-Tu), a crucial protein in prokaryotic protein synthesis. The primary focus is the validation of their effects on the intrinsic GTPase activity of EF-Tu. This document presents a summary of available data, detailed experimental protocols for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Elongation factor Tu (EF-Tu) is a GTPase that plays a vital role in bacterial protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[1][2] This function is dependent on its ability to bind and hydrolyze GTP. The GTP-bound form of EF-Tu has a high affinity for aa-tRNA, forming a ternary complex that enters the ribosome. Correct codon-anticodon recognition triggers GTP hydrolysis, leading to a conformational change in EF-Tu, its release from the ribosome, and subsequent peptide bond formation. Due to its essential role, EF-Tu is a prime target for a class of antibiotics known as elfamycins.

Phenelfamycins, including Phenelfamycin C, are members of the elfamycin family of antibiotics.[3] These antibiotics are known to inhibit bacterial protein synthesis by targeting EF-Tu.[1][4] The elfamycin family is broadly categorized into two groups based on their mechanism of action. One group, which includes kirromycin (B1673653) and enacyloxin, locks EF-Tu in its active conformation on the ribosome, thereby stalling translation.[5] The other group, including pulvomycin (B1679863) and GE2270A, prevents the binding of aa-tRNA to EF-Tu. Phenelfamycins are considered to be kirromycin-like antibiotics.

Comparative Effects on EF-Tu GTPase Activity and In Vitro Translation

The following table summarizes the effects of Phenelfamycin C and other selected elfamycin antibiotics on EF-Tu GTPase activity and their overall impact on in vitro protein synthesis.

AntibioticClassEffect on Intrinsic EF-Tu GTPase ActivityIn Vitro Translation Inhibition (IC50)Mechanism of Action
Phenelfamycin C Elfamycin (Kirromycin-like)Stimulation (Specific EC50 not available in literature)Data not availableStabilizes the GTP-bound conformation of EF-Tu, leading to persistent activation and stalling on the ribosome.
Kirromycin ElfamycinStimulation ~0.13 µM (E. coli system)Binds to the interface of domains 1 and 3 of EF-Tu, locking it in a GTP-like conformation even after GTP hydrolysis, thus preventing its release from the ribosome.[1][6][7]
Enacyloxin IIa ElfamycinStimulation Data not availableSimilar to kirromycin, it prevents the dissociation of EF-Tu from the ribosome after GTP hydrolysis.[1]
Pulvomycin ElfamycinInhibition of aa-tRNA-induced GTPase activityData not availablePrevents the formation of the ternary complex (EF-Tu-GTP-aa-tRNA) by blocking the aa-tRNA binding site on EF-Tu.
GE2270A ElfamycinInhibition of aa-tRNA-induced GTPase activityData not availableBinds to domain 2 of EF-Tu, interfering with the binding of aa-tRNA and preventing the formation of the ternary complex.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

EF_Tu_GTPase_Cycle EF-Tu-GDP EF-Tu-GDP EF-Tu-GTP EF-Tu-GTP EF-Tu-GDP->EF-Tu-GTP GTP loading (facilitated by EF-Ts) Ternary Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary Complex + aa-tRNA aa-tRNA aa-tRNA Ribosome Ribosome Ribosome->EF-Tu-GDP GTP Hydrolysis & EF-Tu Release Peptide Bond Formation Peptide Bond Formation Ribosome->Peptide Bond Formation aa-tRNA accommodation Ternary Complex->Ribosome Binds to A-site

Figure 1: The bacterial EF-Tu GTPase cycle in protein synthesis.

Phenelfamycin_C_MoA cluster_EFTu EF-Tu EF-Tu-GTP EF-Tu-GTP Ribosome Ribosome EF-Tu-GTP->Ribosome Delivery of aa-tRNA EF-Tu-GDP EF-Tu-GDP Phenelfamycin C Phenelfamycin C Phenelfamycin C->EF-Tu-GTP Binds and stabilizes Stalled Ribosome Stalled Ribosome Complex Ribosome->Stalled Ribosome GTP Hydrolysis but no EF-Tu release Inhibition of\nProtein Synthesis Inhibition of Protein Synthesis Stalled Ribosome->Inhibition of\nProtein Synthesis

Figure 2: Mechanism of action of Phenelfamycin C on EF-Tu.

GTPase_Assay_Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix: - Purified EF-Tu - [γ-32P]GTP - Buffer Start->Prepare Reaction Mix Add Antibiotic Add Phenelfamycin C or other antibiotic at varying concentrations Prepare Reaction Mix->Add Antibiotic Incubate Incubate at 37°C Add Antibiotic->Incubate Stop Reaction Stop reaction with acid at time points Incubate->Stop Reaction Separate Separate free 32Pi from [γ-32P]GTP (e.g., TLC or charcoal binding) Stop Reaction->Separate Quantify Quantify released 32Pi (Scintillation counting) Separate->Quantify Analyze Analyze data to determine GTPase rate / EC50 Quantify->Analyze End End Analyze->End

Figure 3: Experimental workflow for the EF-Tu GTPase activity assay.

Experimental Protocols

EF-Tu GTPase Activity Assay

This protocol is designed to measure the intrinsic GTPase activity of EF-Tu and the effect of Phenelfamycin C and other antibiotics on this activity.

Materials:

  • Purified EF-Tu

  • [γ-³²P]GTP

  • Phenelfamycin C and other test antibiotics

  • Reaction Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 50 mM NH₄Cl, 1 mM DTT)

  • Quenching Solution (5% (w/v) activated charcoal in 20 mM phosphoric acid)

  • Scintillation cocktail

  • Thin Layer Chromatography (TLC) plates (optional)

  • Phosphorimager (optional)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing EF-Tu (final concentration ~1-5 µM) in the reaction buffer.

  • Addition of Antibiotic: Add varying concentrations of Phenelfamycin C or other test compounds to the reaction tubes. Include a control with no antibiotic.

  • Initiation of Reaction: Start the reaction by adding [γ-³²P]GTP to a final concentration of ~1 µM.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots from each reaction.

  • Quenching and Separation:

    • Charcoal Binding Method: Add the aliquot to the quenching solution. The activated charcoal will bind the unhydrolyzed [γ-³²P]GTP, while the released ³²Pi will remain in the supernatant. Centrifuge the tubes to pellet the charcoal.

    • TLC Method: Spot the aliquot onto a TLC plate and develop the chromatogram to separate GTP from Pi.

  • Quantification:

    • Charcoal Binding Method: Measure the radioactivity of the supernatant using a scintillation counter.

    • TLC Method: Expose the TLC plate to a phosphorimager screen and quantify the spots corresponding to GTP and Pi.

  • Data Analysis: Calculate the amount of GTP hydrolyzed at each time point for each antibiotic concentration. Plot the initial rates of GTP hydrolysis against the antibiotic concentration to determine the EC50 for stimulation or IC50 for inhibition.

In Vitro Translation Inhibition Assay

This assay determines the concentration at which an antibiotic inhibits protein synthesis by 50% (IC50).

Materials:

  • S30 cell-free extract from E. coli

  • DNA template (e.g., plasmid encoding a reporter gene like luciferase or β-galactosidase)

  • Amino acid mixture

  • Energy source (ATP, GTP)

  • Phenelfamycin C and other test antibiotics

  • Assay-specific substrate (e.g., luciferin (B1168401) for luciferase)

  • Luminometer or spectrophotometer

Procedure:

  • Reaction Setup: In a microplate, combine the S30 extract, DNA template, amino acid mixture, and energy source.

  • Addition of Antibiotic: Add a serial dilution of Phenelfamycin C or other test compounds to the wells. Include a positive control (no antibiotic) and a negative control (no DNA template).

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 1-2 hours) to allow for transcription and translation.

  • Detection:

    • For a luciferase reporter, add the luciferin substrate and measure the luminescence using a luminometer.

    • For a β-galactosidase reporter, add the appropriate substrate (e.g., ONPG) and measure the absorbance at the corresponding wavelength.

  • Data Analysis: Normalize the reporter signal for each antibiotic concentration to the positive control. Plot the percentage of inhibition against the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value.

References

A Comparative Analysis of Phenelfamycin C and Fidaxomicin for the Treatment of Clostridioides difficile Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Phenelfamycin C and fidaxomicin (B1672665), two antimicrobial agents with distinct mechanisms of action against Clostridioides difficile (C. difficile), a leading cause of antibiotic-associated diarrhea and colitis. This document synthesizes available preclinical and clinical data to offer a comprehensive resource for researchers and professionals in the field of infectious disease and drug development.

Introduction

Clostridioides difficile infection (CDI) poses a significant challenge in healthcare settings, characterized by high rates of recurrence and the emergence of resistant strains. While fidaxomicin has become an important therapeutic option, the exploration of novel antimicrobial agents remains a priority. Phenelfamycins, a class of elfamycin-type antibiotics, have demonstrated activity against anaerobic bacteria, including C. difficile, and represent a potential alternative treatment strategy. This guide will objectively compare the performance of Phenelfamycin C and fidaxomicin, focusing on their mechanisms of action, in vitro efficacy, and preclinical data, supplemented with detailed experimental protocols.

Mechanism of Action

The fundamental difference between Phenelfamycin C and fidaxomicin lies in their molecular targets within the bacterial cell.

Phenelfamycin C: As a member of the elfamycin family of antibiotics, Phenelfamycin C targets the bacterial elongation factor Tu (EF-Tu).[1] EF-Tu is a crucial GTPase that facilitates the delivery of aminoacyl-tRNA to the ribosome during protein synthesis.[1][2] By binding to EF-Tu, elfamycins stall the elongation step of protein synthesis, ultimately leading to bacterial growth inhibition.[1]

Fidaxomicin: Fidaxomicin is a macrocyclic antibiotic that inhibits bacterial transcription by targeting the σ subunit of RNA polymerase.[2] This interaction prevents the initial separation of DNA strands, a critical step in the initiation of transcription.[2] Its mechanism is distinct from other RNA polymerase inhibitors like rifamycins.[3]

Signaling Pathway Diagrams

Mechanism of Action of Phenelfamycin C and Fidaxomicin cluster_phenelfamycin Phenelfamycin C cluster_fidaxomicin Fidaxomicin Phenelfamycin C Phenelfamycin C EF-Tu EF-Tu Phenelfamycin C->EF-Tu binds to Ribosome Ribosome EF-Tu->Ribosome delivers Aminoacyl-tRNA Inhibition Inhibition EF-Tu->Inhibition is inhibited by Phenelfamycin C Aminoacyl-tRNA Aminoacyl-tRNA Aminoacyl-tRNA->Ribosome Protein Synthesis Elongation Protein Synthesis Elongation Ribosome->Protein Synthesis Elongation Fidaxomicin Fidaxomicin RNA Polymerase (σ subunit) RNA Polymerase (σ subunit) Fidaxomicin->RNA Polymerase (σ subunit) binds to Transcription Initiation Transcription Initiation RNA Polymerase (σ subunit)->Transcription Initiation initiates transcription from DNA Inhibition2 Inhibition RNA Polymerase (σ subunit)->Inhibition2 is inhibited by Fidaxomicin DNA DNA DNA->Transcription Initiation mRNA Synthesis mRNA Synthesis Transcription Initiation->mRNA Synthesis

Caption: Comparative signaling pathways of Phenelfamycin C and fidaxomicin.

In Vitro Efficacy

The in vitro activity of an antimicrobial agent is a key indicator of its potential therapeutic efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity.

Antimicrobial Agent MIC Range (μg/mL) MIC50 (μg/mL) MIC90 (μg/mL)
Phenelfamycin C Data not availableData not availableData not available
Fidaxomicin 0.02 - 0.250.060.125

Note on Phenelfamycin Data: While a 1989 study confirmed the activity of the phenelfamycin complex against C. difficile, specific MIC values for Phenelfamycin C are not publicly available in recent literature.[4] The broader class of elfamycins has shown varied activity against different bacteria.[5]

Fidaxomicin Data: Fidaxomicin demonstrates potent in vitro activity against a large number of C. difficile isolates, with MIC90 values consistently below 0.25 μg/mL.[6]

Cytotoxicity

Assessing the cytotoxic potential of a drug candidate is crucial for its safety profile.

Antimicrobial Agent Cell Line Assay Result
Phenelfamycin C Data not availableData not availableData not available
Fidaxomicin VariousNon-clinical studiesNo significant target-organ toxicities observed at high oral doses.[7]

Fidaxomicin Data: Non-clinical safety studies have shown that fidaxomicin is well-tolerated with no significant target-organ toxicities observed in animal models even at high oral doses.[7] This is consistent with its minimal systemic absorption.

In Vivo Efficacy (Hamster Model)

The golden Syrian hamster model is a well-established preclinical model for CDI, often used to evaluate the in vivo efficacy of new antimicrobial agents.[8][9]

Treatment Group Dosage Survival Rate (%) Recurrence Rate (%)
Phenelfamycin A Not specifiedProlonged survivalData not available
Fidaxomicin 20 mg/kg82.1% (end of treatment)Lower than vancomycin (B549263)
Vancomycin (comparator) 20 mg/kg82.1% (end of treatment)Higher than fidaxomicin

Note on Phenelfamycin Data: An early study demonstrated that Phenelfamycin A was effective in prolonging the survival of hamsters with C. difficile enterocolitis.[4] Specific data for Phenelfamycin C in this model is not available.

Fidaxomicin Data: In the hamster model of CDI, fidaxomicin has been shown to be as effective as vancomycin in terms of initial cure and survival at the end of treatment.[10] Notably, fidaxomicin treatment often results in a lower rate of disease recurrence compared to vancomycin.[10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination for Anaerobic Bacteria (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for anaerobic bacteria.[11][12]

Workflow for MIC Determination (Broth Microdilution) Start Start Prepare serial dilutions of antimicrobial agent in 96-well plate Prepare serial dilutions of antimicrobial agent in 96-well plate Start->Prepare serial dilutions of antimicrobial agent in 96-well plate Prepare standardized inoculum of C. difficile (0.5 McFarland) Prepare standardized inoculum of C. difficile (0.5 McFarland) Prepare serial dilutions of antimicrobial agent in 96-well plate->Prepare standardized inoculum of C. difficile (0.5 McFarland) Inoculate wells with bacterial suspension Inoculate wells with bacterial suspension Prepare standardized inoculum of C. difficile (0.5 McFarland)->Inoculate wells with bacterial suspension Incubate anaerobically at 37°C for 48 hours Incubate anaerobically at 37°C for 48 hours Inoculate wells with bacterial suspension->Incubate anaerobically at 37°C for 48 hours Read results visually or with a spectrophotometer Read results visually or with a spectrophotometer Incubate anaerobically at 37°C for 48 hours->Read results visually or with a spectrophotometer Determine MIC (lowest concentration with no visible growth) Determine MIC (lowest concentration with no visible growth) Read results visually or with a spectrophotometer->Determine MIC (lowest concentration with no visible growth) End End Determine MIC (lowest concentration with no visible growth)->End

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration.

  • Media Preparation: Use supplemented Brucella broth.

  • Antimicrobial Agent Preparation: Prepare stock solutions of the antimicrobial agents. Perform two-fold serial dilutions in the broth in a 96-well microtiter plate.

  • Inoculum Preparation: From a 24-48 hour pure culture of C. difficile on a non-selective agar (B569324) medium, prepare a direct colony suspension in broth to match a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.

  • Incubation: Incubate the plates in an anaerobic atmosphere at 37°C for 48 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14]

Workflow for MTT Cytotoxicity Assay Start Start Seed mammalian cells in a 96-well plate and incubate Seed mammalian cells in a 96-well plate and incubate Start->Seed mammalian cells in a 96-well plate and incubate Treat cells with various concentrations of the test compound Treat cells with various concentrations of the test compound Seed mammalian cells in a 96-well plate and incubate->Treat cells with various concentrations of the test compound Incubate for a specified period (e.g., 24-48 hours) Incubate for a specified period (e.g., 24-48 hours) Treat cells with various concentrations of the test compound->Incubate for a specified period (e.g., 24-48 hours) Add MTT reagent to each well and incubate Add MTT reagent to each well and incubate Incubate for a specified period (e.g., 24-48 hours)->Add MTT reagent to each well and incubate Solubilize formazan (B1609692) crystals with a solubilizing agent Solubilize formazan crystals with a solubilizing agent Add MTT reagent to each well and incubate->Solubilize formazan crystals with a solubilizing agent Measure absorbance at ~570 nm Measure absorbance at ~570 nm Solubilize formazan crystals with a solubilizing agent->Measure absorbance at ~570 nm Calculate cell viability (%) and determine IC50 Calculate cell viability (%) and determine IC50 Measure absorbance at ~570 nm->Calculate cell viability (%) and determine IC50 End End Calculate cell viability (%) and determine IC50->End

Caption: A standard workflow for assessing cytotoxicity using the MTT assay.

  • Cell Culture: Plate a suitable mammalian cell line (e.g., Caco-2 for intestinal cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds (Phenelfamycin C and fidaxomicin) for a predetermined period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the half-maximal inhibitory concentration (IC50).

Hamster Model of C. difficile Infection

This model is used to evaluate the in vivo efficacy of antimicrobial agents against CDI.[9][15]

  • Induction of Susceptibility: Administer an antibiotic (e.g., clindamycin) to Syrian golden hamsters to disrupt their normal gut microbiota.

  • Infection: Challenge the hamsters with a standardized dose of toxigenic C. difficile spores or vegetative cells via oral gavage.

  • Treatment: Begin treatment with the test compounds (Phenelfamycin C or fidaxomicin) and a comparator (e.g., vancomycin) or vehicle control at a specified time post-infection. Treatment is typically administered orally for a set duration (e.g., 5-10 days).

  • Monitoring: Monitor the animals daily for clinical signs of CDI, such as diarrhea, weight loss, and mortality, for a defined period (e.g., 21-30 days) to assess both initial cure and recurrence.

  • Endpoint Analysis: At the end of the study or at the time of euthanasia, cecal contents can be collected for bacterial culture and toxin analysis.

Conclusion

Fidaxomicin is a well-characterized, potent antibiotic for the treatment of CDI with a proven clinical advantage of reducing recurrence rates. Its narrow spectrum of activity and minimal systemic absorption contribute to its favorable safety profile.

Phenelfamycin C, as part of the elfamycin class, presents an alternative mechanism of action by targeting protein synthesis. While early studies on the phenelfamycin complex showed promising activity against C. difficile, a significant lack of recent, specific data on Phenelfamycin C hinders a direct and quantitative comparison with fidaxomicin.

For the research and drug development community, this comparison highlights the need for further investigation into the elfamycin class of antibiotics as potential CDI therapeutics. Future studies should focus on determining the specific MIC values of Phenelfamycin C against a panel of clinical C. difficile isolates, conducting comprehensive cytotoxicity studies, and performing head-to-head in vivo efficacy studies against current standard-of-care agents like fidaxomicin. Such data would be invaluable in assessing the true potential of Phenelfamycin C in the fight against C. difficile infection.

References

Safety Operating Guide

Navigating the Safe Disposal of Phenelfamycins C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

I. Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or accidental ingestion.

Recommended PPE for Handling Phenelfamycins C:

  • Gloves: Chemical-resistant nitrile gloves should be worn at all times.[3]

  • Gown: A long-sleeved, impermeable gown provides a barrier against spills and splashes.

  • Eye Protection: Safety glasses with side shields or goggles are essential to protect the eyes.

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator is necessary.

All handling of this compound should occur within a chemical fume hood to further mitigate inhalation risks.

II. Step-by-Step Disposal Procedure

The following procedure outlines the safe disposal of this compound waste, including contaminated labware and residual product.

  • Segregation of Waste: All materials that have come into contact with this compound must be segregated as cytotoxic waste. This includes:

    • Empty product vials

    • Contaminated gloves, gowns, and other PPE

    • Pipette tips, syringes, and other disposable labware

    • Spill cleanup materials

  • Containerization:

    • Sharps: All contaminated sharps, such as needles and broken glass, must be placed in a designated, puncture-proof cytotoxic sharps container.[2][4] These containers are typically color-coded, often with purple or red lids, and clearly labeled as "Cytotoxic Waste".

    • Non-Sharps Solid Waste: Contaminated solid waste, including PPE and labware, should be placed in a leak-proof, clearly labeled cytotoxic waste bag. Double-bagging may be advisable depending on institutional policies.

    • Liquid Waste: Unused or residual solutions of this compound should not be poured down the drain. They must be collected in a sealed, leak-proof, and clearly labeled container designated for cytotoxic liquid waste.

  • Labeling: All waste containers must be clearly labeled with the words "Cytotoxic Waste" and the universal biohazard symbol.

  • Storage: Cytotoxic waste should be stored in a secure, designated area with limited access, away from general laboratory traffic.

  • Final Disposal: The disposal of cytotoxic waste must be handled by a licensed hazardous waste management company. These specialized services will transport the waste for high-temperature incineration, which is the required disposal method for cytotoxic compounds.

III. Spill Management

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.

  • Contain the Spill: Use absorbent materials from a cytotoxic spill kit to contain the spill, working from the outside in.

  • Clean the Area: Once the spill is absorbed, decontaminate the area with an appropriate cleaning agent, such as a 1:10 bleach solution followed by a water rinse.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.

Quantitative Data for Cytotoxic Waste Management
ParameterGuidelineSource
European Waste Catalogue (EWC) Code (Human Healthcare) 18 01 08* (cytotoxic and cytostatic medicines)
European Waste Catalogue (EWC) Code (Animal Healthcare) 18 02 07* (cytotoxic and cytostatic medicines)
Hazard Property (HP) Codes HP6 (Toxic), HP7 (Carcinogenic), HP10 (Toxic for reproduction), HP11 (Mutagenic)
Post-Administration Contamination Period Up to 7 days in bodily fluids

Note: While this compound is not explicitly listed, these codes are used for cytotoxic and cytostatic medicines in general.

Experimental Protocols

As this document provides procedural guidance for disposal rather than presenting experimental results, detailed experimental protocols are not applicable. The procedures outlined are based on established safety guidelines for handling cytotoxic compounds.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containerization Containerization cluster_final_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Gown, Eye Protection) start->ppe waste_type Identify Waste Type ppe->waste_type sharps Sharps Waste (Needles, Broken Glass) waste_type->sharps Sharps non_sharps Non-Sharps Solid Waste (PPE, Labware) waste_type->non_sharps Solid liquid Liquid Waste (Unused Solutions) waste_type->liquid Liquid sharps_container Place in Puncture-Proof Cytotoxic Sharps Container sharps->sharps_container waste_bag Place in Labeled Cytotoxic Waste Bag non_sharps->waste_bag liquid_container Collect in Sealed, Labeled Cytotoxic Liquid Waste Container liquid->liquid_container storage Store in Secure, Designated Area sharps_container->storage waste_bag->storage liquid_container->storage pickup Arrange for Pickup by Licensed Hazardous Waste Vendor storage->pickup

Caption: Workflow for the safe disposal of this compound waste.

This structured approach ensures that the disposal of this compound is conducted in a manner that prioritizes the safety of laboratory personnel and minimizes environmental impact. Adherence to these guidelines is a cornerstone of responsible scientific practice.

References

Essential Safety and Operational Guidance for Handling Phenelfamycins C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Phenelfamycins C is paramount. While a specific Safety Data Sheet (SDS) for Phenelfamycin C is not publicly available, data for the closely related Phenelfamycin E provides essential safety information. Phenelfamycins are a complex of elfamycin-type antibiotics, and it is reasonable to apply similar handling protocols.

Emergency Contact Information:

  • In case of emergency, contact:

    • US/CANADA: 800-424-9300

    • Outside US/CANADA: 703-741-5970

Hazard Identification and First Aid

Based on the information for Phenelfamycin E, Phenelfamycin C is not classified as a hazardous substance according to the Globally Harmonized System (GHS). No specific hazard pictograms, signal words, or hazard statements are mandated. However, standard laboratory chemical handling precautions should always be observed.

First Aid Measures:

ScenarioProcedure
Inhalation Move the individual to fresh air. If any symptoms or complaints arise, consult a physician.
Skin Contact The product is generally not expected to cause skin irritation. Wash the affected area with soap and water.
Eye Contact Rinse the opened eye for several minutes under running water.
Ingestion If symptoms persist after swallowing, it is advisable to consult a doctor.

No special measures are generally required for first aid, but it is always best to seek medical advice if any symptoms appear.

Personal Protective Equipment (PPE) and Handling

Adherence to standard laboratory safety protocols is crucial when handling this compound. This includes the use of appropriate personal protective equipment to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecifications and Remarks
Hand Protection GlovesThe glove material must be impermeable and resistant to the product. Due to a lack of specific testing, it is advisable to consult with the glove manufacturer for the most suitable material.
Eye/Face Protection Safety GlassesUse of safety glasses is a standard laboratory practice to protect against splashes or airborne particles.
Skin and Body Protection Lab CoatA standard lab coat should be worn to protect personal clothing.
Respiratory Protection Not RequiredUnder normal handling conditions, respiratory protection is not required.

General Handling and Hygiene:

  • Follow the usual precautionary measures for handling chemicals.

  • Avoid contact with eyes, skin, and clothing.

  • Ensure adequate ventilation in the work area.

  • Wash hands thoroughly after handling.

Accidental Release and Disposal Plan

In the event of an accidental release, prompt and appropriate action is necessary to contain and clean up the material safely.

Accidental Release Measures:

  • Personal Precautions: For minor spills, personal protective equipment is not typically required.

  • Environmental Precautions: Prevent the substance from entering sewers or surface and ground water systems.

  • Containment and Cleaning: Mechanically pick up the spilled material and place it in a suitable container for disposal.

Disposal Plan:

  • Product Disposal: Disposal must be in accordance with local, state, and federal regulations. It is recommended not to dispose of the product with household garbage or allow it to reach the sewage system.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself, following all applicable regulations.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

Storage Conditions:

ParameterRecommendation
Temperature Store in a dry, dark place at 0-4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[1]
Container Keep the container tightly sealed.
Shipping The product is stable enough for shipping under ambient temperatures for a few weeks.[1]

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_storage Storage A Review Safety Information B Don Personal Protective Equipment (PPE) - Lab Coat - Gloves - Safety Glasses A->B C Weigh/Measure Phenelfamycin C in a Ventilated Area B->C Proceed to Handling D Perform Experimental Procedures C->D E Decontaminate Work Area D->E Procedure Complete I Store Remaining Product at Recommended Temperature D->I Store Unused Material F Dispose of Waste Properly (Product and Contaminated Materials) E->F G Doff PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

References

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